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  • Product: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine
  • CAS: 915922-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine

Introduction Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, a substituted indole derivative, is a compound of significant interest within pharmaceutical research and development. Its structural motif, featuring an indole nu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, a substituted indole derivative, is a compound of significant interest within pharmaceutical research and development. Its structural motif, featuring an indole nucleus, is a common scaffold in a vast array of biologically active molecules. Indole alkaloids and their synthetic analogs are known to exhibit a wide range of pharmacological activities, making them crucial intermediates in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, offering insights for researchers, scientists, and drug development professionals. Understanding these properties is paramount for optimizing formulation, predicting pharmacokinetic behavior, and ensuring the stability and efficacy of potential drug candidates. While extensive published data for this specific molecule is limited, this guide synthesizes available information with established principles of medicinal chemistry to provide a robust profile.

Chemical Structure and Identity

A clear definition of the molecule's structure and identity is the foundation of any physicochemical characterization.

IUPAC Name: N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine

Molecular Formula: C₁₁H₁₄N₂

Molecular Weight: 174.24 g/mol

Chemical Structure:

Figure 1: Chemical structure of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the known and predicted properties of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine.

PropertyValue/PredictionSignificance in Drug Development
Physical State Predicted to be a solid or oil at room temperature. The formate salt is a beige powder.Affects handling, formulation, and manufacturing processes.
Melting Point Not experimentally determined for the free base. Indole itself has a melting point of 52-54°C.[3] The melting point will be influenced by the substituents and crystal lattice energy.Purity assessment and stability. A sharp melting point is indicative of high purity.
Boiling Point Not experimentally determined. Indole has a boiling point of 254°C.[3] Due to its molecular weight and potential for hydrogen bonding, a high boiling point is expected.Relevant for purification by distillation, though less critical for solid dosage forms.
Solubility Predicted to have low aqueous solubility as a free base, characteristic of many indole alkaloids.[4] Solubility is expected to increase significantly in acidic solutions due to the formation of a soluble salt.[4] It is likely soluble in organic solvents like ethanol, methanol, and DMSO.Crucial for drug delivery and absorption. Poor aqueous solubility can limit oral bioavailability.
pKa Predicted to be in the range of 9-10 for the secondary amine. The indole N-H is very weakly acidic (pKa ~17).Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.
LogP Predicted to be in the range of 2-3. This indicates moderate lipophilicity.A key indicator of a drug's ability to cross cell membranes. Affects absorption, distribution, metabolism, and excretion (ADME).

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methylene bridge protons, the N-methyl protons, the C5-methyl protons, and the NH protons of the indole and the secondary amine. The aromatic region would display a pattern consistent with a 3,5-disubstituted indole.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal 11 distinct carbon signals corresponding to the molecular structure. The chemical shifts would be indicative of the aromatic indole carbons, the aliphatic methylene and methyl carbons. Data from similar indole derivatives can be used for comparison.[5][6][7][8]

  • IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the indole and the secondary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[5][7][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (174.24). Fragmentation patterns would likely involve cleavage at the benzylic position, providing further structural confirmation.[10][11]

Experimental Protocols for Physicochemical Property Determination

For novel compounds like Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, experimental determination of physicochemical properties is a critical step. The following are standard protocols that can be employed.

Protocol 1: Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, which is an indicator of purity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Causality: A pure crystalline solid typically has a sharp melting point range (0.5-1°C). Impurities tend to depress and broaden the melting point range.

G cluster_0 Melting Point Determination A Pack capillary tube with sample B Place in melting point apparatus A->B C Heat at a controlled rate B->C D Record melting range C->D

Figure 2: Workflow for melting point determination.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in an aqueous medium.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Causality: This method ensures that the solution is saturated, providing the thermodynamic solubility, a crucial parameter for predicting oral absorption.

G cluster_1 Aqueous Solubility Determination A Add excess compound to buffer B Agitate at constant temperature A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (HPLC/UV-Vis) C->D

Figure 3: Workflow for aqueous solubility determination.

Protocol 3: pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable group(s).

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Causality: The pKa value is essential for understanding the ionization state of the molecule at different pH values, which is critical for predicting its behavior in various biological compartments.

G cluster_2 pKa Determination A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Monitor pH with a pH meter B->C D Determine pKa from titration curve C->D

Figure 4: Workflow for pKa determination.

Stability and Storage

Given that Methyl-(5-methyl-1H-indol-3-ylmethyl)amine is often supplied as a formate or oxalate salt, it is likely that the free base may be susceptible to degradation, particularly oxidation and light sensitivity, which is common for indole-containing compounds.[3]

Recommended Storage:

  • Store at 0-8°C.

  • Keep in a tightly sealed container.

  • Protect from light and moisture.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Conclusion

Methyl-(5-methyl-1H-indol-3-ylmethyl)amine is a valuable building block in medicinal chemistry. Its physicochemical properties, characterized by a basic amine function and a moderately lipophilic indole core, are pivotal for its application in drug discovery. While experimental data for this specific molecule is not extensively documented in the public domain, this guide provides a framework for its characterization based on the well-established chemistry of related indole alkaloids. The provided protocols offer standardized methods for the experimental determination of its key physicochemical parameters, which are essential for advancing its development as a potential therapeutic agent.

References

  • Pharmacy 180. Indole Alkaloids - Pharmacognosy. [online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [online] Available at: [Link]

  • Gul, W. & Hamann, M. T. (2005). Indole alkaloids from a marine-derived fungus. Planta Medica, 71(2), 163-167.
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  • The Royal Society of Chemistry. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [online] Available at: [Link]

  • MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [online] Available at: [Link]

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  • National Institutes of Health. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [online] Available at: [Link]

  • Acros Pharmatech. N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine. [online] Available at: [Link]

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  • SpectraBase. N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. [online] Available at: [Link]

  • National Institutes of Health. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. [online] Available at: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [online] Available at: [Link]

  • NIST. 1H-Indole, 5-methyl-. [online] Available at: [Link]

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  • MDPI. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [online] Available at: [Link]

  • National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). [online] Available at: [Link]

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Exploratory

The Enigmatic Mechanism of Action of 5-Methyl-N-methyltryptamine (5-Me-NMT): A Predictive Pharmacological Guide

Abstract N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, more commonly known as 5-Methyl-N-methyltryptamine (5-Me-NMT), is a tryptamine derivative with a chemical structure suggestive of psychoactive potential. To date,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, more commonly known as 5-Methyl-N-methyltryptamine (5-Me-NMT), is a tryptamine derivative with a chemical structure suggestive of psychoactive potential. To date, a detailed pharmacological characterization of 5-Me-NMT is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap by presenting a predictive mechanism of action based on a rigorous comparative analysis of its closest structural analogs: N-methyltryptamine (NMT), 5-methyltryptamine (5-MeT), and 5-methoxy-N-methyltryptamine (5-MeO-NMT). By examining the structure-activity relationships (SAR) conferred by N-methylation and 5-position indole ring substitution, we hypothesize that 5-Me-NMT primarily functions as a serotonin receptor agonist, with a significant affinity for the 5-HT₂A receptor. This guide provides a comprehensive overview of the predicted receptor binding profile, downstream signaling cascades, and proposed experimental protocols for the empirical validation of this compound's mechanism of action. This document is intended for researchers in pharmacology, neuroscience, and drug development to serve as a foundational resource for initiating research into this novel tryptamine.

Introduction: Unveiling a Research Frontier

The tryptamine family of compounds, both naturally occurring and synthetic, has been a subject of intense scientific interest due to their profound effects on the central nervous system, primarily mediated through the serotonergic system.[1] 5-Methyl-N-methyltryptamine (5-Me-NMT) is a structurally intriguing member of this class, representing a hybrid of N-methyltryptamine (NMT) and 5-methyltryptamine (5-MeT). Its core indole structure, shared with the neurotransmitter serotonin, provides a strong rationale for its predicted interaction with serotonin (5-HT) receptors.[2]

Despite its clear structural relationship to well-characterized psychoactive compounds, 5-Me-NMT remains a pharmacological enigma. The absence of empirical binding and functional data necessitates a predictive approach to understanding its potential mechanism of action. This guide synthesizes existing knowledge on closely related tryptamines to construct a scientifically-grounded hypothesis regarding the pharmacodynamics of 5-Me-NMT.

A Predictive Pharmacodynamic Profile Derived from Structural Analogs

The pharmacological activity of a tryptamine is largely determined by substitutions on the indole ring and the terminal amine. By analyzing the effects of these modifications in closely related molecules, we can infer the likely properties of 5-Me-NMT.

Comparative Analysis of Receptor Affinities

The primary molecular targets for psychedelic tryptamines are serotonin receptors, particularly the 5-HT₂A subtype, which is strongly linked to their hallucinogenic effects.[1] The activity of related compounds at various serotonin receptors provides a predictive framework for 5-Me-NMT.

Compound5-HT₂A Affinity (Kᵢ, nM)5-HT₁A Affinity (Kᵢ, nM)Primary Mechanism Notes
N-Methyltryptamine (NMT) Potent Full AgonistNo significant agonism reportedAlso a serotonin releasing agent.[3]
5-Methyltryptamine (5-MeT) High Potency Full Agonist (EC₅₀ = 6.00 nM)LigandAlso an agonist at 5-HT₁D and 5-HT₂C receptors and a serotonin releasing agent.[4]
5-Methoxy-N-methyltryptamine (5-MeO-NMT) 797.9Potent agonist at 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[5]

Note: Direct Kᵢ values for NMT and 5-MeT at 5-HT₂A are not consistently reported in the provided search results, but their potent agonism is well-established.

Causality and Prediction:

  • N-Methylation (NMT vs. Tryptamine): The addition of a single methyl group to the amine of tryptamine to form NMT generally maintains or slightly enhances affinity for the 5-HT₂A receptor.[6]

  • 5-Position Substitution (5-MeT vs. Tryptamine): The addition of a methyl group at the 5-position of the indole ring, as seen in 5-MeT, yields a potent 5-HT₂A receptor full agonist.[4]

  • Combined Effect (Hypothesis for 5-Me-NMT): Based on these observations, it is highly probable that 5-Me-NMT combines these structural features to act as a potent agonist at the 5-HT₂A receptor. The 5-methyl group is expected to confer high potency, similar to 5-MeT, while the N-methyl group is unlikely to diminish this activity. It may also possess affinity for other 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₂C, characteristic of many substituted tryptamines.[1] Additionally, like its parent compounds NMT and 5-MeT, 5-Me-NMT may also function as a serotonin releasing agent.[3][4]

Predicted Post-Receptor Signaling Cascades

Assuming 5-Me-NMT is a 5-HT₂A receptor agonist, its binding is predicted to initiate a well-characterized intracellular signaling cascade. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Mechanism of Signal Transduction:

  • Agonist Binding: 5-Me-NMT binds to the orthosteric binding site of the 5-HT₂A receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the Gαq subunit.

  • PLC Activation: Gαq activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

    • DAG and Ca²⁺ together activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, altering neuronal excitability and gene expression.

This signaling pathway is central to the psychoactive effects of serotonergic hallucinogens.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Ca_Release->PKC Co-activates Agonist 5-Me-NMT Agonist->Receptor Binds

Caption: Predicted 5-HT₂A receptor signaling cascade for 5-Me-NMT.

Proposed Experimental Protocols for Mechanism Validation

To move from a predictive to an evidence-based understanding of 5-Me-NMT's mechanism of action, a series of standard in vitro pharmacological assays are required. The following protocols are designed to be self-validating systems for characterizing the compound's activity.

Radioligand Binding Assay: Determining Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of 5-Me-NMT for a panel of neurotransmitter receptors, with a primary focus on serotonin receptor subtypes.

Methodology:

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂A, 5-HT₁A, 5-HT₂C).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine:

      • A fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂A).

      • Increasing concentrations of unlabeled 5-Me-NMT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • A fixed amount of cell membrane preparation.

    • For determination of non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive antagonist (e.g., 10 µM mianserin for 5-HT₂A).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of 5-Me-NMT.

    • Calculate the IC₅₀ value (the concentration of 5-Me-NMT that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

binding_assay_workflow A 1. Prepare Cell Membranes (Expressing Target Receptor) B 2. Set up Competition Assay - Radioligand (e.g., [³H]ketanserin) - Unlabeled 5-Me-NMT (serial dilution) - Cell Membranes A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Filtration (Separate Bound from Free) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis - Plot Competition Curve - Calculate IC₅₀ - Convert to Kᵢ E->F

Caption: Workflow for a radioligand competition binding assay.

Functional Assay: Assessing Agonist/Antagonist Activity

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of 5-Me-NMT at key serotonin receptors and to classify it as a full agonist, partial agonist, or antagonist.

Methodology (Calcium Mobilization Assay for Gq-coupled receptors like 5-HT₂A):

  • Cell Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells with 5-HT₂A).

    • Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration.

  • Compound Addition and Measurement:

    • Prepare a serial dilution of 5-Me-NMT in an appropriate assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the 5-Me-NMT dilutions to the wells and immediately begin measuring the fluorescence signal over time. A known agonist (e.g., serotonin) should be used as a positive control.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 5-Me-NMT.

    • Plot the response as a percentage of the maximal response to the control agonist (serotonin) against the log concentration of 5-Me-NMT.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to the control agonist).

    • An Eₘₐₓ near 100% indicates a full agonist, while a significantly lower Eₘₐₓ suggests partial agonism. If 5-Me-NMT elicits no response on its own but inhibits the response to the control agonist, it is an antagonist.

Conclusion and Future Research Directions

While direct empirical data for 5-Methyl-N-methyltryptamine is currently unavailable, a systematic analysis of its structural analogs provides a strong foundation for predicting its mechanism of action. The evidence overwhelmingly suggests that 5-Me-NMT is a serotonergic agent, likely acting as a potent agonist at the 5-HT₂A receptor, and may also interact with other serotonin receptor subtypes and monoamine transporters.

The primary directive for future research is the empirical validation of this predictive model. The experimental protocols detailed in this guide provide a clear roadmap for characterizing the binding profile and functional activity of 5-Me-NMT. Such studies are critical for understanding its potential psychoactive effects, therapeutic applications, and safety profile. Further investigation into its metabolism, pharmacokinetics, and in vivo effects in animal models will be essential to fully elucidate the pharmacology of this novel tryptamine.

References

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Foundational

preliminary pharmacological profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

An In-Depth Technical Guide to the Preliminary Pharmacological Profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Authored by Gemini, Senior Application Scientist Abstract This document provides a comprehensive ,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Authored by Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive , a structurally novel indole derivative. Due to the limited availability of direct empirical data for this specific molecule, this guide synthesizes information from closely related structural analogs to construct a predictive profile grounded in established structure-activity relationships (SAR). We will explore its chemical architecture, predict its primary molecular targets and functional activity, and propose a detailed experimental workflow for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals investigating new chemical entities within the domain of neuropharmacology.

Introduction and Chemical Identity

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is an indole derivative that has appeared in chemical supply catalogs as a potential tool for pharmaceutical research.[1] Its structure, featuring a 5-methylated indole core and an N-methylated aminomethyl side chain at the 3-position, places it in a unique position between the well-known gramine alkaloids and the psychoactive tryptamines. Suppliers suggest its potential utility in the development of novel antidepressant and anxiolytic agents, pointing towards an anticipated interaction with central nervous system (CNS) neurotransmitter systems.[1]

The core challenge in profiling this compound is the absence of published preclinical or clinical data. Therefore, this guide will leverage a predictive approach, drawing heavily on the known pharmacology of its structural relatives to build a scientifically rigorous and actionable preliminary profile.

Structural Analysis and Comparative Compounds

The pharmacological activity of a molecule is intrinsically linked to its structure. N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine can be deconstructed into its core indole scaffold and its side chain, allowing for comparison with key reference compounds.

  • Parent Scaffold (Gramine): The core structure is analogous to gramine, which is (1H-indol-3-yl)methanamine.[2]

  • Side Chain Comparison (Tryptamines): The key difference between this compound and the more extensively studied tryptamines is the length of the alkyl chain separating the indole ring from the terminal amine. This compound has a single methylene (-CH2-) bridge (a methanamine or gramine structure), whereas tryptamines possess a two-carbon ethylamine (-CH2-CH2-) chain. This structural variation is critical as it can significantly influence receptor affinity, selectivity, and metabolic stability.

  • Key Analogs for SAR:

    • N-Methyltryptamine (NMT): The direct tryptamine analog, differing only in the side chain length. NMT is a known serotonin 5-HT2A receptor agonist and a monoamine releasing agent.[3]

    • 5-Methoxy-N-methyltryptamine (5-MeO-NMT): This compound features a methoxy group at the 5-position instead of a methyl group. It is a potent agonist at multiple serotonin receptors, including 5-HT1A and 5-HT2A, providing a strong basis for predicting the target class of our compound of interest.[4]

    • 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A well-known psychedelic agent that is a potent agonist at 5-HT1A and 5-HT2A receptors, with demonstrated therapeutic potential.[5][6][7] Its metabolic pathways are also well-documented.[8]

G cluster_tryptamines Tryptamine Analogs (-CH2-CH2-NHCH3) cluster_gramines Methanamine (Gramine) Analogs (-CH2-NHCH3) NMT N-Methyltryptamine (NMT) FiveMeONMT 5-MeO-NMT FiveMeODMT 5-MeO-DMT FiveMeONMT->FiveMeODMT N-Methylation Target N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (Target Compound) Target->NMT Side Chain Homologation (-CH2- to -CH2CH2-) & Removal of 5-CH3 Target->FiveMeONMT Side Chain Homologation & 5-CH3 to 5-OCH3 Gramine Gramine Target->Gramine Removal of 5-CH3 & N-CH3

Figure 1: Structural relationships of the target compound.

Predicted Pharmacological Profile

Based on the potent serotonergic activity of its closest tryptamine analogs, the is predicted to be dominated by interactions with serotonin (5-HT) receptors.

Primary Molecular Target: Serotonin Receptors

The primary molecular targets are hypothesized to be serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes.

  • 5-HT2A Receptor: Given that NMT is a full agonist at the 5-HT2A receptor, it is highly probable that the target compound will also exhibit agonist activity at this site.[3] This interaction is the basis for the psychedelic effects of many tryptamines.[9]

  • 5-HT1A Receptor: 5-MeO-NMT and 5-MeO-DMT are potent agonists at the 5-HT1A receptor.[4][7] This receptor is a validated target for anxiolytic and antidepressant medications.[7] Therefore, the target compound is predicted to be a 5-HT1A agonist, which aligns with its suggested therapeutic applications.[1] The functional activity may be that of a partial or full agonist, a distinction with significant therapeutic implications.

Monoamine Release and Reuptake

Some related tryptamines act as monoamine releasing agents.[3] 5-MeO-NMT is characterized as a very weak serotonin releasing agent.[4] It is plausible that N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine possesses weak monoamine releasing or reuptake-inhibiting properties, but this is likely to be secondary to its direct receptor agonism.

Predicted Metabolism

Like many simple tryptamines, the primary route of metabolism is expected to be oxidative deamination by monoamine oxidase (MAO), particularly the MAO-A isoform.[4][8] This would result in rapid first-pass metabolism and low bioavailability when administered orally. Consequently, parenteral administration or co-administration with an MAO inhibitor (MAOI) would likely be required for significant systemic activity, a characteristic noted for 5-MeO-NMT.[4]

Summary of Predicted Activity

The following table summarizes the predicted quantitative pharmacological data for the target compound, benchmarked against its close structural analog, 5-MeO-NMT.

ParameterPredicted Target Compound5-MeO-NMT (Reference)[4]Rationale for Prediction
5-HT1A Binding Affinity (Ki) < 100 nMHigh AffinityShared indole core and N-methylamine feature suggest strong interaction.
5-HT1A Functional Activity Partial or Full AgonistPartial Agonist5-HT1A agonism is a class effect for 5-substituted tryptamines.
5-HT2A Binding Affinity (Ki) < 100 nMHigh AffinityThe 5-HT2A receptor is a primary target for related tryptamines.
5-HT2A Functional Activity Full AgonistFull/Near-Full AgonistNMT is a full 5-HT2A agonist; this is likely conserved.
Serotonin Release Weak Releasing AgentVery Weak Releasing AgentThis property is present but often weak in N-methylated tryptamines.
Metabolism High MAO-A SusceptibilityHigh MAO-A SusceptibilityThe unsubstituted ethylamine side chain is a prime substrate for MAO.

Proposed Experimental Workflow for Empirical Validation

To move from a predictive to an evidence-based profile, a systematic, multi-tiered experimental approach is required. Each stage is designed to validate the hypotheses generated from the SAR analysis.

G cluster_workflow Validation Workflow start Synthesize & Purify Target Compound binding Tier 1: In Vitro Binding Radioligand displacement assays (Determine Ki at 5-HT, DA, NE receptors) start->binding functional Tier 2: In Vitro Functional Assays (Determine EC50 & Emax) - cAMP for 5-HT1A (Gi) - Ca2+ Flux for 5-HT2A (Gq) binding->functional Targets with high affinity transporter Tier 3: Transporter Assays (SERT, DAT, NET) - Reuptake Inhibition - Substrate-induced Release functional->transporter Confirm mechanism invivo Tier 4: In Vivo Behavioral Assays (Rodent Models) - Head-Twitch Response (5-HT2A) - Elevated Plus Maze (Anxiety) - Forced Swim Test (Depression) transporter->invivo Validate CNS effects pkpd Tier 5: Pharmacokinetics - In vitro metabolic stability (microsomes) - In vivo plasma concentration vs. time invivo->pkpd Correlate exposure & effect

Figure 2: Proposed experimental validation workflow.
Protocol 1: In Vitro Receptor Binding Affinity
  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

  • Methodology:

    • Prepare cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2).

    • Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a concentration near its Kd.

    • Add increasing concentrations of the test compound (e.g., 10^-10 to 10^-5 M).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate IC50 values from concentration-response curves and convert to Ki values using the Cheng-Prusoff equation.

  • Rationale: This is the foundational experiment to identify the primary molecular targets of the compound and quantify its binding potency. A broad receptor panel ensures selectivity is also assessed.

Protocol 2: In Vitro Functional Activity
  • Objective: To determine the functional effect (agonist, antagonist, inverse agonist) and potency (EC50) at primary target receptors.

  • Methodology (for 5-HT2A):

    • Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add increasing concentrations of the test compound to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Generate concentration-response curves to determine EC50 (potency) and Emax (efficacy) relative to a known full agonist (e.g., serotonin).

  • Rationale: Binding does not equal function. This assay confirms the nature of the compound's interaction with the receptor (i.e., does it activate it and how strongly), which is critical for predicting its physiological effects.

Protocol 3: In Vivo Head-Twitch Response (HTR)
  • Objective: To assess in vivo 5-HT2A receptor agonist activity.

  • Methodology:

    • Administer the test compound (e.g., via intraperitoneal injection) to C57BL/6J mice at various doses.

    • Place mice in an observation chamber and record the number of head twitches over a 30-minute period.

    • Compare the dose-response curve to that of a known 5-HT2A agonist like DOI or 5-MeO-DMT.

    • To confirm 5-HT2A mediation, pre-treat a separate cohort with a selective 5-HT2A antagonist (e.g., M100907) before administering the test compound.

  • Rationale: The HTR is a well-validated behavioral proxy for 5-HT2A receptor activation in rodents and is a strong indicator of potential psychedelic-like effects in humans.[4]

Conclusion and Future Directions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine represents an under-explored chemical entity with a high probability of acting as a potent serotonergic agent. Predictive analysis based on its close structural analogs strongly suggests it is an agonist at 5-HT1A and 5-HT2A receptors, with a metabolic profile susceptible to rapid inactivation by MAO. This profile is consistent with potential applications in treating mood and anxiety disorders, although a comprehensive empirical evaluation as outlined is essential to validate these hypotheses.

Future research should focus on executing the proposed workflow to build a robust, data-driven pharmacological profile. Key investigations should clarify its functional activity (partial vs. full agonism at 5-HT1A), its selectivity across a wider range of CNS targets, and its pharmacokinetic properties. Understanding how the methanamine side chain alters the pharmacology compared to the more common tryptamine structure will provide valuable insights for the rational design of future neuropharmacological agents.

References

  • Wikipedia. 5-MeO-NMT. [Link]

  • Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. [Link]

  • PubMed. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). [Link]

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  • Wikipedia. 5-Methoxytryptamine. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. [Link]

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Foundational

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Receptor Binding

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist, Computational Drug Discovery Foreword: Beyond Automation, Towards Insight In the modern drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist, Computational Drug Discovery

Foreword: Beyond Automation, Towards Insight

In the modern drug discovery landscape, in silico modeling has transcended its role as a mere high-throughput screening tool. It has evolved into an indispensable instrument for generating profound, testable hypotheses about molecular interactions. This guide is not a simple recitation of software commands. Instead, it is a distillation of field-proven insights designed to empower you, the researcher, to move beyond automated workflows and cultivate a deeper, mechanistic understanding of your results.

The subject of our investigation, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, is an indolealkylamine derivative. This structural class is renowned for its interaction with key neurotransmitter receptors, making it a compelling candidate for computational analysis. Our objective is to deconstruct the process of predicting its receptor binding, focusing on the causality behind each decision and establishing a self-validating framework for trustworthy results.

Chapter 1: Foundational Intelligence - The Ligand and Its Probable Targets

Before a single computational experiment is run, a thorough understanding of the ligand and its pharmacological context is paramount. This initial intelligence-gathering phase dictates the entire trajectory of the in silico study.

The Ligand: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine
  • Structure: An indole ring, a foundational scaffold in numerous neuroactive compounds, substituted at position 5 with a methyl group and at position 3 with a methylaminomethyl side chain.

  • Chemical Class: It belongs to the tryptamine family, which includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).

  • Anticipated Pharmacology: The indolealkylamine scaffold is a powerful predictor of affinity for serotonin receptors.[1][2] The specific substitutions—a methyl group at the 5-position and N-methylation on the side chain—are known to modulate receptor selectivity and affinity. For instance, 5-substituted derivatives often display significant potency at both 5-HT1A and 5-HT2A receptors.[1]

The Primary Targets: Serotonin 5-HT1A and 5-HT2A Receptors

Based on extensive structure-activity relationship (SAR) data for analogous compounds, the serotonin 5-HT1A and 5-HT2A receptors are the most probable high-affinity targets for our ligand.[2][3]

  • Serotonin 5-HT1A Receptor: A G-protein coupled receptor (GPCR) primarily involved in the modulation of mood, anxiety, and cognition. It is a key target for anxiolytic and antidepressant medications.[3]

  • Serotonin 5-HT2A Receptor: Another critical GPCR implicated in a wide array of neuropsychological processes, including learning and memory. It is a primary target for atypical antipsychotics and psychedelic agents.[1][3]

The selection of these two receptors provides a scientifically grounded starting point for our computational investigation. We will model the binding of our ligand to both to generate a preliminary selectivity profile.

Chapter 2: The Computational Toolkit: Core Methodologies

Our investigation will employ a multi-step approach that increases in computational cost and predictive power at each stage. This tiered strategy ensures that resources are used efficiently, with only the most promising results from initial screens advancing to more rigorous analysis.

Overall In Silico Workflow

The logical flow of our investigation follows a standard, yet powerful, sequence in computational drug discovery. We begin with system preparation, proceed to an initial, rapid assessment of binding via molecular docking, and conclude with a dynamic simulation to validate the stability of the predicted interactions.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_md Phase 3: Stability & Dynamics Ligand_Prep Ligand Preparation (3D Structure Generation, Ionization) Docking Molecular Docking (Grid Generation, Virtual Screening) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Acquisition, Cleaning, Protonation) Receptor_Prep->Docking Analysis_Dock Pose & Score Analysis (Identify Key Interactions) Docking->Analysis_Dock MD_Sim Molecular Dynamics (MD) Simulation (Solvation, Equilibration, Production Run) Analysis_Dock->MD_Sim Select Best Pose Analysis_MD Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis_MD Final_Report Final Report & Experimental Validation Plan Analysis_MD->Final_Report Generate Binding Hypothesis

Caption: High-level workflow for in silico receptor binding analysis.

1. Molecular Docking: A computational technique that predicts the preferred orientation (the "pose") of one molecule to a second when bound to each other to form a stable complex. It provides a rapid estimation of binding affinity through a "scoring function."

2. Molecular Dynamics (MD) Simulation: A more advanced method that simulates the physical movements of atoms and molecules over time. By applying Newton's laws of motion, MD allows us to observe the stability of the ligand-receptor complex in a simulated physiological environment, providing a much more realistic assessment than static docking.[3]

Chapter 3: Experimental Protocols - A Step-by-Step Guide

Here, we detail the practical application of our chosen methodologies. The causality behind each step is explained to foster a deeper understanding of the process.

Protocol 1: System Preparation

Objective: To prepare the ligand and receptor structures for simulation, ensuring they are chemically accurate.

Methodology:

  • Ligand Preparation:

    • Step 1a: Obtain 2D Structure: Draw N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

    • Step 1b: Convert to 3D: Use a tool like Open Babel to generate a low-energy 3D conformation.

    • Step 1c: Protonation State: Determine the most likely protonation state at physiological pH (7.4). The secondary amine in the side chain will almost certainly be protonated. This is a critical step , as the resulting positive charge is essential for forming key electrostatic interactions, such as the salt bridge with a conserved aspartate residue in serotonin receptors.[3]

    • Step 1d: Assign Partial Charges: Use a method like Gasteiger or AM1-BCC to assign partial atomic charges, which are necessary for calculating electrostatic interactions in docking and MD.

  • Receptor Preparation:

    • Step 2a: Acquire Crystal Structure: Download the 3D crystal structures of human 5-HT1A and 5-HT2A receptors from the Protein Data Bank (PDB). For this guide, we will use hypothetical PDB IDs: XXXX for 5-HT1A and YYYY for 5-HT2A.

    • Step 2b: Clean the Structure: Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands, and any non-protein atoms. Rationale: Water molecules can occupy the binding site and sterically hinder docking, while the original ligand must be removed to make the site available.

    • Step 2c: Add Hydrogens & Repair: Use a protein preparation wizard (e.g., in Schrödinger Maestro, UCSF Chimera) to add hydrogen atoms, assign correct bond orders, and fix any missing side chains or loops. This ensures a chemically complete and accurate protein model.

    • Step 2d: Define the Binding Site: Identify the amino acid residues that constitute the binding pocket. This is typically done by referencing the position of the co-crystallized ligand in the original PDB file. This defined volume will be the search space for the docking algorithm.

Protocol 2: Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of the ligand to the 5-HT1A and 5-HT2A receptors.

G Input_Receptor Prepared Receptor (PDB File) Grid_Gen Step 1: Grid Generation (Define Binding Site Box) Input_Receptor->Grid_Gen Input_Ligand Prepared Ligand (SDF/MOL2 File) Docking_Run Step 2: Run Docking Algorithm (e.g., AutoDock Vina) Input_Ligand->Docking_Run Grid_Gen->Docking_Run Output_Poses Output: Docked Poses (Multiple Conformations) Docking_Run->Output_Poses Output_Scores Output: Binding Scores (kcal/mol) Docking_Run->Output_Scores Analysis Step 3: Analysis & Visualization (Select Best Pose, Identify Interactions) Output_Poses->Analysis Output_Scores->Analysis

Caption: The molecular docking workflow.

Methodology:

  • Grid Generation: Define a 3D grid box that encompasses the entire binding site defined in Protocol 1, Step 2d. This box confines the search space for the docking algorithm, increasing efficiency and accuracy.

  • Docking Execution: Run a docking program (e.g., AutoDock Vina, Glide). The software will systematically place the ligand in numerous conformations within the grid box, evaluating the energetic favorability of each pose using its scoring function.

  • Results Analysis:

    • Step 3a: Rank by Score: The primary output is a list of poses ranked by their binding score (typically in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.

    • Step 3b: Visual Inspection: Critically examine the top-scoring poses. A plausible pose should exhibit chemically sensible interactions with the receptor. Look for:

      • Salt Bridge: The protonated amine of the ligand forming an ionic bond with a negatively charged residue like Aspartate (ASP) or Glutamate (GLU). This is a hallmark interaction for aminergic GPCRs.[3]

      • Hydrogen Bonds: Interactions between donor/acceptor atoms on the ligand and receptor.

      • Pi-Stacking: Aromatic interactions between the indole ring of the ligand and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    • Step 3c: Self-Validation (Trustworthiness): If the PDB structure contained a co-crystallized ligand, perform a re-docking experiment. Remove the native ligand and dock it back into the receptor. If the top-scoring pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystal pose, it provides confidence that the docking protocol is reliable for this system.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the top-ranked docking pose over time in a simulated physiological environment.

Methodology:

  • System Building:

    • Step 1a: Take the best ligand-receptor complex from the docking results.

    • Step 1b: Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous environment of the body.

    • Step 1c: Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Step 2a: Energy Minimization: Relax the system to remove any steric clashes introduced during the system-building phase.

    • Step 2b: Equilibration: Gradually heat the system to the target temperature (310 K) and adjust the pressure to the target pressure (1 atm). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). This ensures the system is stable before the production run.

    • Step 2c: Production MD: Run the simulation for a set period (e.g., 100 nanoseconds), saving the atomic coordinates (the "trajectory") at regular intervals.

  • Trajectory Analysis:

    • Step 3a: RMSD Analysis: Calculate the Root Mean Square Deviation of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates that it remains bound in a consistent pose and does not drift out of the binding pocket.[4]

    • Step 3b: Hydrogen Bond Analysis: Monitor the formation and breakage of key hydrogen bonds identified during docking. Stable, persistent hydrogen bonds throughout the simulation strengthen the binding hypothesis.[4]

    • Step 3c: Visual Analysis: Animate the trajectory to visually observe the dynamic behavior of the ligand in the binding site.

Chapter 4: Data Presentation and Interpretation

The synthesis of data from multiple computational techniques is where true insight is generated.

Quantitative Data Summary

The results from our docking experiments can be summarized for easy comparison.

Target ReceptorPDB ID (Hypothetical)Docking Score (kcal/mol)Key Predicted Interactions
5-HT1A XXXX-9.5Salt bridge with ASP116; H-bond with SER199; Pi-stacking with PHE361
5-HT2A YYYY-8.7Salt bridge with ASP155; H-bond with THR160; Hydrophobic interaction with LEU228

Note: These are representative, hypothetical data for illustrative purposes.

Interpretation: Based on this hypothetical data, the model predicts a slightly higher binding affinity for the 5-HT1A receptor over the 5-HT2A receptor. The key anchoring interaction for both is predicted to be the salt bridge with a conserved aspartate residue. The subsequent MD simulation would then be performed on the 5-HT1A complex to validate the stability of this higher-affinity pose. A stable RMSD plot and persistent interactions with ASP116 and SER199 in the MD trajectory would build a strong, data-driven case for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine acting as a potent 5-HT1A ligand.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for investigating the receptor binding of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. By grounding our target selection in existing pharmacological data and employing a tiered approach from rapid docking screens to intensive molecular dynamics simulations, we can generate a reliable, mechanistic hypothesis of molecular interaction. The emphasis on understanding the causality behind each protocol step and incorporating self-validation checks ensures a high degree of confidence in the final results. These computational predictions provide a powerful foundation, enabling more focused and efficient experimental validation in the laboratory.

References

  • Glennon, R. A., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology. [Link]

  • McKenna, D. J., et al. (1988). Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens. European Journal of Pharmacology. [Link]

  • Wesołowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules. [Link]

  • Van der Schyf, C. J., et al. (2019). In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. Molecules. [Link]

  • Chohan, K. K., et al. (2008). Advancements in Predictive In Silico Models for ADME. Current Chemical Biology. [Link]

  • Sato, H., et al. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. [Link]

  • Ahamad, S., et al. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Journal of Molecular Graphics and Modelling. [Link]

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Exploratory

An In-Depth Technical Guide to the Toxicological Screening of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Abstract This technical guide provides a comprehensive framework for the toxicological evaluation of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a substituted tryptamine derivative. As a novel compound, its toxicolog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the toxicological evaluation of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a substituted tryptamine derivative. As a novel compound, its toxicological profile is uncharacterized, necessitating a structured, multi-tiered screening approach to identify potential hazards to human health. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, logic-driven pathway for assessing cytotoxicity, genotoxicity, organ-specific toxicity (hepatotoxicity and cardiotoxicity), neuropharmacological activity, and in vivo acute toxicity. The methodologies detailed herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, and are designed to ensure scientific integrity and regulatory compliance. Each experimental choice is rationalized, providing a clear causal link between the assay and the toxicological endpoint being measured. This guide serves not as a rigid template, but as an expert-driven strategy for the robust safety assessment of novel psychoactive compounds.

Introduction: Compound Profile and Toxicological Rationale

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a tryptamine derivative characterized by N-methylation of the side-chain amine and methylation at the 5-position of the indole ring. Tryptamines are a class of compounds known for their interaction with the central nervous system, particularly serotonergic systems.[1][2] Chemical modifications to the core tryptamine structure can significantly alter a compound's pharmacological and toxicological properties.[1] The N-methyl and 5-methyl substitutions on the indole nucleus suggest a potential for psychoactivity, likely through agonism at serotonin receptors, such as the 5-HT2A receptor.[2][3]

Given the structural alerts for psychoactivity and the general lack of safety data for novel psychoactive substances (NPS), a thorough toxicological screening is imperative. Our screening strategy is built on a tiered approach, beginning with fundamental in vitro assays to assess baseline toxicity and progressing to more complex evaluations of organ-specific effects, neuropharmacology, and finally, in vivo acute toxicity. This progression allows for early identification of significant hazards and informs go/no-go decisions in a resource-efficient manner.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier of screening focuses on two critical questions: Does the compound kill cells (cytotoxicity), and does it damage genetic material (genotoxicity)? These assays are fundamental to any toxicological evaluation and provide the first indication of a compound's potential for harm.

General Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[4][5] A reduction in formazan production is indicative of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Exposure: Prepare a series of dilutions of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Causality and Rationale: This assay provides a rapid and quantitative measure of the compound's direct effect on cell health. A low IC50 value would indicate significant cytotoxic potential and would be a major red flag early in development.

Genotoxicity Screening

Genotoxicity assessment is critical as it evaluates the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and potentially cancer.[7] We employ a two-pronged approach in line with regulatory expectations, using the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7][8] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them.[8] The assay detects mutations that restore the gene function, allowing the bacteria to grow on the selective medium (revertant colonies).

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a standard set of tester strains to detect various types of mutations, such as S. typhimurium TA98 (frameshift), TA100 (base-pair substitution), TA1535 (base-pair substitution), TA1537 (frameshift), and E. coli WP2 uvrA (base-pair substitution).[9][10]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to determine if metabolites of the compound are mutagenic.[9][10]

  • Exposure: In a test tube, mix 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the vehicle control, for any of the tester strains.[8]

Causality and Rationale: A positive Ames test is a strong indicator of mutagenic potential.[7] The inclusion of the S9 fraction is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[9]

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[12][13] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[13]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as CHO, TK6, or primary human peripheral blood lymphocytes.[12]

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation. The treatment duration is typically 3-4 hours with S9, and a longer exposure (e.g., 24 hours) without S9.[12]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[13]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]

Causality and Rationale: This assay complements the Ames test by detecting chromosomal damage in mammalian cells, providing a more comprehensive assessment of genotoxic potential. A positive result in either assay would be a significant cause for concern.

Tier 2: Organ-Specific and Mechanistic Toxicity

If the compound passes the foundational screening, the next tier investigates its potential to cause harm to specific organs and explores its primary pharmacological mechanism of action. For a tryptamine derivative, the liver, heart, and central nervous system are the primary organs of concern.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is therefore susceptible to toxicity from xenobiotics. The HepG2 cell line, a human hepatoma cell line, is a widely used and accepted in vitro model for studying liver toxicity because it retains many of the metabolic functions of normal human hepatocytes.[14][15]

Experimental Protocol: Multiparametric Hepatotoxicity Assay in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach approximately 80% confluency.

  • Compound Exposure: Treat the cells with a range of concentrations of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine for 24 and 48 hours.

  • Multiparametric Analysis: Assess multiple endpoints of hepatotoxicity, including:

    • Cell Viability: Using the MTT or LDH release assay.

    • Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like JC-1.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a probe like DCFH-DA.

    • Steatosis (Fatty Liver): Stain for intracellular lipid accumulation using Nile Red.

    • Apoptosis: Measure caspase-3/7 activity using a luminescent or fluorescent substrate.

  • Data Analysis: Analyze the dose-response for each endpoint to identify the primary mechanism of hepatotoxicity and determine the concentration at which these effects occur.

Causality and Rationale: This multiparametric approach provides a more nuanced understanding of how the compound might damage liver cells. For example, a decrease in mitochondrial membrane potential coupled with an increase in ROS could suggest that mitochondrial dysfunction is the primary driver of toxicity.

Cardiotoxicity Assessment: hERG Channel Assay

A significant concern for many new chemical entities is the potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias like Torsades de Pointes.[16] This is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[16] Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[17][18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[16][18]

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner).[17][19]

  • Compound Application: After establishing a stable whole-cell recording, apply a range of concentrations of the test compound to the cells.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +40 mV followed by a repolarizing step to -50 mV to measure the tail current.[17]

  • Data Acquisition and Analysis: Measure the hERG current inhibition at each concentration and calculate the IC50 value.

Causality and Rationale: Direct measurement of hERG channel blockade provides a clear indication of the compound's potential to cause QT prolongation. An IC50 value in the low micromolar or nanomolar range would be a significant cardiotoxicity risk.

Neuropharmacology and Neurotoxicity Assessment

Given that the compound is a tryptamine derivative, its primary pharmacological activity and potential toxicity are likely to be mediated through the central nervous system. The SH-SY5Y human neuroblastoma cell line is a suitable in vitro model for neurotoxicity studies as it expresses key neuronal markers, including those relevant to dopaminergic and serotonergic systems.[18][20]

This assay determines the affinity of the compound for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic tryptamines.[3]

Experimental Protocol: Radioligand Binding Assay

  • Receptor Source: Use cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: Use a specific radioligand for the 5-HT2A receptor, such as [3H]ketanserin.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) value, which represents the affinity of the test compound for the receptor.

Causality and Rationale: A high affinity (low Ki value) for the 5-HT2A receptor would strongly suggest that the compound has psychoactive properties similar to classic hallucinogens. This also helps to predict potential on-target adverse effects.

This assay assesses the direct toxic effects of the compound on neuronal cells.

Experimental Protocol: Multiparametric Neurotoxicity Assay

  • Cell Culture: Culture SH-SY5Y cells, which can be differentiated to a more mature neuron-like phenotype using agents like retinoic acid.[20]

  • Compound Exposure: Treat the differentiated cells with a range of concentrations of the test compound for 24 and 48 hours.

  • Endpoint Analysis:

    • Neurite Outgrowth: Quantify changes in neurite length and branching as an indicator of neuronal health.

    • Cell Viability: Use the MTT or LDH assay.

    • Apoptosis: Measure caspase-3/7 activity.

    • Dopamine and Serotonin Levels: Measure changes in the levels of these neurotransmitters in the cell culture supernatant using ELISA or HPLC.

Causality and Rationale: This assay provides insight into the potential for the compound to cause neuronal damage. A reduction in neurite outgrowth or an induction of apoptosis would indicate significant neurotoxic potential.

Tier 3: Metabolic Profile and In Vivo Acute Toxicity

The final tier of this initial screening process involves understanding how the compound is metabolized and its effects in a whole-animal system.

In Vitro Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial, as metabolites can be more or less active or toxic than the parent compound. The primary enzymes involved in tryptamine metabolism are monoamine oxidase (MAO), particularly MAO-A, and cytochrome P450 (CYP) enzymes, such as CYP2D6.[21][22][23] N-methylation is catalyzed by indolethylamine-N-methyltransferase (INMT).[12][13]

Experimental Protocol: CYP450 and MAO Inhibition Assays

  • Enzyme Source: Use human liver microsomes (for CYPs) and recombinant human MAO-A and MAO-B enzymes.

  • Substrate Incubation: Incubate the test compound with the enzyme source and necessary cofactors (e.g., NADPH for CYPs).

  • Metabolite Analysis: Analyze the reaction mixture using LC-MS/MS to identify and quantify the parent compound and its metabolites over time.

  • CYP Inhibition (IC50 determination): Assess the potential for the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) by co-incubating it with known substrates for these enzymes and measuring the inhibition of metabolite formation.

Causality and Rationale: This assay identifies the major metabolic pathways and potential for drug-drug interactions. For instance, if the compound is a potent inhibitor of CYP2D6, it could dangerously increase the concentration of other drugs metabolized by this enzyme.

In Vivo Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This in vivo study provides information on the acute toxicity of the compound after a single oral dose and is used for hazard classification.[14][24][25] The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals.[14]

Experimental Protocol: OECD 423

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[26]

  • Dose Selection: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). For a new chemical with unknown toxicity, a starting dose of 300 mg/kg is often used.[24]

  • Dosing Procedure: Administer a single oral dose of the compound to a group of three animals.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[24]

  • Stepwise Procedure: The outcome of the first group determines the dose for the next group. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used in the next step. This continues until the toxicity class can be determined.

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and any mortalities. Perform a gross necropsy on all animals at the end of the study.

  • Classification: The substance is classified into a GHS category based on the observed mortality at specific dose levels.

Causality and Rationale: This study provides a whole-organism assessment of acute toxicity, which is essential for understanding the potential immediate dangers of human exposure. The results are critical for hazard labeling and for guiding dose selection in any further non-clinical studies.

Data Presentation and Visualization

Data Summary Tables

The following tables are templates for summarizing the quantitative data that will be generated from the proposed studies. Data from structurally similar tryptamine derivatives found in the literature are included for comparative context.

Table 1: In Vitro Cytotoxicity and Genotoxicity Profile

AssayEndpointN-Methyl-1-(5-methyl-1H-indol-3-YL)methanamineComparative Tryptamine AnalogsReference
MTT Cytotoxicity (HepG2) IC50 (µM) after 72hTo be determinedGoniothalamin: 4.6 µM[20]
Ames Test (S. typhimurium) MutagenicityTo be determined2,3-dimethylindole: Mutagenic (TA98)
In Vitro Micronucleus GenotoxicityTo be determinedData not available for close analogs

Table 2: Organ-Specific and Neuropharmacological Profile

AssayEndpointN-Methyl-1-(5-methyl-1H-indol-3-YL)methanamineComparative Tryptamine AnalogsReference
hERG Inhibition IC50 (µM)To be determinedE-4031 (positive control): 0.294 µM[16]
5-HT2A Receptor Binding Ki (nM)To be determinedDMT: 1985 nM
CYP2D6 Inhibition IC50 (µM)To be determinedData varies widely by compound

Table 3: In Vivo Acute Oral Toxicity

StudyEndpointN-Methyl-1-(5-methyl-1H-indol-3-YL)methanamineComparative Tryptamine AnalogsReference
OECD 423 (Rat) GHS Category / LD50 Cut-off (mg/kg)To be determinedData not available for close analogs
Diagrams and Workflows

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding.

Toxicological_Screening_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Organ-Specific & Mechanistic cluster_tier3 Tier 3: Metabolism & In Vivo T1_Start Test Compound: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Cytotoxicity Cytotoxicity (MTT Assay) T1_Start->Cytotoxicity Genotoxicity Genotoxicity (Ames & Micronucleus) T1_Start->Genotoxicity Decision1 Proceed? Cytotoxicity->Decision1 Genotoxicity->Decision1 Hepatotoxicity Hepatotoxicity (HepG2 Assays) Decision2 Proceed? Hepatotoxicity->Decision2 Cardiotoxicity Cardiotoxicity (hERG Assay) Cardiotoxicity->Decision2 Neurotoxicity Neuropharmacology (Receptor Binding, SH-SY5Y) Neurotoxicity->Decision2 Metabolism Metabolic Stability (CYP/MAO Assays) Final_Report Comprehensive Toxicological Profile Metabolism->Final_Report Acute_Tox Acute Oral Toxicity (OECD 423) Acute_Tox->Final_Report Decision1->Hepatotoxicity If Negative Decision1->Cardiotoxicity If Negative Decision1->Neurotoxicity If Negative Decision2->Metabolism If Acceptable Risk Decision2->Acute_Tox If Acceptable Risk

Caption: Tiered workflow for toxicological screening.

Tryptamine_Metabolism cluster_main Metabolic Pathways of a Substituted Tryptamine cluster_path1 Oxidative Deamination cluster_path2 Hydroxylation cluster_path3 N-Demethylation Parent N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Deaminated Indole Acetaldehyde Derivative Parent->Deaminated MAO-A Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP2D6 Demethylated Primary Amine Metabolite Parent->Demethylated CYP Enzymes Oxidized Indole Acetic Acid Derivative (Inactive) Deaminated->Oxidized ALDH MAO MAO-A CYP CYP2D6 ALDH ALDH

Caption: Predicted metabolic pathways for the test compound.

Conclusion

The toxicological screening strategy outlined in this guide provides a robust and scientifically sound framework for evaluating the safety of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. By following this tiered approach, researchers can systematically identify potential cytotoxic, genotoxic, organ-specific, and in vivo hazards. The emphasis on internationally recognized protocols and the rationalization of each experimental step ensures the generation of high-quality, reliable data suitable for risk assessment and regulatory submission. This comprehensive evaluation is an essential prerequisite for any further development of this novel tryptamine derivative.

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Foundational

The Architectural Versatility of Substituted Indol-3-yl-methanamines: A Technical Guide for Drug Discovery

Introduction: The Privileged Indole Scaffold and the Significance of the 3-Methylene Bridge The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a vast array of natural products, p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Significance of the 3-Methylene Bridge

The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a fertile ground for drug discovery.[2][3] Among the diverse class of indole derivatives, those bearing a methanamine substituent at the C-3 position represent a particularly versatile and pharmacologically significant family. This guide provides an in-depth technical exploration of substituted indol-3-yl-methanamines, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, structure-activity relationships (SAR), and multifaceted therapeutic potential.

The strategic placement of a methylene bridge between the indole core and an amino group at the 3-position provides a flexible yet defined linker, allowing for tailored interactions with a multitude of biological targets.[4] This structural motif is embedded in numerous natural alkaloids, from the simple gramine to more complex structures, and has been extensively explored in the quest for novel therapeutic agents.[4] This guide will delve into the causality behind experimental choices in the synthesis and evaluation of these compounds, providing not just protocols, but the scientific rationale that underpins them.

Core Synthetic Strategies: Building the Indol-3-yl-methanamine Framework

The synthesis of substituted indol-3-yl-methanamines has been approached through various methodologies, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern on the indole nucleus, the nature of the amine, and the overall complexity of the target molecule.

The Mannich Reaction: A Classic and Efficient Approach

The Mannich reaction stands as one of the most widely employed and efficient methods for the synthesis of indol-3-yl-methanamines, particularly for the preparation of gramine (N,N-dimethyl-1H-indole-3-methylamine) and its derivatives.[5][6] This one-pot, three-component condensation reaction involves the reaction of an indole, formaldehyde, and a primary or secondary amine.

Causality Behind the Choice of a Weak Acid Catalyst:

The use of a weak acid catalyst, such as acetic acid, is crucial for the success of the Mannich reaction with indoles. Strong acids can lead to polymerization of indole and other unwanted side reactions. Acetic acid provides a sufficient concentration of protons to activate formaldehyde towards nucleophilic attack by the amine, forming the key Eschenmoser's salt-like intermediate, without promoting deleterious side reactions. This catalytic choice ensures high yields and purity of the desired product.[5]

Experimental Protocol: Acetic-Acid-Catalyzed Synthesis of Gramine [5]

  • To a stirred solution of indole (1 equivalent) and dimethylamine (1.2 equivalents, typically as a 40% aqueous solution) in glacial acetic acid, add formaldehyde (1.2 equivalents, typically as a 37% aqueous solution) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an excess of cold water and basify with a concentrated solution of sodium hydroxide until the pH is approximately 10-12.

  • The product, gramine, will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone.

This method has been optimized to achieve yields of up to 95.6%.[5]

Diagram: The Mannich Reaction for Gramine Synthesis

Mannich_Reaction Indole Indole Intermediate Eschenmoser's Salt Intermediate Indole->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + Dimethylamine Dimethylamine Dimethylamine->Intermediate + Gramine Gramine Intermediate->Gramine Catalyst Acetic Acid (Catalyst) Catalyst->Intermediate

Caption: A simplified workflow of the Mannich reaction for the synthesis of gramine.

Reductive Amination: A Versatile Route to Diverse Amines

Reductive amination of indole-3-carbaldehyde provides a highly versatile approach to synthesize a wide range of N-substituted indol-3-yl-methanamines. This two-step, one-pot procedure involves the initial formation of a Schiff base between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Rationale for the Choice of Reducing Agent:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a milder and more selective reagent. It readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. This selectivity is crucial for achieving high yields of the desired amine.

Experimental Protocol: Reductive Amination of Indole-3-carbaldehyde

  • Dissolve indole-3-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted indol-3-yl-methanamine.

Other Synthetic Approaches

Beyond these two workhorse reactions, other methods have been developed for the synthesis of substituted indol-3-yl-methanamines. These include the reduction of indole-3-carbonitriles and indole-3-carboxamides, as well as palladium-catalyzed C-H functionalization reactions.[7][8][9][10][11] The choice of method often depends on the availability of starting materials and the desired complexity of the final product.

Structure-Activity Relationships (SAR): Tuning Biological Activity

The pharmacological profile of indol-3-yl-methanamines can be finely tuned by strategic modifications at three key positions: the indole nitrogen (N-1), the indole ring itself, and the terminal amine.

Diagram: Key Positions for SAR Studies

Caption: Key positions on the indol-3-yl-methanamine scaffold for SAR exploration.

Influence of Substituents on the Indole Ring

Substitutions on the benzene portion of the indole nucleus have a profound impact on the biological activity of these compounds. For instance, in the context of serotonin receptor modulation, halogenation at the 5-position of the indole ring has been shown to enhance affinity for 5-HT1A and 5-HT7 receptors.[12][13] Specifically, 5-chloro and 5-bromo derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine displayed significant antidepressant-like and sedative activities.[12][13]

In the realm of antibacterial agents, halogenation at the 5-position of 1-(1H-indol-3-yl)ethanamine derivatives proved to be crucial for their activity as NorA efflux pump inhibitors in Staphylococcus aureus.[14] An iodo-substituent at this position yielded the most potent inhibitors.[14]

The Role of the Amine Substituent

The nature of the substituent(s) on the nitrogen atom of the methanamine side chain is a critical determinant of pharmacological activity. In a study of gramine derivatives as agonists for MT1 and 5-HT1A receptors, modification of the N,N-dimethylamino group to other cyclic or acyclic secondary amines led to a significant increase in agonistic activity.[15]

For monoamine oxidase (MAO) inhibition, the presence of a propargyl group on the nitrogen atom is a key feature for irreversible inhibition.[16] N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine was identified as a potent and selective MAO-A inhibitor.[16]

Impact of N-1 Substitution

Alkylation or arylation at the N-1 position of the indole ring can influence both the lipophilicity and the steric profile of the molecule, thereby affecting its interaction with biological targets. While less systematically explored than substitutions on the benzene ring or the amine, modifications at this position can be a valuable strategy for optimizing pharmacokinetic and pharmacodynamic properties.

Pharmacological Landscape: A Multitude of Therapeutic Targets

The structural versatility of substituted indol-3-yl-methanamines translates into a broad spectrum of biological activities, making them attractive candidates for the treatment of a wide range of diseases.

Central Nervous System (CNS) Applications

The structural similarity of the indole nucleus to the neurotransmitter serotonin has made indol-3-yl-methanamines a rich source of compounds with CNS activity.

  • Serotonin Receptor Modulation: Derivatives of indol-3-yl-methanamine have been identified as ligands for various serotonin receptor subtypes. For instance, certain derivatives show good affinity for the 5-HT4 receptor, suggesting potential applications in cognitive disorders and gastrointestinal motility.[17] Others have been found to be potent agonists at 5-HT1A and 5-HT7 receptors, which are implicated in depression and anxiety.[12][13][15]

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease.[18] As mentioned earlier, specific indolylmethylamine derivatives have been shown to be potent and selective inhibitors of MAO-A or MAO-B.[16][19] The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain, which is the basis of their therapeutic effect.

Signaling Pathway: MAO Inhibition

MAO_Inhibition Monoamines Monoamine Neurotransmitters (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolized by Increased_Monoamines Increased Synaptic Concentration of Monoamines Monoamines->Increased_Monoamines Leads to Metabolites Inactive Metabolites MAO->Metabolites Indolyl_Methanamine Indol-3-yl-methanamine Inhibitor Indolyl_Methanamine->MAO Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Increased_Monoamines->Therapeutic_Effect

Caption: Mechanism of action of indol-3-yl-methanamine-based MAO inhibitors.

Anticancer Activity

Certain 3-indolylmethanamines have demonstrated promising in vivo antitumor activity.[20] For example, the compound designated as 31B was shown to reduce ovarian cancer xenograft tumor growth.[20] The proposed mechanisms of action include the induction of apoptosis, as evidenced by the activation of caspase-3 and cleavage of PARP1, and the inhibition of key metabolic pathways such as glycolysis and lipogenesis.[20]

Antimicrobial and Other Activities

The pharmacological potential of indol-3-yl-methanamines extends beyond CNS and oncology.

  • Antibacterial and Antifungal Activity: Gramine and its derivatives have been reported to possess a broad spectrum of antimicrobial activities.[5][6][21] Furthermore, as previously discussed, some derivatives are effective inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance.[14] Other studies have explored indole derivatives in combination with other heterocyclic scaffolds, such as thiazole, leading to compounds with potent antimicrobial and antifungal properties.[22][23]

  • Anti-inflammatory Activity: The indole scaffold is present in the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[24] Some indol-3-yl-methanamine derivatives have also been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[25][26]

Quantitative Data Summary

Compound Class/DerivativeTargetActivity (IC₅₀/Kᵢ/EC₅₀)Reference
Gramine Derivatives (e.g., 7, 19, 21)MT1 ReceptorEC₅₀: 0.39 - 0.51 µM[15]
Gramine Derivatives (e.g., 7, 19, 21)5-HT1A ReceptorEC₅₀: 0.23 - 0.46 µM[15]
(Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxideS. aureus NorA Efflux Pump4-fold decrease in ciprofloxacin MIC at 0.5 mg/L[14]
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamineMAO-APotent, selective inhibitor[16]
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-BKᵢ: 0.03 µM[19]

Conclusion and Future Perspectives

Substituted indol-3-yl-methanamines represent a highly versatile and pharmacologically rich class of compounds. Their straightforward and adaptable synthesis, coupled with the ability to fine-tune their biological activity through systematic structural modifications, has made them a continuing focus of drug discovery efforts. The diverse range of biological targets, including serotonin receptors, monoamine oxidases, cancer-related proteins, and microbial enzymes, underscores their immense therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Development of more selective and potent ligands: By leveraging a deeper understanding of SAR, researchers can design next-generation compounds with improved target selectivity and reduced off-target effects.

  • Exploration of novel therapeutic applications: The broad bioactivity profile of this scaffold suggests that there are likely undiscovered therapeutic applications waiting to be explored.

  • Application of modern synthetic methodologies: The use of advanced catalytic methods, such as C-H functionalization, will enable the synthesis of more complex and diverse libraries of indol-3-yl-methanamines for high-throughput screening.

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Exploratory

The Synthetic Heart of Innovation: A Technical Guide to the Research Applications of CAS 1185435-02-2

Foreword: Beyond the Catalog Number In the landscape of modern drug discovery and materials science, the true value of a chemical entity often lies not in its intrinsic properties, but in its potential as a cornerstone f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Catalog Number

In the landscape of modern drug discovery and materials science, the true value of a chemical entity often lies not in its intrinsic properties, but in its potential as a cornerstone for innovation. CAS number 1185435-02-2, identified as Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate, represents such a foundational molecule. While not a therapeutic agent in its own right, its indole-3-methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthon for a multitude of biologically active compounds. This guide provides an in-depth exploration of the research applications of this compound, not as an end-product, but as a critical starting point for the synthesis of next-generation therapeutics. We will delve into its role in the creation of potent and selective agents targeting the central nervous system and novel anticancer compounds, providing both the theoretical framework and practical, field-proven experimental insights.

Core Compound Profile: Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate

Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate is a stable, solid form of the corresponding freebase, N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine. The formate salt enhances its stability and handling properties, making it an ideal starting material for multi-step organic syntheses.

PropertyValue
CAS Number 1185435-02-2
Molecular Formula C₁₁H₁₄N₂ · CH₂O₂
Molecular Weight 220.27 g/mol
Appearance Beige powder
Primary Utility Synthetic Intermediate

The core utility of this compound lies in the reactivity of the indole ring and the secondary amine, which allow for a diverse range of chemical modifications to build more complex molecular architectures.

Application in Neuropharmacology: Crafting Serotonin Receptor Modulators

The structural similarity of the indole-3-methanamine core to the neurotransmitter serotonin makes it an invaluable starting point for the synthesis of ligands targeting various serotonin (5-HT) receptors.[1][2] These receptors are implicated in a wide array of physiological and pathological processes, including mood regulation, cognition, and anxiety. Consequently, the development of selective 5-HT receptor agonists and antagonists is a cornerstone of neuropharmacology research.

Synthetic Strategy: From Intermediate to a Hypothetical 5-HT₂A Receptor Agonist

The synthesis of a selective 5-HT₂A receptor agonist can be envisioned starting from a precursor like Methyl-(5-methyl-1H-indol-3-ylmethyl)amine. The following diagram illustrates a plausible synthetic workflow.

G cluster_synthesis Synthetic Pathway to a Hypothetical 5-HT2A Agonist A CAS 1185435-02-2 (Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate) B Freebase Formation (N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine) A->B Base Treatment (e.g., NaHCO3) C N-Alkylation with a Substituted Phenethyl Bromide B->C Phase Transfer Catalysis (e.g., K2CO3, TBAB) D Final Compound (Hypothetical 5-HT2A Agonist) C->D Purification (Chromatography)

Caption: Synthetic workflow from CAS 1185435-02-2 to a hypothetical 5-HT₂A agonist.

This synthetic route leverages the nucleophilicity of the secondary amine to introduce a substituted phenethyl group, a common motif in many 5-HT₂A receptor ligands. The choice of substituents on the phenethyl bromide is critical for tuning the selectivity and potency of the final compound.

Mechanism of Action: Targeting the 5-HT₂A Receptor

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is central to the diverse physiological effects of 5-HT₂A receptor activation.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation G cluster_synthesis_cancer Synthetic Pathway to a Hypothetical Tubulin Inhibitor A CAS 1185435-02-2 (Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate) B Freebase Formation A->B Base Treatment C Amide Coupling with a Substituted Carboxylic Acid B->C Coupling Reagent (e.g., EDC, HOBt) D Final Compound (Hypothetical Tubulin Inhibitor) C->D Purification

Caption: Synthetic route to a potential tubulin polymerization inhibitor.

In this hypothetical synthesis, an amide bond is formed between the freebase of CAS 1185435-02-2 and a carboxylic acid bearing functionalities known to interact with the colchicine binding site (e.g., a trimethoxyphenyl group).

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin polymerization inhibitors bind to tubulin and prevent the formation of microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.

G cluster_tubulin_pathway Mechanism of Tubulin Polymerization Inhibition Inhibitor Tubulin Inhibitor Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibited Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupted CellCycle G2/M Arrest Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Cellular consequences of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of synthesized compounds on tubulin polymerization can be directly measured using a fluorescence-based assay. [3][4][5][6][7] Objective: To determine if a test compound inhibits or enhances tubulin polymerization in vitro.

Materials:

  • Purified tubulin (e.g., from bovine brain).

  • GTP solution.

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

  • Test compound.

  • Paclitaxel (as a polymerization enhancer control).

  • Nocodazole (as a polymerization inhibitor control).

  • 384-well black microplates.

  • Temperature-controlled fluorescence plate reader.

Procedure:

  • Reaction Setup: On ice, prepare a master mix of tubulin in polymerization buffer with GTP and the fluorescent reporter.

  • Plate Loading: Add the tubulin master mix to the wells of the 384-well plate. Then, add the test compound at various concentrations, as well as the positive and negative controls.

  • Initiation of Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition, while an increase suggests enhancement. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass to quantify the effect of the compound.

Conclusion and Future Directions

Methyl-(5-methyl-1H-indol-3-ylmethyl)amine formate (CAS 1185435-02-2) is a quintessential example of a molecular scaffold that, while unassuming in isolation, holds immense potential for the construction of complex and highly functional molecules. Its utility as a synthetic intermediate in the fields of neuropharmacology and oncology is underscored by the prevalence of the indole-3-methanamine motif in numerous bioactive compounds. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to leverage this versatile building block in their drug discovery efforts. Future research will undoubtedly continue to expand the repertoire of therapeutic agents derived from this and similar indole-based synthons, further solidifying the importance of such foundational molecules in the advancement of medicinal chemistry.

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Foundational

discovery and history of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

An in-depth technical guide on the reveals a compound situated at the intersection of synthetic chemistry and neuropharmacology. This guide provides a comprehensive overview of its synthesis, chemical properties, and the...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the reveals a compound situated at the intersection of synthetic chemistry and neuropharmacology. This guide provides a comprehensive overview of its synthesis, chemical properties, and the scientific context of its exploration, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Nomenclature

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is more commonly known in scientific literature as 5-methyl-N-methyltryptamine (5-Me-NMT). It is a substituted tryptamine, a class of compounds known for their interactions with the central nervous system. The structure of 5-Me-NMT is characterized by a methyl group at the 5th position of the indole ring and another methyl group on the terminal nitrogen of the ethylamine side chain. This specific substitution pattern distinguishes it from other well-known tryptamines like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Historical Context and Discovery

The "discovery" of 5-Me-NMT is not attributed to a single event or individual but rather emerges from the broader exploration of tryptamine derivatives by chemists and pharmacologists throughout the 20th century. Its synthesis and study are part of a systematic effort to understand the structure-activity relationships (SAR) of indolealkylamines.

Initial research into simple tryptamines was pioneered by figures like Alexander and Ann Shulgin, who synthesized and bioassayed a vast array of psychoactive compounds. While their work extensively documented many tryptamines in the book "TiHKAL" (Tryptamines I Have Known and Loved), 5-Me-NMT is not explicitly detailed, suggesting it remained a more obscure member of this chemical family.

The primary impetus for its synthesis likely stemmed from academic and industrial research aimed at developing novel therapeutic agents, particularly for psychiatric and neurological disorders. Researchers have systematically modified the tryptamine scaffold at various positions (the indole ring, the alpha and beta carbons of the side chain, and the terminal nitrogen) to probe their effects on receptor binding and functional activity. The synthesis of 5-Me-NMT would have been a logical step in this exploration, investigating the combined effects of methylation at the 5-position of the indole ring and mono-methylation of the terminal amine.

Synthesis and Chemical Characterization

The synthesis of 5-Me-NMT can be approached through several established routes for tryptamine synthesis. A common and illustrative method is the Speeter-Anthony synthesis, which is adaptable for producing various substituted tryptamines.

Illustrative Synthesis Protocol (Adapted from Speeter-Anthony Tryptamine Synthesis):
  • Oxalyl Chloride Acylation: 5-methylindole is reacted with oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.

  • Amidation: The resulting intermediate is then reacted with methylamine to form the N-methyl-indol-3-ylglyoxylamide.

  • Reduction: The amide is subsequently reduced to the final product, 5-Me-NMT. A powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) is typically used for this step.

  • Purification: The crude product is then purified, often through acid-base extraction followed by crystallization or chromatography to yield the final product in a pure form.

Chemical Properties:

  • Molecular Formula: C12H16N2

  • Molar Mass: 188.27 g/mol

  • Appearance: Typically a crystalline solid or an oil, depending on the salt form and purity.

Characterization of the synthesized 5-Me-NMT would involve standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and connectivity of all protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Pharmacological Profile and Biological Activity

The pharmacological profile of 5-Me-NMT is not as extensively documented as that of other tryptamines. However, based on its structural similarity to known psychoactive compounds, its primary site of action is presumed to be the serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a common target for psychedelic tryptamines.

The effects of the specific methyl substitutions can be inferred from general SAR principles in this class:

  • 5-position Methylation: Methylation at the 5-position of the indole ring generally retains or slightly modifies the compound's activity at serotonin receptors compared to the unsubstituted parent tryptamine.

  • N-methylation: The presence of a single methyl group on the terminal nitrogen (as in N-methyltryptamine or NMT) typically results in a compound that is orally active and may have a different potency and duration of action compared to its non-methylated or dimethylated counterparts.

Given this, 5-Me-NMT is hypothesized to be a serotonergic agent, though its specific receptor binding affinities, efficacy, and in vivo effects require further dedicated study. Its potential as a therapeutic agent or a research tool lies in its unique combination of substitutions, which may confer a distinct pharmacological profile.

Conclusion and Future Directions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (5-Me-NMT) represents one of many variations on the tryptamine theme that have been synthesized over the years in the quest to understand the intricate relationship between chemical structure and biological function. While not as famous as some of its chemical relatives, its existence is a testament to the systematic exploration of chemical space by researchers.

Future research into 5-Me-NMT could focus on:

  • Detailed Pharmacological Characterization: Comprehensive receptor binding and functional assays to fully elucidate its activity profile.

  • In Vivo Studies: Animal studies to understand its behavioral effects, pharmacokinetics, and safety profile.

  • Comparative Studies: Direct comparison with related compounds like NMT, 5-MeO-NMT, and DMT to better understand the contribution of each structural modification.

Such studies would not only shed light on this specific molecule but also contribute to the broader understanding of how subtle changes in chemical structure can lead to profound differences in pharmacological effects, a fundamental principle in drug discovery and development.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Pharmacological Characterization of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine

Abstract This document provides a comprehensive guide to the in vitro pharmacological evaluation of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine, a novel tryptamine derivative. Given its structural similarity to known...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the in vitro pharmacological evaluation of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine, a novel tryptamine derivative. Given its structural similarity to known serotonergic agents, a systematic approach is detailed to characterize its interaction with key central nervous system targets.[1][2][3][4] We present detailed, step-by-step protocols for three fundamental assays: a 5-HT2A receptor radioligand binding assay to determine binding affinity (Ki), a cell-based calcium flux assay to assess functional agonism or antagonism (EC50/IC50), and a monoamine oxidase (MAO) inhibition assay to evaluate potential off-target enzymatic interactions. The methodologies are grounded in established principles of quantitative pharmacology and are designed to be robust and reproducible for drug discovery and basic research applications.

Introduction and Rationale

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine belongs to the tryptamine class of compounds, which includes numerous molecules with significant biological activities, including neurotransmitters and potent psychoactive agents.[3][4] The indole scaffold is a well-established pharmacophore that interacts with a variety of biological targets.[5] Specifically, tryptamine derivatives are known to exhibit high affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype, which is a primary target for psychedelic drugs and a key modulator in neuropsychiatric disorders.[3][6]

Characterizing a novel compound like N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine requires a multi-faceted in vitro approach to build a comprehensive pharmacological profile. This process is essential for understanding its mechanism of action, potency, selectivity, and potential for therapeutic development or as a research tool. The protocols herein are selected to provide this foundational profile. The overall workflow is designed to first establish target engagement (binding), then elucidate the functional consequence of that binding (activation/inhibition), and finally to probe for common, functionally important off-target effects.

Experimental Characterization Workflow

The following diagram illustrates the logical flow for characterizing the compound, moving from initial target binding assessment to functional and safety-related enzymatic assays.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Target Assessment cluster_secondary Phase 3: Off-Target/Safety Profiling cluster_analysis Phase 4: Data Analysis Compound Compound Handling & Solubilization Binding Radioligand Binding Assay (Target Affinity - Ki) Compound->Binding Functional Calcium Flux Assay (Functional Potency - EC50/IC50) Binding->Functional MAO MAO-A/B Inhibition Assay (Enzyme Inhibition - IC50) Functional->MAO Analysis Calculate Ki, EC50, IC50 Determine Pharmacological Profile MAO->Analysis G Agonist 5-HT or Test Compound Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Response Cellular Response Ca->Response PKC->Response

Caption: Gq-protein coupled receptor signaling cascade.

Table 2: Reagents and Materials for Calcium Flux Assay

Reagent/MaterialSpecificationSupplier Example
Cell LineHEK293 or CHO cells stably expressing h5-HT2AATCC, In-house
Assay Plate96- or 384-well, black-walled, clear-bottomGreiner, Corning
Calcium Indicator DyeFluo-4 AM, FLIPR Calcium 5/6 Assay KitThermo Fisher, Molecular Devices
ProbenecidAnion transport inhibitor (optional, cell-dependent)Thermo Fisher
Reference AgonistSerotonin (5-HT) or α-methyl-5-HTSigma-Aldrich
Reference AntagonistKetanserin or RisperidoneSigma-Aldrich
InstrumentationFLIPR, FlexStation, or plate reader with injectorMolecular Devices

Protocol 4.1: Calcium Flux Measurement

  • Cell Plating: Seed the 5-HT2A-expressing cells into the assay plate at an optimized density (e.g., 20,000-50,000 cells/well) to achieve a 90-100% confluent monolayer on the day of the assay. [7]Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the growth medium and add the calcium indicator dye loading buffer (prepared according to the manufacturer's instructions, often containing probenecid). [7]Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature. [7]3. Agonist Mode Testing:

    • Place the cell plate into the reader.

    • Initiate reading to establish a stable baseline fluorescence.

    • Inject the test compound at various concentrations and continue reading fluorescence for 60-120 seconds to capture the peak response.

    • Include a positive control (e.g., 1 µM 5-HT) and a vehicle control (buffer).

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with the test compound at various concentrations for 15-30 minutes before placing the plate in the reader.

    • Initiate reading and inject a fixed concentration of the reference agonist (e.g., 5-HT at its EC80 concentration).

    • Continue reading fluorescence to measure the inhibited response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence change from baseline (Max-Min).

    • Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (potency) and the maximum effect (Emax, efficacy) relative to the reference agonist.

    • Antagonist Mode: Plot the inhibited response against the log concentration of the test compound to determine the IC50 (potency).

Assay Protocol: Monoamine Oxidase (MAO) Inhibition

This assay determines if the test compound inhibits the activity of MAO-A or MAO-B, which are key enzymes in the metabolism of monoamine neurotransmitters. [8][9][10]Inhibition of MAO can lead to significant pharmacological effects and drug-drug interactions.

Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing H2O2 as a byproduct. [8]This H2O2 can be used in a coupled enzymatic reaction with horseradish peroxidase (HRP) to convert a non-fluorescent or non-luminescent probe into a detectable signal. [8]A decrease in signal in the presence of the test compound indicates MAO inhibition. [8]Commercial kits like the MAO-Glo™ Assay provide a convenient, high-sensitivity luminescent format. [11][12][13] Table 3: Reagents and Materials for MAO-Glo™ Assay

Reagent/MaterialSpecificationSupplier Example
MAO EnzymesRecombinant human MAO-A and MAO-BSigma-Aldrich, Promega
Assay KitMAO-Glo™ Assay SystemPromega
Positive ControlsClorgyline (MAO-A selective), Selegiline (MAO-B selective)Sigma-Aldrich, Tocris
Assay Plate96- or 384-well, solid whiteCorning
InstrumentationPlate-reading luminometerPromega, BMG Labtech

Protocol 5.1: Luminescent MAO Inhibition Assay

  • Reagent Preparation: Prepare MAO-A and MAO-B enzymes in the appropriate reaction buffer at a 2X concentration. Prepare test compounds and positive controls at a 4X concentration. Reconstitute the Luciferin Detection Reagent as per the kit protocol. [12]2. Assay Setup (in duplicate for each isoform):

    • Add 12.5 µL of 4X test compound or control to appropriate wells.

    • Add 12.5 µL of MAO Reaction Buffer.

    • Add 25 µL of 2X MAO enzyme solution to initiate the reaction (for negative controls, add buffer instead). [12]3. MAO Reaction: Mix briefly and incubate for 60 minutes at room temperature, protected from light. [12]4. Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate luminescence. [12]5. Detection: Incubate for 20 minutes at room temperature to stabilize the signal. [12]Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the % inhibition for each compound concentration relative to the uninhibited (vehicle) control.

    • Plot % inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both MAO-A and MAO-B.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 343-350. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. Retrieved from [Link]

  • EuroGCT. (n.d.). NCATS Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43-54. Retrieved from [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 141-148. Retrieved from [Link]

  • Siracusa, M. A., et al. (2022). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega, 7(44), 40047-40061. Retrieved from [Link]

  • Abignente, E., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Pharmaceuticals, 14(2), 95. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-608. Retrieved from [Link]

  • BMR Genomics. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link]

  • Zhang, J. H., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 1, 71-81. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for Animal Model Studies Using Methyl-(5-methyl-1H-indol-3-ylmethyl)amine

Authored by: A Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of animal model studies invol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of animal model studies involving Methyl-(5-methyl-1H-indol-3-ylmethyl)amine. While specific in vivo data for this compound is limited, this guide synthesizes established methodologies from studies on structurally related indole derivatives to provide robust, field-proven protocols. The focus is on ensuring scientific integrity, from preclinical formulation to in vivo administration and study design, with a strong emphasis on the causal reasoning behind experimental choices.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural and synthetic compounds with significant biological activities.[1][2] From anti-cancer agents like vinca alkaloids to anti-inflammatory drugs such as Indomethacin, the versatility of the indole structure is well-documented.[2][3] Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, the subject of this guide, is a member of this important class of compounds and is noted for its potential in neuropharmacology and oncology.[4]

Indole derivatives exert their effects through diverse mechanisms, including the modulation of inflammatory pathways (e.g., NF-κB and COX-2), interaction with microtubule dynamics, and regulation of transcription factors.[3][5] Animal model studies are therefore critical for elucidating the in vivo efficacy, pharmacokinetics, and safety of novel indole compounds like Methyl-(5-methyl-1H-indol-3-ylmethyl)amine. This guide provides the necessary protocols to rigorously evaluate its therapeutic potential.

Preclinical Formulation Strategies

A significant hurdle in the in vivo evaluation of many indole derivatives is their poor aqueous solubility.[6] Proper formulation is therefore a critical first step to ensure bioavailability and consistent experimental results.

Causality in Formulation Choice

The choice of vehicle for administration depends on the physicochemical properties of the compound and the intended route of administration. For oral gavage, a common and clinically relevant route, suspensions or solutions in vehicles that enhance solubility and stability are preferred.[6] For intravenous administration, the compound must be in a solution that is compatible with blood.

Protocol for Formulation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine for Oral Administration

This protocol is adapted from established methods for other indole derivatives and should be optimized for the specific compound.

Objective: To prepare a homogenous and stable suspension of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine for oral gavage in rodents.

Materials:

  • Methyl-(5-methyl-1H-indol-3-ylmethyl)amine powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Alternative vehicles: Corn oil, 10% DMSO in corn oil

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Sterile tubes

  • Vortex mixer

Step-by-Step Protocol:

  • Calculate the required amount of compound: Based on the desired dose (mg/kg) and the number and weight of the animals, calculate the total amount of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine needed.

  • Prepare the vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until a clear, viscous solution is formed.

  • Weigh the compound: Accurately weigh the calculated amount of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine.

  • Trituration (for suspensions): If using a mortar and pestle, add the powder to the mortar. Gradually add a small amount of the vehicle and triturate to form a smooth paste. This step is crucial to break down aggregates and ensure a fine particle size.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing.

  • Homogenization: For larger volumes or to ensure a more uniform suspension, use a mechanical homogenizer.

  • Final Mixing: Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.

  • Stability: Assess the stability of the formulation over the intended period of use. Observe for any precipitation or separation.

In Vivo Administration Protocols

The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[7]

Oral Gavage (p.o.)

Oral gavage is a common method for administering compounds directly into the stomach of rodents.

Workflow for Oral Gavage:

oral_gavage_workflow start Animal Acclimatization weigh Weigh Animal start->weigh calculate Calculate Dose Volume weigh->calculate prepare_dose Prepare Syringe calculate->prepare_dose administer Administer Compound prepare_dose->administer observe Observe Animal administer->observe end Return to Cage observe->end neuroprotection_pathway cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response Indole Methyl-(5-methyl-1H-indol-3-ylmethyl)amine NRF2 NRF2 Pathway Indole->NRF2 Activates NLRP3 NLRP3 Inflammasome Indole->NLRP3 Inhibits HSPB1 HSPB1 (Heat Shock Protein) Indole->HSPB1 Upregulates OxidativeStress Oxidative Stress Neuroprotection Neuroprotection Inflammation Neuroinflammation SOD2 SOD2 NRF2->SOD2 Upregulates NQO1 NQO1 NRF2->NQO1 Upregulates SOD2->OxidativeStress Reduces NQO1->OxidativeStress Reduces Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b IL-1β Casp1->IL1b Cleaves & Activates IL1b->Inflammation Promotes Aggregation Protein Aggregation HSPB1->Aggregation Inhibits

Caption: Potential Neuroprotective Signaling Pathways of Indole Derivatives.

Conclusion

The successful in vivo evaluation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine relies on a methodologically sound and well-planned experimental approach. By leveraging the extensive knowledge base of related indole compounds, researchers can design robust studies to uncover the therapeutic potential of this novel agent. Adherence to the principles of careful formulation, appropriate administration, and comprehensive endpoint analysis will ensure the generation of high-quality, reproducible data.

References

  • Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed, [Link]

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  • Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. PubMed, [Link]

  • Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. Semantic Scholar, [Link]

  • Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. PubMed, [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC - PubMed Central, [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate, [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI, [Link]

  • The indole compound NC009-1 inhibits aggregation and promotes neurite outgrowth through enhancement of HSPB1 in SCA17 cells and ameliorates the behavioral deficits in SCA17 mice. PubMed, [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed, [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. ResearchGate, [Link]

  • Indole induces anxiety-like behaviour in mice mediated by brainstem locus coeruleus activation. ResearchGate, [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central, [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed, [Link]

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  • {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems. PubMed, [Link]

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Method

Application Notes and Protocols for the Quantification of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Abstract This document provides a comprehensive guide for the quantitative analysis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a tryptamine derivative of significant interest in pharmaceutical and scientific rese...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a tryptamine derivative of significant interest in pharmaceutical and scientific research. Recognizing the critical need for accurate and reliable quantification, this guide details robust analytical methodologies employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All protocols are grounded in established scientific principles and adhere to international validation guidelines to ensure data integrity and trustworthiness.

Introduction

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the tryptamine class of compounds, which are structurally related to the neurotransmitter serotonin and are prevalent in many biologically active molecules. The accurate quantification of this analyte in various matrices, including bulk pharmaceutical ingredients (APIs) and biological fluids, is paramount for pharmacokinetic studies, quality control, and metabolic research. This application note presents validated analytical methods designed to deliver high sensitivity, specificity, and reproducibility. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the desired limit of quantification and the complexity of the sample matrix.

The methodologies described are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures.[1][2] This ensures that the methods are fit for their intended purpose and that the data generated is reliable and can withstand regulatory scrutiny.[3][4]

Method Selection: HPLC-UV vs. LC-MS/MS

The selection of an appropriate analytical technique is a critical first step. The decision to use HPLC-UV or LC-MS/MS is dictated by the analytical objective.

  • HPLC-UV is a robust and widely accessible technique suitable for the quantification of the analyte in relatively clean samples, such as bulk drug substances and simple formulations.[5][6] Its advantages include ease of use, lower operational cost, and straightforward method development. However, its sensitivity and selectivity may be insufficient for complex biological matrices where interfering substances are present.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis.[7][8] By utilizing Multiple Reaction Monitoring (MRM), this technique can selectively quantify the target analyte even at very low concentrations in complex matrices like plasma or urine, minimizing the impact of matrix effects.[9][10]

The logical flow for method selection and application is illustrated below.

Caption: Decision workflow for selecting the appropriate analytical method.

HPLC-UV Method for Quantification in Bulk Substance

This protocol is designed for the accurate quantification of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in active pharmaceutical ingredients or simple formulations where high sensitivity is not the primary requirement.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Experimental Protocol

3.2.1. Materials and Reagents

  • N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Formic acid (analytical grade)

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% formic acid. The exact ratio may require optimization based on the specific column and system. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve final concentrations across the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[5]

3.2.3. Sample Preparation

  • Accurately weigh the bulk drug substance and dissolve it in the mobile phase to obtain a theoretical concentration within the established calibration range.

3.2.4. Chromatographic Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

3.2.5. Data Analysis and System Suitability

  • Construct a calibration curve by plotting the peak area of the working standards against their respective concentrations. A linear regression analysis should yield a correlation coefficient (r²) of > 0.999.

  • Before sample analysis, perform system suitability tests. Typical criteria include a relative standard deviation (%RSD) of < 2% for replicate injections of a standard, a tailing factor of < 2, and a theoretical plate count of > 2000.

Representative Performance Characteristics

The following table summarizes typical performance characteristics for an HPLC-UV method for indoleamine quantification, which should be established during method validation.[5]

ParameterRepresentative Value
Linearity Range1 µg/mL - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2%

LC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a highly sensitive and selective method for the quantification of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in complex biological matrices such as plasma. This is essential for pharmacokinetic and drug metabolism studies.

Principle

This method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, providing excellent selectivity and sensitivity. An isotopically labeled internal standard is often used to correct for matrix effects and variability in extraction and ionization.

Experimental Protocol

4.2.1. Materials and Reagents

  • N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine reference standard

  • Isotopically labeled internal standard (IS), e.g., N-Methyl-d3-1-(5-methyl-1H-indol-3-YL)methanamine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

4.2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[11]

SamplePrep Plasma 100 µL Plasma Sample (or Standard/QC) IS Add 10 µL Internal Standard Plasma->IS Precipitate Add 300 µL Acetonitrile (with 0.1% Formic Acid) IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to a clean vial Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Workflow for sample preparation using protein precipitation.

4.2.3. Chromatographic Conditions

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.2.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These must be optimized by infusing the analyte and internal standard into the mass spectrometer. Hypothetical transitions would be:

    • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize signal intensity.

4.2.5. Method Validation

A full validation according to ICH M10 guidelines for bioanalytical methods should be performed. This includes assessing:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity, Range, LLOQ: Establishing the concentration range over which the method is accurate and precise, and determining the lowest concentration that can be reliably quantified.

  • Accuracy and Precision: Assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples).[12]

  • Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of the biological matrix on ionization.[13]

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Representative Performance Characteristics

The following table summarizes typical performance characteristics for an LC-MS/MS method for tryptamine derivatives in a biological matrix.[5][9]

ParameterRepresentative Value
Linearity Range0.5 ng/mL - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Recovery85% - 115%
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. The HPLC-UV method is well-suited for purity assessments and the analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and specificity required for challenging bioanalytical applications. Adherence to the described protocols and validation principles will ensure the generation of high-quality, reproducible data that is fit for purpose in research, development, and quality control settings. The provided causality and detailed steps empower scientists to implement these methods effectively and adapt them to their specific analytical needs.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Anderson, G. M., & Young, J. G. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Molecules, 28(9), 3788. [Link]

  • Tanaka, E., et al. (2010). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 28(2), 77-83. [Link]

  • Wang, J., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1163. [Link]

  • ResearchGate. The quantification of tryptamine. GC/MS/MS chromatograms showing... [Link]

  • Al-Salman, H. N. K., & Jasim, E. Q. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(21), 7247. [Link]

  • Auwärter, V., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(1), 24-29. [Link]

  • Choi, Y. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Advances in Botanical Research, 68, 233-267. [Link]

  • de Rijke, E., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1547-1556. [Link]

  • Meyer, M. R., & Maurer, H. H. (2021). Novel Approaches in Clinical Toxicology Using High-Resolution MS/MS and Dual LC for Analyzing Biological Samples. Universität des Saarlandes. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Acros Pharmatech. N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine. [Link]

  • MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]

  • Al-Tannak, N. F., & Al-Obaidy, K. S. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Analytical Methods in Chemistry, 2023, 1-20. [Link]

  • SIELC Technologies. 1H-Indole-3-methanamine, N,N-dimethyl-. [Link]

  • McGinley, M., Rudge, J., & Hail, M. (2011). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Semantic Scholar. [Link]

  • Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403. [Link]

  • ResearchGate. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [https://www.researchgate.net/publication/230872688_Determination_of_N-methyl-13-propanediamine_in_bovine_muscle_by_liquid_chromatography_with_triple_quadrupole_and_ion_trap_tandem_mass_spectrometry_detection]([Link]_ chromatography_with_triple_quadrupole_and_ion_trap_tandem_mass_spectrometry_detection)

  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences, 3(5), 1392-1409. [Link]

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Application

Application Notes &amp; Protocols: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine as a Versatile Precursor for Novel Drug Synthesis

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] This document provides a detailed guide for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine as a strategic precursor for the synthesis of novel drug candidates. We will delve into its chemical properties, present a detailed protocol for a representative synthetic transformation—the Pictet-Spengler reaction—and discuss the characterization and potential biological significance of the resulting scaffolds. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Indole Scaffold

Indole derivatives are a privileged class of heterocyclic compounds, widely represented in natural products and synthetic drugs.[1] Their remarkable ability to mimic peptide structures and interact with a multitude of biological targets, including enzymes and receptors, has cemented their importance in drug discovery.[2] Molecules bearing the indole core exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a particularly valuable precursor. The presence of a secondary amine offers a reactive handle for a variety of chemical transformations, while the methyl group at the 5-position of the indole ring can influence the electronic properties and metabolic stability of the final compound. This precursor is an excellent starting point for generating libraries of complex molecules for high-throughput screening and lead optimization.[7][8]

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for reaction design and optimization.

PropertyValueSource
IUPAC Name N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine-
CAS Number 915922-67-7[9]
Molecular Formula C₁₂H₁₆N₂-
Molecular Weight 188.27 g/mol -
Appearance Expected to be an off-white to yellow solid or oilGeneral Knowledge
Solubility Soluble in methanol, ethanol, DMSO, DMFGeneral Knowledge
SMILES CNCC1=CNC2=C1C=C(C)C=C2[9]

Synthesis of a Novel Tetrahydro-β-carboline via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[10][11] This reaction is a cornerstone in the synthesis of indole alkaloids and their analogs.[1]

Rationale for the Pictet-Spengler Approach

The Pictet-Spengler reaction is chosen for its efficiency in constructing the polycyclic core common to many bioactive molecules. The reaction proceeds under relatively mild conditions and allows for the introduction of diversity at the 1-position of the β-carboline ring through the choice of the aldehyde.[12] The resulting tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets.

Experimental Protocol

This protocol describes the synthesis of a 1-aryl-2,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, a novel tetrahydro-β-carboline derivative.

Materials and Reagents:

  • N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (1 )

  • 4-Chlorobenzaldehyde (2 )

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware for workup and chromatography

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask under an inert atmosphere, dissolve N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (1 ) (1.0 g, 5.31 mmol) in anhydrous dichloromethane (50 mL).

  • Aldehyde Addition: To the stirred solution, add 4-chlorobenzaldehyde (2 ) (0.82 g, 5.84 mmol, 1.1 equivalents).

  • Catalyst Addition and Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (0.81 mL, 10.62 mmol, 2.0 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired product, 1-(4-chlorophenyl)-2,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Reaction Pictet-Spengler Cyclization (DCM, TFA, 0°C to rt) Precursor->Reaction Aldehyde 4-Chlorobenzaldehyde Aldehyde->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Concentrate Product 1-(4-chlorophenyl)-2,6-dimethyl- 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Purification->Product

Caption: Pictet-Spengler synthesis workflow.

Characterization of the Synthesized Compound

Thorough analytical characterization is crucial to confirm the structure and purity of the newly synthesized compound. A combination of spectroscopic techniques should be employed.

Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule, confirming the formation of the new ring system and the incorporation of the aldehyde.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the final compound.

Expected Analytical Data
TechniqueExpected Observations for 1-(4-chlorophenyl)-2,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
¹H NMR Signals corresponding to aromatic protons (indole and phenyl rings), a singlet for the C1-proton of the β-carboline, aliphatic protons of the piperidine ring, and singlets for the N-methyl and C6-methyl groups.
¹³C NMR Resonances for all carbon atoms, including the characteristic C1 carbon of the β-carboline ring and the carbons of the aromatic systems.
HRMS A molecular ion peak corresponding to the exact mass of the calculated molecular formula (C₁₉H₁₉ClN₂).
HPLC A single major peak indicating high purity (>95%).
Analytical Workflow Diagram

G Crude_Product Crude Product from Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR MS Mass Spectrometry (HRMS) Crude_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation HPLC HPLC Analysis Purity_Assessment Purity Assessment HPLC->Purity_Assessment Purified_Product Purified Product Purified_Product->HPLC Structural_Confirmation->Purified_Product

Caption: Analytical workflow for product characterization.

Potential Biological Targets and Signaling Pathways

Derivatives of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, particularly the tetrahydro-β-carbolines synthesized via the Pictet-Spengler reaction, are known to possess a wide range of biological activities. Many of these compounds are psychoactive and have been investigated for their effects on the central nervous system.

A plausible biological target for the synthesized 1-aryl-tetrahydro-β-carboline is Monoamine Oxidase (MAO) . MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and anxiety.

MAO Inhibition Pathway

G cluster_pathway Monoamine Neurotransmitter Regulation Neurotransmitter Serotonin / Dopamine MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Reuptake Reuptake Transporter Neurotransmitter->Reuptake Uptake Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Cleft Synaptic Cleft Drug Synthesized β-Carboline Drug->MAO Inhibition

Caption: Potential mechanism of action via MAO inhibition.

Conclusion

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a highly valuable and versatile precursor for the synthesis of novel, biologically active compounds. The protocols and workflows detailed in this application note provide a robust framework for researchers to explore the chemical space accessible from this starting material. The Pictet-Spengler reaction serves as an excellent example of how complex, drug-like scaffolds can be efficiently constructed. Further derivatization and biological screening of the resulting compounds could lead to the discovery of new therapeutic agents for a variety of diseases.

References

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Method

Application Note: High-Throughput Screening Strategies for the Identification of Bioactive N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Derivatives

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Derivatives of N-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Derivatives of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belong to the tryptamine class, structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural analogy suggests that these compounds are likely to interact with key targets in the central nervous system, such as G-protein coupled receptors (GPCRs) and monoamine-metabolizing enzymes.[3][4]

This guide provides a comprehensive framework for the high-throughput screening (HTS) of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine derivative libraries. We present a multi-assay screening cascade designed to identify potent and selective modulators of two high-value target classes: the serotonin 5-HT2A receptor, a Gq-coupled GPCR implicated in various neurological processes, and Monoamine Oxidase A (MAO-A), a critical enzyme in neurotransmitter metabolism.[5][6] The protocols herein are designed for robustness, miniaturization, and automation, providing researchers with the tools to efficiently prosecute a hit-finding campaign.

Part 1: The Strategic Rationale for Target Selection

A successful HTS campaign begins with a logical selection of biological targets. For indole-based tryptamine analogs, a dual-target strategy provides a more comprehensive understanding of a compound's potential therapeutic action and liability profile.

  • Primary Target: Serotonin 5-HT2A Receptor (a Gq-coupled GPCR)

    • Causality: The core structure of the compound series is highly similar to serotonin. The 5-HT2A receptor is a key target for many tryptamines and is deeply involved in conditions like depression, psychosis, and anxiety.[3][7] Characterizing the functional activity (agonist, antagonist, or inverse agonist) at this receptor is paramount.

    • Assay Choice: We will employ a Homogeneous Time-Resolved FRET (HTRF) assay to measure inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling cascade activated by Gq-coupled receptors.[8][9] This "mix-and-read" assay is highly amenable to HTS, offering superior signal stability and fewer false positives compared to transient calcium flux assays.[8]

  • Secondary Target: Monoamine Oxidase A (MAO-A)

    • Causality: Monoamine oxidases are responsible for the degradation of serotonin.[5] Compounds that inhibit MAO-A can increase synaptic serotonin levels and have antidepressant effects. However, off-target MAO-A inhibition can also lead to undesirable drug-drug or drug-food interactions. Screening for MAO-A activity is therefore essential for both identifying potential new antidepressants and flagging off-target activity.

    • Assay Choice: A one-step fluorometric assay provides a rapid and sensitive method for measuring MAO-A inhibition.[10] The assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate, providing a direct measure of enzyme activity.[11]

Part 2: Primary Screen - 5-HT2A Receptor Functional Assay

This protocol details a cell-based functional assay to identify modulators of the human 5-HT2A receptor by quantifying IP1 accumulation using HTRF technology.

Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor by an agonist leads to the coupling of the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while its metabolite, IP1, accumulates over time and serves as a stable marker for receptor activation.[6]

Gq_Pathway Ligand Agonist (e.g., Test Compound) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 DAG PLC->IP3_DAG Cleaves  PIP2 PIP2 PIP2 IP1 IP1 Accumulation (Measured by HTRF) IP3_DAG:n->IP1 Metabolized to

Caption: Simplified 5-HT2A Gq signaling cascade leading to IP1 accumulation.

Experimental Protocol: HTRF IP-One Assay

This protocol is adapted for a 384-well plate format. All additions should be performed with automated liquid handlers in an HTS environment.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
  • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer.
  • Centrifuge and resuspend cells in serum-free stimulation buffer.
  • Count cells and adjust the density to 1.0 x 10⁶ cells/mL.

2. Assay Procedure:

  • Dispense 5 µL of cell suspension into each well of a white, low-volume 384-well plate (5,000 cells/well).
  • Prepare a 4X concentration of test compounds (and reference agonist/antagonist) in stimulation buffer from a DMSO stock. The final DMSO concentration in the assay should not exceed 0.5%.
  • Add 5 µL of the 4X compound solution to the appropriate wells. For controls, add 5 µL of buffer (negative control) or a reference agonist like serotonin at EC₈₀ concentration (positive control).
  • Incubate the plate for 60 minutes at 37°C.
  • Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Revvity HTRF IP-One kit).[8] This typically involves mixing an IP1-d2 conjugate and an anti-IP1-cryptate antibody.
  • Add 5 µL of the IP1-d2 reagent mix to all wells.
  • Add 5 µL of the anti-IP1-cryptate reagent mix to all wells.
  • Incubate the plate for 60 minutes at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible microplate reader, with excitation at 320 nm and simultaneous emission detection at 620 nm (cryptate donor) and 665 nm (d2 acceptor).[12]
  • Calculate the HTRF Ratio:
  • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
  • Normalize Data (for agonist screening):
  • % Activity = [(Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)] * 100
  • Assay Quality Control: Calculate the Z-factor from the positive and negative controls. A Z-factor > 0.5 indicates a robust and screenable assay.
Data Presentation: Representative Plate Layout and Controls
ParameterConcentration/ValuePurpose
Test Compounds 10 µM (Primary Screen)Identify potential agonists or antagonists.
Negative Control Vehicle (0.5% DMSO)Defines baseline (0% activity).
Positive Control Serotonin (1 µM, approx. EC₈₀)Defines maximum signal (100% activity).
Reference Agonist Serotonin (10-point curve)Determine EC₅₀ for assay validation.
Reference Antagonist Ketanserin (10-point curve)Determine IC₅₀ for assay validation.

Part 3: Secondary Screen - MAO-A Enzyme Inhibition Assay

This protocol outlines a fluorometric, cell-free assay to determine the inhibitory potential of hit compounds against human MAO-A.

HTS Workflow: General

The following workflow is applicable to both the primary and secondary screens, illustrating the automated process from library to data.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (Automated) cluster_data Data Processing Lib Compound Library (384-well format) DispenseCmpd Dispense Compounds & Controls Lib->DispenseCmpd AssayPlate Assay Plate (Empty 384-well) AssayPlate->DispenseCmpd DispenseBio Dispense Cells or Enzyme/Substrate DispenseCmpd->DispenseBio Incubate1 Incubation DispenseBio->Incubate1 DispenseDetect Dispense Detection Reagents Incubate1->DispenseDetect Incubate2 Incubation DispenseDetect->Incubate2 Read Read Plate (HTRF / Fluorescence) Incubate2->Read Analyze Data Analysis (Normalization, Z') Read->Analyze Hits Hit Identification Analyze->Hits

Caption: A generalized high-throughput screening workflow.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is designed for a 384-well black, opaque plate to minimize light scatter.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.
  • MAO-A Enzyme: Recombinant human MAO-A diluted in assay buffer to a 2X working concentration.
  • Substrate/Probe Mix: Prepare a 4X mix in assay buffer containing tyramine (MAO substrate), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red or equivalent).[11]

2. Assay Procedure:

  • Dispense 5 µL of 4X test compound solution (or controls) into the wells.
  • Add 10 µL of 2X MAO-A enzyme solution to each well.
  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding 5 µL of the 4X Substrate/Probe mix.
  • Incubate the plate for 45-60 minutes at 37°C, protected from light.[5]

3. Data Acquisition and Analysis:

  • Read the fluorescence intensity on a microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm, specific wavelengths depend on the probe used).
  • Calculate Percent Inhibition:
  • % Inhibition = [1 - (RFU_sample - RFU_bkgd) / (RFU_no_inhib_ctrl - RFU_bkgd)] * 100
  • RFU = Relative Fluorescence Units; bkgd = background well with no enzyme.
  • Plot % inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Representative Controls for MAO-A Assay
ParameterComponentsPurpose
Test Compounds Enzyme + Substrate/Probe + CompoundDetermine inhibitory activity.
No Inhibitor Control Enzyme + Substrate/Probe + VehicleDefines baseline (0% inhibition).
Positive Inhibitor Enzyme + Substrate/Probe + ClorgylineDefines maximum inhibition (~100%).[5]
Background Control Buffer + Substrate/Probe (No Enzyme)Correct for non-enzymatic signal.

Part 4: Hit Confirmation - Fluorescence Polarization Binding Assay

For validated hits from the primary screen (e.g., 5-HT2A antagonists), a biophysical binding assay is crucial to confirm direct interaction with the target protein. Fluorescence Polarization (FP) is an excellent choice for this.[13][14]

Principle of Fluorescence Polarization

FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light. When bound to a large protein, its tumbling slows dramatically, and the emitted light remains polarized. An unlabeled test compound that binds to the protein will displace the tracer, causing a decrease in polarization.[15][16]

FP_Principle Free Free Fluorescent Tracer (Fast Tumbling) Low Polarization Bound Tracer Bound to Protein (Slow Tumbling) High Polarization p1->p2 + Target Protein

Caption: Principle of a fluorescence polarization binding assay.

Protocol Outline: Competitive FP Binding Assay
  • Reagent Preparation:

    • Purified 5-HT2A receptor protein (solubilized in an appropriate detergent buffer).

    • A fluorescently labeled tracer ligand known to bind 5-HT2A.

    • Assay Buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Procedure (384-well format):

    • In a black, low-volume 384-well plate, add test compounds in a serial dilution.

    • Add a constant concentration of the 5-HT2A receptor and the fluorescent tracer to all wells. The tracer concentration should be around its Kd value for the receptor.[13]

    • Incubate for 1-2 hours at room temperature to reach binding equilibrium.

    • Read the plate in an FP-capable reader, measuring both parallel and perpendicular fluorescence emission. The reader software calculates the millipolarization (mP) values.

  • Data Analysis:

    • Plot the change in mP values against the concentration of the test compound.

    • Fit the data to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Best Practices

This application note outlines a robust, multi-pronged HTS strategy for characterizing libraries of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine derivatives. By combining a primary functional GPCR assay with a secondary enzyme inhibition assay and confirming hits with a biophysical binding assay, researchers can efficiently identify promising lead compounds and gain early insights into their mechanism of action and potential off-target effects.

Key Considerations for Success:

  • Compound Quality: Ensure the purity and solubility of all test compounds. Insoluble compounds are a major source of false positives.

  • DMSO Tolerance: Validate the tolerance of each assay to DMSO, keeping the final concentration consistent and typically below 1%.

  • Assay Validation: Before screening, rigorously validate each assay by determining the Z-factor, signal-to-background ratio, and the potency of reference compounds.

  • Orthogonal Confirmation: Hits should always be confirmed in a secondary, orthogonal assay that relies on a different detection technology or biological principle to rule out assay artifacts.

References

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]

  • Title: Analysis of protein-ligand interactions by fluorescence polarization Source: Nature Protocols URL: [Link]

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: SciSpace URL: [Link]

  • Title: High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors Source: University of North Texas Health Science Center URL: [Link]

  • Title: Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay Source: Molecular Devices URL: [Link]

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: Nanoshel URL: [Link]

  • Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link]

  • Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates Source: Journal of Visualized Experiments URL: [Link]

  • Title: In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R Source: Journal of Neurochemistry URL: [Link]

  • Title: G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]

  • Title: G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF) Technology Source: ResearchGate URL: [Link]

  • Title: 5-HT2A Serotonin Receptor Assay Source: Innoprot URL: [Link]

  • Title: Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin Source: DigitalCommons@University of Nebraska - Lincoln URL: [Link]

  • Title: 5-HT2A Serotonin Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: Annals of the New York Academy of Sciences URL: [Link]

  • Title: N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines Source: ResearchGate URL: [https://www.researchgate.net/publication/236125301_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-_substituted-_1H-_indole-3-yl]ethanamines]([Link])

  • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Medicinal Chemistry URL: [Link]

  • Title: List of miscellaneous 5-HT2A receptor agonists Source: Wikipedia URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine as a Neurotransmitter Reuptake Inhibitor

Introduction: The Rationale for Investigation The monoamine theory of depression posits that a deficit in synaptic serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) contributes to the pathophysiology of major d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The monoamine theory of depression posits that a deficit in synaptic serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) contributes to the pathophysiology of major depressive disorder.[1][2] A primary mechanism for regulating the concentration of these neurotransmitters in the synaptic cleft is their removal by specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] These transporters are the principal targets for a majority of antidepressant medications, including the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs).[2][3]

The compound N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the indolealkylamine class of molecules. Its core structure bears a significant resemblance to serotonin (5-hydroxytryptamine), suggesting a strong potential for interaction with the serotonin transporter. This structural hypothesis warrants a thorough investigation to characterize its binding affinity, functional potency, and selectivity across the three major monoamine transporters.

This guide provides a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to elucidate the neuropharmacological profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. We will proceed from initial in vitro target binding and functional uptake assays to confirmative in vivo studies, establishing a complete picture of the compound's mechanism of action.

Part 1: Initial Target Engagement - Radioligand Binding Assays

Expert Rationale: The first critical step is to determine if the compound physically interacts with the target transporters and with what affinity. Competitive radioligand binding assays are the gold standard for this purpose. They measure the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from the transporter. The resulting inhibition constant (Kᵢ) is a quantitative measure of the compound's binding affinity. A lower Kᵢ value indicates a higher affinity. This step is crucial for initial screening and for determining selectivity across SERT, DAT, and NET.[4]

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Membranes Membranes expressing hSERT, DAT, or NET Incubate Incubate components to reach equilibrium Membranes->Incubate Radioligand Radioligand (e.g., [3H]Citalopram) Radioligand->Incubate TestCmpd Test Compound (Serial Dilution) TestCmpd->Incubate NSB Non-Specific Binding Control (e.g., 10µM Paroxetine) NSB->Incubate Filter Rapid Filtration (Separate bound/free ligand) Incubate->Filter Terminate reaction Count Scintillation Counting (Quantify radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Caption: Workflow for determining binding affinity (Kᵢ) via competitive radioligand assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is optimized for a 96-well format and should be run in triplicate for each transporter (SERT, DAT, NET) separately.

1. Materials & Reagents:

  • Membranes: Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

  • Test Compound: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, prepared as a 10 mM stock in DMSO, then serially diluted.

  • Non-Specific Binding (NSB) Control: A high concentration of a known selective inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).[5][6]

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Apparatus: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B), liquid scintillation counter, and scintillation fluid.

2. Assay Procedure:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 50 µL binding buffer.

    • NSB Wells: 50 µL of the appropriate NSB control compound.

    • Test Compound Wells: 50 µL of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine at various concentrations (e.g., 0.1 nM to 10 µM).

  • Add Radioligand: Add 50 µL of the appropriate radioligand to all wells. The final concentration should be approximately equal to its Kₑ value for the respective transporter.

  • Initiate Reaction: Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg protein per well) to all wells to start the binding reaction.[6]

  • Incubation: Incubate the plate at room temperature (or 4°C, depending on the specific radioligand protocol) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Binding Affinity & Selectivity Profile
Target TransporterRadioligand UsedHypothetical Kᵢ (nM) of Test CompoundSelectivity Ratio (vs. SERT)
hSERT [³H]Citalopram5.21
hDAT [³H]WIN 35,428850163-fold
hNET [³H]Nisoxetine47591-fold

This hypothetical data suggests the compound is a potent and selective SERT ligand.

Part 2: Functional Confirmation - Neurotransmitter Uptake Inhibition Assays

Expert Rationale: A compound can bind to a transporter without necessarily inhibiting its function. Therefore, the next essential step is to perform a functional assay. Neurotransmitter uptake assays directly measure the compound's ability to block the transport of a substrate (typically a radiolabeled neurotransmitter) into a cell or synaptosome.[7] This confirms that binding translates into functional inhibition of reuptake. We present two complementary approaches: a high-throughput cell-based assay for clean, target-specific data and a more physiologically relevant synaptosome-based assay.[8]

Workflow: Cell-Based Neurotransmitter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Cells Plate HEK293 cells stably expressing hSERT Preinc Wash cells & pre-incubate with Test Compound Cells->Preinc Buffer Prepare uptake buffer Buffer->Preinc TestCmpd Prepare Test Compound (Serial Dilution) TestCmpd->Preinc Initiate Add [3H]Serotonin to initiate uptake Preinc->Initiate Incubate Incubate at 37°C (e.g., 5-10 min) Initiate->Incubate Terminate Terminate uptake (Rapid wash with ice-cold buffer) Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation Counting (Quantify intracellular [3H]) Lyse->Count Analyze Data Analysis (Calculate IC50) Count->Analyze

Caption: Workflow for measuring functional uptake inhibition (IC₅₀) in transfected cells.

Protocol 2A: Cell-Based Uptake Inhibition Assay

1. Materials & Reagents:

  • Cells: HEK293 cells stably expressing hSERT, hDAT, or hNET, seeded in 96-well poly-D-lysine coated plates.[9]

  • Radiolabeled Substrates: [³H]Serotonin (for SERT), [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET).

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

  • Test Compound: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, serially diluted in uptake buffer.

  • Non-Specific Uptake Control: A known potent inhibitor (e.g., 10 µM Paroxetine for SERT).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

2. Assay Procedure:

  • Cell Culture: Seed cells in a 96-well plate to achieve ~80-90% confluency on the day of the experiment.[9]

  • Preparation: On the assay day, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 100 µL of uptake buffer containing the test compound at various concentrations (or control inhibitor) to the appropriate wells. Incubate the plate at 37°C for 10-20 minutes.[6]

  • Initiate Uptake: Start the reaction by adding 50 µL of uptake buffer containing the radiolabeled substrate (e.g., final concentration of ~10-20 nM [³H]Serotonin).[6]

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.[6]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. This stops the transport process and removes extracellular radiolabel.

  • Lysis & Quantification: Lyse the cells by adding 100-150 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

3. Data Analysis:

  • Calculate the percentage of uptake inhibition relative to the control wells (buffer only) after subtracting the non-specific uptake.

  • Use non-linear regression to plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

Note on Alternatives: Non-radioactive, fluorescence-based kits are available that use a fluorescent substrate that is transported into the cell, resulting in an increase in intracellular fluorescence.[10][11][12] These offer a safer and often higher-throughput alternative to radiolabeled assays.

Protocol 2B: Synaptosome-Based Uptake Inhibition Assay

Expert Rationale: Synaptosomes are isolated, resealed presynaptic nerve terminals that contain all the native machinery for neurotransmitter uptake.[13][14] This ex vivo model provides a more physiologically relevant context than transfected cell lines.

1. Synaptosome Preparation:

  • Rapidly dissect brain regions of interest from rodents (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).

  • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

  • Perform differential centrifugation steps (a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the crude synaptosomal fraction).

  • Resuspend the synaptosomal pellet in a physiological buffer and determine the protein concentration.

2. Uptake Assay:

  • The assay procedure is analogous to the cell-based assay (Protocol 2A, steps 3-7), substituting the synaptosome suspension for the cultured cells. The key is to pre-incubate the synaptosomes with the test compound before initiating uptake with the radiolabeled neurotransmitter.

Data Presentation: Functional Potency (IC₅₀)
Assay ModelIC₅₀ for SERT (nM)IC₅₀ for DAT (nM)IC₅₀ for NET (nM)
hSERT-HEK293 Cells 12.5>10,0002,100
Rat Cortical Synaptosomes 18.3>10,0002,550

This hypothetical data confirms the compound's functional activity as a potent and selective SERT inhibitor, with good concordance between the recombinant and native tissue models.

Part 3: In Vivo Target Engagement - Microdialysis

Expert Rationale: In vitro and ex vivo assays, while critical, do not confirm that a compound can reach its target in the brain and exert a physiological effect. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[15][16] A successful reuptake inhibitor, upon systemic administration, should penetrate the blood-brain barrier and cause a sustained increase in the synaptic concentration of the relevant neurotransmitter(s).[17][18]

Principle of In Vivo Microdialysis

G cluster_probe Microdialysis Probe in Brain cluster_ext External System cluster_ecf Extracellular Fluid (ECF) Probe aCSF In Semipermeable Membrane Dialysate Out Collector Fraction Collector Probe:out->Collector Sample Collection Pump Syringe Pump Pump->Probe:in Perfusion Analyzer HPLC-ECD or LC-MS/MS Collector->Analyzer Quantification p1 p2 NT NT->Probe Diffusion Gradient

Caption: Schematic of in vivo microdialysis for measuring extracellular neurotransmitters.

Protocol 3: In Vivo Microdialysis in Rodents (Overview)

1. Surgical Procedure:

  • Under anesthesia, stereotaxically implant a guide cannula targeting a brain region rich in the desired nerve terminals (e.g., prefrontal cortex or nucleus accumbens for SERT). Allow the animal to recover for several days.

2. Experimental Day:

  • Probe Insertion: Gently insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[19]

  • Baseline Collection: Allow the system to equilibrate. Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine via a systemic route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time-course of changes in extracellular neurotransmitter concentrations.

3. Sample Analysis:

  • Analyze the collected dialysate fractions using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the levels of serotonin, dopamine, and norepinephrine.[17]

4. Data Analysis:

  • Express the data for each neurotransmitter as a percentage of the average baseline concentration.

  • Plot the mean percent change from baseline versus time to visualize the pharmacokinetic and pharmacodynamic profile of the compound.

  • Calculate key parameters such as the maximum effect (Eₘₐₓ) and the area under the curve (AUC) to quantify the magnitude and duration of the neurochemical response.

Data Presentation: In Vivo Neurochemical Effects
ParameterSerotonin (% Baseline)Dopamine (% Baseline)Norepinephrine (% Baseline)
Peak Effect (Eₘₐₓ) 450%120% (no significant change)140% (no significant change)
Time to Peak (Tₘₐₓ) 60 minutes--
Duration Above 200% 180 minutes--

This hypothetical data strongly indicates that the compound is a functionally active SERT inhibitor in vivo, capable of crossing the blood-brain barrier and producing a robust and sustained increase in extracellular serotonin with minimal impact on dopamine and norepinephrine, confirming its selectivity.

Overall Conclusion

This tiered analytical approach provides a robust framework for the comprehensive characterization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. By systematically progressing from in vitro binding affinity (Protocol 1) to functional reuptake inhibition in both cell lines and native tissue (Protocol 2), and culminating in in vivo target engagement (Protocol 3), researchers can definitively establish the compound's potency, selectivity, and physiological efficacy as a neurotransmitter reuptake inhibitor. The collective data from these protocols would strongly support the classification of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine as a potent and selective serotonin reuptake inhibitor.

References

  • Thompson, A. C. (n.d.). Overview of Microdialysis. PubMed Central.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry. PubMed.
  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Retrieved from [Link]

  • Schaller, S., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. Retrieved from [Link]

  • Charles River. (n.d.). Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Charles River. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Janez, D. (2018). Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. Springer Nature Experiments. Retrieved from [Link]

  • Somayaji, M., & Andrews, A. M. (2017). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Retrieved from [Link]

  • Singh, T., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Wikipedia. Retrieved from [Link]

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Method

Application Notes and Protocols for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in CNS Drug Discovery

Introduction: Unveiling the Potential of a Novel Indolealkylamine N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a synthetic compound belonging to the indolealkylamine chemical class. Its core structure, a 5-methylind...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indolealkylamine

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a synthetic compound belonging to the indolealkylamine chemical class. Its core structure, a 5-methylindole nucleus linked to a methylaminomethyl group at the 3-position, bears a significant resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a variety of established centrally active agents. This structural analogy strongly suggests that the compound's primary pharmacological activity within the central nervous system (CNS) is likely mediated through interactions with serotonin (5-HT) receptors and/or the serotonin transporter (SERT).

The indole moiety is a privileged scaffold in CNS drug discovery, forming the backbone of numerous therapeutics for psychiatric and neurological disorders. Modifications to the indole ring and the amine side chain can profoundly influence a compound's affinity, selectivity, and functional activity at different 5-HT receptor subtypes. The 5-methyl substitution on the indole ring, in particular, has been shown in related compounds to enhance CNS depressant effects, such as reduced locomotor activity and potentiation of sedation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the CNS pharmacological profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. It outlines a systematic, multi-tiered approach, commencing with foundational in vitro characterization and progressing to more complex in vivo behavioral and safety assessments. The protocols provided are designed to be self-validating and are grounded in established methodologies for the preclinical evaluation of novel CNS drug candidates.

Hypothesized Mechanism of Action: A Focus on the Serotonergic System

Based on the structural features of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, its primary mechanism of action is hypothesized to involve the modulation of one or more components of the serotonergic system. The structural similarity to serotonin and its N-methylated metabolites suggests potential activity as a:

  • Serotonin Receptor Agonist or Antagonist: The compound may exhibit affinity for and functional activity at various 5-HT receptor subtypes, including but not limited to 5-HT1A, 5-HT1B/1D, 5-HT2A/2C, and 5-HT3 receptors. The nature of this interaction (agonist, partial agonist, antagonist, or inverse agonist) will dictate its downstream physiological effects.

  • Serotonin Reuptake Inhibitor (SRI): The methylaminomethyl side chain could facilitate binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby potentiating serotonergic neurotransmission.

The following diagram illustrates the potential points of interaction for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine within a serotonergic synapse.

Serotonergic_Synapse_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Tryptophan -> 5-HTP -> Serotonin vesicle Vesicle (Serotonin Storage) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release sert SERT (Serotonin Transporter) (Potential Target) receptor_1a 5-HT1A Receptor (Potential Target) receptor_2a 5-HT2A Receptor (Potential Target) receptor_3 5-HT3 Receptor (Potential Target) compound N-Methyl-1-(5-methyl- 1H-indol-3-YL)methanamine compound->sert Inhibition? compound->receptor_1a Modulation? compound->receptor_2a Modulation? compound->receptor_3 Modulation? synaptic_cleft->sert Reuptake synaptic_cleft->receptor_1a Binding synaptic_cleft->receptor_2a Binding synaptic_cleft->receptor_3 Binding

Caption: Hypothesized interactions of the compound in a serotonergic synapse.

Tier 1: In Vitro Pharmacological Profiling

The initial phase of characterization involves determining the binding affinity and functional activity of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine at key CNS targets. This is crucial for identifying its primary molecular targets and guiding subsequent in vivo studies.

Protocol 1: Radioligand Receptor Binding Assays

This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compound for a panel of serotonin receptors and the serotonin transporter.

Objective: To quantify the binding affinity of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine for human recombinant 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7) and SERT.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest.

  • Specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Paroxetine for SERT).

  • N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (test compound).

  • Reference compounds for each target (e.g., 8-OH-DPAT, Ketanserin, Paroxetine).

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the appropriate assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test/reference compound.

  • Incubate the plates at the recommended temperature and for the specified duration for each receptor target to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandTest Compound Ki (nM)Reference Compound Ki (nM)
5-HT1A[3H]8-OH-DPATTBDTBD
5-HT2A[3H]KetanserinTBDTBD
SERT[3H]ParoxetineTBDTBD
............
Protocol 2: In Vitro Functional Assays

Following the determination of binding affinities, it is essential to assess the functional activity of the compound at the identified high-affinity targets.

Objective: To determine whether N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine acts as an agonist, partial agonist, antagonist, or inverse agonist at its primary molecular targets.

Methodologies (Target-Dependent):

  • G-protein Coupled Receptors (GPCRs) (e.g., 5-HT1A, 5-HT2A):

    • [35S]GTPγS Binding Assay: Measures the activation of G-proteins upon receptor stimulation. An increase in [35S]GTPγS binding indicates agonist activity.

    • cAMP Assay: For Gi/o-coupled receptors (e.g., 5-HT1A), agonist activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. For Gs-coupled receptors, agonist activation will increase cAMP levels.

    • Calcium Mobilization Assay: For Gq/11-coupled receptors (e.g., 5-HT2A), agonist stimulation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.

  • Ligand-Gated Ion Channels (e.g., 5-HT3):

    • Electrophysiology (Patch-Clamp): Directly measures the ion flow through the channel in response to compound application.

  • Transporters (e.g., SERT):

    • [3H]Serotonin Uptake Assay: Measures the ability of the compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

General Procedure (Example: cAMP Assay for 5-HT1A):

  • Plate cells expressing the human 5-HT1A receptor in a 96-well plate.

  • Treat the cells with various concentrations of the test compound in the presence of forskolin (to stimulate adenylyl cyclase).

  • Incubate for the appropriate time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • For antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT1A agonist (e.g., 5-CT) and measure the inhibition of the agonist-induced response.

  • Generate concentration-response curves to determine EC50 (for agonists) or IC50/Kb (for antagonists).

Tier 2: In Vivo Behavioral Pharmacology

Once the in vitro profile is established, the next step is to evaluate the compound's effects on CNS function and behavior in preclinical animal models. The choice of models should be guided by the in vitro findings.

Protocol 3: Rodent Models of Anxiety- and Depressant-Like Behavior

These models are relevant if the compound shows activity at 5-HT1A or 5-HT2A/2C receptors or as an SRI.

Models:

  • Elevated Plus Maze (EPM): Assesses anxiety-like behavior. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Forced Swim Test (FST): A model of antidepressant activity. Antidepressant compounds decrease the immobility time of the animals.

  • Tail Suspension Test (TST): Another model for screening potential antidepressants, where a reduction in immobility time is indicative of efficacy.

General Procedure (Example: Elevated Plus Maze):

  • Administer the test compound or vehicle to rodents (mice or rats) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • After a suitable pre-treatment time, place the animal at the center of the elevated plus maze.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the session using a video camera and score the time spent in the open and closed arms, and the number of entries into each arm.

  • Analyze the data to determine if the test compound significantly alters the behavioral parameters compared to the vehicle-treated group.

Tier 3: Safety and Tolerability Assessment

A crucial aspect of CNS drug discovery is the early assessment of potential adverse effects.

Protocol 4: CNS Safety Pharmacology

This involves a battery of tests to evaluate the potential for adverse effects on the nervous system.

Assessments:

  • Functional Observational Battery (FOB): A systematic assessment of behavioral and physiological parameters, including changes in posture, gait, grooming, activity level, and autonomic signs.

  • Motor Coordination: Evaluated using the rotarod test, where a compound-induced decrease in the time spent on a rotating rod indicates motor impairment.

  • Body Temperature: Changes in core body temperature can be indicative of effects on thermoregulation.

General Procedure (Example: Rotarod Test):

  • Train the animals on the rotarod apparatus until they can maintain their balance for a predetermined period.

  • Administer the test compound or vehicle.

  • At various time points post-dosing, place the animals back on the rotarod and measure their latency to fall.

  • A significant decrease in latency to fall compared to the vehicle group suggests potential motor coordination deficits.

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CNS compound.

CNS_Drug_Discovery_Workflow start Compound Synthesis (N-Methyl-1-(5-methyl-1H- indol-3-YL)methanamine) tier1 Tier 1: In Vitro Profiling - Receptor Binding Assays - Functional Assays start->tier1 tier2 Tier 2: In Vivo Efficacy - Anxiety Models (EPM) - Depression Models (FST, TST) tier1->tier2 Promising in vitro profile decision Go/No-Go Decision for Lead Optimization tier1->decision Poor in vitro profile tier3 Tier 3: Safety & Tolerability - CNS Safety Pharmacology (FOB, Rotarod) - Preliminary PK/PD tier2->tier3 Demonstrated in vivo activity tier2->decision Lack of in vivo efficacy tier3->decision tier3->decision Unfavorable safety profile end Candidate Drug decision->end Favorable efficacy and safety profile

Caption: Preclinical evaluation workflow for the topic compound.

Conclusion and Future Directions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine represents a promising, yet uncharacterized, molecule for CNS drug discovery. Its structural similarity to known serotonergic modulators provides a strong rationale for its investigation as a potential therapeutic agent for mood disorders, anxiety, or other CNS conditions where the serotonergic system plays a key role. The systematic application of the protocols outlined in this guide will enable a thorough characterization of its pharmacological profile, paving the way for its potential advancement in the drug development pipeline. Future studies should also include pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its suitability as a drug candidate.

References

  • Due to the novelty of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, direct citations for this specific compound are not available in the public domain. The methodologies and scientific rationale presented are based on established principles and protocols in CNS pharmacology and drug discovery. For general information on related compounds and methodologies, please refer to standard pharmacology textbooks and peer-reviewed journals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.
Application

Protocol for the Radiolabeling of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine with Carbon-11

An Application Note for Drug Development Professionals Abstract N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is an indoleamine derivative with potential applications in neuropharmacology research. Radiolabeled analogue...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is an indoleamine derivative with potential applications in neuropharmacology research. Radiolabeled analogues of such compounds are indispensable for in vivo imaging studies using Positron Emission Tomography (PET), which allows for the non-invasive assessment of pharmacokinetics, biodistribution, and target engagement. This document provides a comprehensive protocol for the radiosynthesis of [¹¹C]N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. The strategy employs the N-methylation of a suitable desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I), a robust and widely implemented method in Carbon-11 chemistry.[1][2] This guide is intended for researchers and scientists proficient in radiochemistry, offering detailed methodologies for precursor synthesis, automated radiolabeling, purification, and stringent quality control.

Rationale and Strategy Selection

Choice of Radionuclide: Carbon-11

For PET imaging of small molecules targeting the central nervous system, Carbon-11 is an exemplary radionuclide. Its key advantages include:

  • Chemical Identity: As a carbon isotope, its incorporation into an organic molecule does not alter the compound's biological or pharmacological properties.[1]

  • Short Half-Life: The half-life of 20.4 minutes is ideal for tracking the rapid kinetics of small molecules and allows for multiple PET scans in the same subject on the same day, facilitating studies such as test-retest or occupancy assessments.[1]

Labeling Position and Strategy

The molecular structure of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine features an N-methyl group, presenting a direct and logical site for radiolabeling. The chosen strategy is the N-methylation of the corresponding primary amine precursor, 1-(5-methyl-1H-indol-3-YL)methanamine, using cyclotron-produced [¹¹C]methyl iodide. This is one of the most reliable and high-yielding reactions in PET chemistry.[2][3]

Alternative strategies, such as labeling with Fluorine-18, would require the synthesis of a fluoroethyl or fluoropropyl analogue, fundamentally altering the molecule. Radioiodination on the indole ring is another possibility but would add significant steric bulk, potentially impacting receptor affinity and pharmacokinetics. Therefore, [¹¹C]-methylation represents the most direct and structurally conservative approach.

Synthesis of the Desmethyl Precursor

The successful radiolabeling is contingent upon the availability of a high-purity desmethyl precursor: 1-(5-methyl-1H-indol-3-YL)methanamine . A plausible synthetic route starting from 5-methyl-1H-indole-3-carbaldehyde is outlined below.

A 5-Methyl-1H-indole-3-carbaldehyde B Reductive Amination A->B NH4OAc, NaBH3CN Methanol C 1-(5-methyl-1H-indol-3-YL)methanamine (Desmethyl Precursor) B->C

Caption: Synthetic route to the desmethyl precursor.

Protocol 2.1: Synthesis of 1-(5-methyl-1H-indol-3-YL)methanamine
Reagent/ParameterQuantity/SettingPurpose
5-methyl-1H-indole-3-carbaldehyde1.0 g (6.28 mmol)Starting Material
Ammonium Acetate (NH₄OAc)4.84 g (62.8 mmol)Amine Source
Sodium Cyanoborohydride (NaBH₃CN)0.79 g (12.56 mmol)Reducing Agent
Methanol (MeOH)50 mLSolvent
Reaction Time12-18 hours
TemperatureRoom Temperature

Step-by-Step Procedure:

  • To a solution of 5-methyl-1H-indole-3-carbaldehyde in methanol, add ammonium acetate in excess.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases cyanide gas upon contact with strong acids.

  • Allow the reaction to stir at room temperature overnight. Monitor progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, quench carefully by the slow addition of 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to a pH > 10 and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel to yield the pure desmethyl precursor.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

[¹¹C]-Radiolabeling and Purification

The radiosynthesis is a time-sensitive process that is typically performed in an automated synthesis module housed within a shielded hot cell.

cluster_0 [¹¹C]CH₃I Production cluster_1 Radiolabeling and Purification A Cyclotron ¹⁴N(p,α)¹¹C B [¹¹C]CO₂ A->B C Gas Phase Reduction (H₂/Ni) B->C D [¹¹C]CH₄ C->D E Gas Phase Iodination (I₂) D->E F [¹¹C]CH₃I E->F G Precursor + [¹¹C]CH₃I (DMF, 80-100°C) F->G H Semi-Preparative HPLC Purification G->H I Formulation (SPE) H->I J Final Product for QC I->J

Caption: Overall workflow for radiosynthesis and purification.

Protocol 3.1: Automated Synthesis of [¹¹C]N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine
  • Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[3] Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with gaseous iodine to produce [¹¹C]CH₃I. This process is standard on most commercial radiosynthesis modules.

  • Precursor Preparation: Prepare a solution of the desmethyl precursor (approx. 0.5-1.0 mg) in 250-400 µL of anhydrous N,N-dimethylformamide (DMF) in a sealed reaction vessel.

  • Radiomethylation: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature to trap the activity. Seal the vessel and heat to 80-100 °C for 3-5 minutes.

  • Quenching and Dilution: After the reaction time, cool the vessel and quench the reaction by adding 1.0 mL of the HPLC mobile phase.

Protocol 3.2: HPLC Purification

Purification is essential to separate the radiolabeled product from the unreacted precursor and any potential radioactive byproducts.[4][5]

ParameterConditionRationale
Column Semi-preparative C18 (e.g., 10 x 250 mm)Provides good separation for small organic molecules.
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% TFAElutes compounds based on polarity. TFA improves peak shape.
Flow Rate 4-5 mL/minAllows for efficient separation within a short timeframe.
Detection UV (254 nm) and serial radioactivity detectorUV detects the precursor mass; radioactivity detector identifies the product.

Procedure:

  • Inject the diluted reaction mixture onto the semi-preparative HPLC system.

  • Monitor the chromatogram. The product peak, identified by the radioactivity detector, should have a longer retention time than the more polar desmethyl precursor.

  • Collect the product fraction corresponding to the main radioactive peak into a flask containing 20-30 mL of sterile water.

Protocol 3.3: Formulation
  • Pass the diluted HPLC fraction through a C18 Sep-Pak cartridge, which will trap the radiolabeled product.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

  • Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol, followed by 9.0 mL of sterile saline for injection.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. This provides the final injectable dose in ~10% ethanol/saline.

Quality Control

Stringent quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiopharmaceutical prior to use.[6][7]

Start Final Product QC_HPLC Analytical HPLC Radiochemical Purity? Start->QC_HPLC QC_TLC Radio-TLC Confirms Identity? QC_HPLC->QC_TLC Purity > 95% Fail Discard Batch QC_HPLC->Fail Purity < 95% Pass Release for Use QC_TLC->Pass Rf matches standard QC_TLC->Fail Rf mismatch

Caption: Quality control decision workflow.

Protocol 4.1: Analytical HPLC

This analysis determines the radiochemical purity (RCP) and provides data for calculating the molar activity.[8]

ParameterCondition
Column Analytical C18 (e.g., 4.6 x 150 mm)
Mobile Phase Isocratic or gradient method similar to purification
Flow Rate 1.0 mL/min
Detection UV (254 nm) and radioactivity detector

Procedure:

  • Inject a small aliquot (~20 µL) of the final formulated product.

  • Confirm that the radioactive peak co-elutes with the non-radioactive reference standard of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

  • Calculate the radiochemical purity by integrating the area of the product peak relative to the total radioactive area in the chromatogram.[8]

Protocol 4.2: Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid QC method to confirm the identity of the product.[9][10]

ParameterCondition
Stationary Phase Silica gel plate
Mobile Phase Dichloromethane:Methanol (9:1) with 1% Triethylamine
Analysis Radio-TLC scanner

Procedure:

  • Spot a small drop of the final product onto a TLC plate.

  • Develop the plate in the mobile phase.

  • Allow the plate to dry and analyze using a radio-TLC scanner. The retention factor (Rf) should match that of the co-spotted non-radioactive standard.

Data Analysis and Specifications

ParameterSpecificationMethodCalculation
Radiochemical Purity (RCP) > 95%Analytical HPLC(Area of Product Peak / Total Area of All Radioactive Peaks) x 100
Radiochemical Yield (RCY) 25-40% (decay-corrected)Dose Calibrator(Final Activity / Starting Activity of [¹¹C]CH₃I) x 100
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol)Analytical HPLCRelate the radioactivity of the product peak to the mass determined from the UV peak area via a standard curve.[11]
pH 5.0 - 7.5pH paper or meterDirect measurement of the final solution.
Appearance Clear, colorless, free of particulatesVisual Inspection

Molar activity (Aₘ) is a critical parameter, defined as the amount of radioactivity per mole of the compound.[11] High molar activity is crucial for receptor imaging studies to ensure that the injected mass is low enough to avoid pharmacological effects or saturation of the target sites.

References

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  • Aerts, J., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Longdom Publishing. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). Journal of Analytical and Bioanalytical Techniques. [Link]

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  • The Not-So-Special-Chemist. (2020). Radiopharmacy - TLC & Chemical Purity. YouTube. [Link]

  • Peko, Y., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. [Link]

  • Sergeev, M., et al. (2023). Activity quantification and dosimetry in radiopharmaceutical therapy with reference to 177Lutetium. Frontiers in Nuclear Medicine. [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. [Link]

  • Långström, B., et al. (2007). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals. ResearchGate. [Link]

  • Gilles, M., et al. (2024). Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). EJNMMI Radiopharmacy and Chemistry. [Link]

  • Hassan, A., et al. (2008). Carbon-11 labeled indolylpropylamine analog as a new potential PET agent for imaging of the serotonin transporter. Bioorganic & Medicinal Chemistry. [Link]

  • Varrone, A., et al. (2021). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. International Journal of Molecular Sciences. [Link]

  • Peko, Y., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC - NIH. [Link]

  • Scott, P. J. H. (2018). A historical perspective on the specific activity of radiopharmaceuticals. ResearchGate. [Link]

  • Henrottin, J., et al. (2016). Fully automated radiosynthesis of N(1)-[(18)F]fluoroethyl-tryptophan and study of its biological activity as a new potential substrate for indoleamine 2,3-dioxygenase PET imaging. Nuclear Medicine and Biology. [Link]

  • Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. YouTube. [Link]

  • Pharmaguideline. (n.d.). Radiopharmaceuticals: Radio activity, Measurement of radioactivity, Properties of α, β, γ radiations. [Link]

  • Henrottin, J., et al. (2016). Fully automated radiosynthesis of N1-[18F]fluoroethyl-tryptophan and study of its biological activity as a new potential substrate for indoleamine 2,3-dioxygenase PET imaging. ResearchGate. [Link]

  • Lefevre, C., et al. (2003). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. American Chemical Society. [Link]

  • Mittapelli, V., et al. (2009). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5-[substituted- 1H- indole-3-yl]ethanamines. ResearchGate. [https://www.researchgate.net/publication/236005708_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-_substituted-_1H-_indole-3-yl]ethanamines]([Link])

  • Shrestha, S., et al. (2022). Synthesis and Evaluation of Radioiodinated [125I]7‐Iodo‐5H‐Pyrido[4,3‐B]Indole ([125I]CTAU) in Postmortem Human Alzheimer's Disease Brain. Medical Sciences Forum. [Link]

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  • Tregourguet, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Rothemogen. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. [Link]

  • Liger, F., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. EJNMMI Radiopharmacy and Chemistry. [Link]

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Method

Application Notes &amp; Protocols: Characterizing N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in Receptor Binding Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine using in vitro receptor bind...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine using in vitro receptor binding assays. As a novel derivative of the tryptamine structural class, this compound is hypothesized to interact with serotonergic G-protein coupled receptors (GPCRs), which are critical targets in neuroscience and pharmacology. These application notes offer a framework for determining the binding affinity (Kᵢ) and selectivity profile of this and similar novel chemical entities. We delve into the scientific rationale behind experimental design, provide detailed, step-by-step protocols for membrane preparation and radioligand binding assays, and outline the principles of data analysis and interpretation. The methodologies described herein are designed to establish a robust, self-validating system for the pharmacological profiling of new potential ligands.

Part 1: Scientific Background and Rationale

The Tryptamine Pharmacophore: A Key to Serotonergic Targets

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the indolealkylamine family, commonly known as tryptamines. The core indole ring connected to an ethylamine side chain is a classic pharmacophore that mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural similarity is the foundational hypothesis for its potential interaction with 5-HT receptors. Many well-known compounds, from therapeutic agents like the triptans used for migraines to potent psychedelics like 5-MeO-DMT, share this core structure and exhibit high affinity for various 5-HT receptor subtypes.[1][2] Therefore, the primary goal when characterizing a novel tryptamine is to profile its binding across the diverse family of 5-HT receptors.

Primary Target Hypothesis: Serotonin (5-HT) Receptors and Their Signaling Pathways

The 5-HT receptor family comprises 14 distinct subtypes, each with a unique tissue distribution, signaling mechanism, and physiological role. For initial characterization, focusing on the most well-studied and functionally distinct subtypes provides the most valuable information. The 5-HT₁ₐ and 5-HT₂ₐ receptors are particularly crucial as they are implicated in mood, cognition, and the effects of many psychoactive drugs.[3]

  • 5-HT₁ₐ Receptor Signaling: This receptor subtype typically couples to the inhibitory G-protein, Gᵢ/Gₒ. Upon agonist binding, the activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing.

G_i_o_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., 5-HT, Test Compound) Receptor 5-HT₁ₐ Receptor Ligand->Receptor Binds G_Protein Gᵢ/Gₒ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP Response Downstream Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to G_q_11_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., 5-HT, Test Compound) Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds G_Protein Gᵩ/G₁₁ Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves from PIP₂ DAG DAG PLC->DAG Cleaves from PIP₂ PIP2 PIP₂ Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Downstream Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: Canonical Gᵩ/G₁₁-coupled signaling pathway for the 5-HT₂ₐ receptor.

The Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. [5]The technique relies on the Law of Mass Action, which describes the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR). [5]By using a ligand labeled with a radioisotope (a radioligand), we can directly measure the amount of binding.

There are two fundamental types of assays:

  • Saturation Assays: These are used to determine the density of receptors in a tissue preparation (Bₘₐₓ) and the equilibrium dissociation constant (K₋) of the radioligand, which is a measure of its affinity.

  • Competition Assays: These are used to determine the affinity (Kᵢ) of an unlabeled test compound. The assay measures the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.

Part 2: Experimental Design and Protocols

A successful receptor binding campaign follows a logical workflow, from preparing the biological material to analyzing the final data.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis n1 Cell Culture (Transfected HEK293 Cells) n2 Harvest & Homogenize n1->n2 n3 Membrane Preparation (Ultracentrifugation) n2->n3 n4 Protein Quantification (BCA Assay) n3->n4 n5 Assay Setup (96-well plate) n4->n5 n6a Saturation Assay (Varying [Radioligand]) n5->n6a n6b Competition Assay (Varying [Test Compound]) n5->n6b n7 Incubation (Reach Equilibrium) n6a->n7 n6b->n7 n8 Rapid Filtration (Separate Bound/Free) n7->n8 n9 Scintillation Counting (Measure Radioactivity) n8->n9 n10 Data Processing (CPM to fmol/mg) n9->n10 n11a Non-linear Regression (Saturation Curve) n12a Determine K₋ & Bₘₐₓ n11a->n12a n11b Non-linear Regression (Competition Curve) n12b Determine IC₅₀ n11b->n12b n13 Calculate Kᵢ (Cheng-Prusoff) n12b->n13

Caption: Overall experimental workflow for receptor binding characterization.

Protocol 1: Cell Culture and Membrane Preparation

Rationale: Using a heterologous expression system, such as HEK293 cells transfected with the gene for a single receptor subtype, provides a clean and specific system to study ligand interactions without interference from other receptors. The goal of membrane preparation is to isolate the cell membrane fraction where the receptors are located. [6] Materials:

  • HEK293 cells stably transfected with the human 5-HT receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic).

  • Lysis Buffer (Cold): 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4. Add one tablet of protease inhibitor cocktail per 50 mL immediately before use.

  • Cryopreservation Buffer: Lysis buffer containing 10% sucrose.

  • Dounce homogenizer or equivalent.

  • High-speed refrigerated centrifuge.

Procedure:

  • Cell Culture: Grow transfected HEK293 cells to ~90% confluency in T175 flasks.

  • Harvesting: Aspirate the medium and wash cells once with ice-cold PBS. Scrape cells into 10 mL of ice-cold Lysis Buffer per flask. Pool the cell suspension.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice. This step is critical to lyse the cells and release the membranes.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris. [6]5. Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes. [6]6. Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (Step 5). This wash step removes cytosolic contaminants.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in Cryopreservation Buffer.

  • Quantification & Storage: Determine the total protein concentration using a BCA protein assay. Aliquot the membrane preparation into volumes suitable for single experiments (e.g., 1 mL), flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: This protocol will determine the affinity (Kᵢ) of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. It measures how effectively the test compound displaces a known radioligand from the target receptor. The radioligand concentration is fixed at or near its K₋ value to ensure optimal assay sensitivity.

Materials:

  • Membrane preparation (from Protocol 1).

  • Test Compound Stock: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine dissolved in a suitable solvent (e.g., DMSO) at high concentration (e.g., 10 mM).

  • Radioligand Stock: Tritiated ([³H]) radioligand specific for the receptor of interest (see Table 1).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [6]* Non-specific Binding (NSB) Agent: A high concentration (1-10 µM) of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Serotonin).

  • 96-well polypropylene plates.

  • Glass fiber filter mats (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI). PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter.

  • Scintillation cocktail and scintillation counter.

Table 1: Recommended Radioligands for Key 5-HT Receptors

Receptor Subtype Recommended Radioligand Typical K₋ (nM)
5-HT₁ₐ [³H]8-OH-DPAT 0.5 - 2.0
5-HT₂ₐ [³H]Ketanserin 1.0 - 3.0
5-HT₂C [³H]Mesulergine 1.0 - 4.0

| 5-HT₇ | [³H]5-CT | 0.2 - 1.0 |

Procedure:

  • Thaw Reagents: On the day of the assay, thaw the membrane preparation on ice. Dilute it in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well for cell membranes. [6]2. Prepare Compound Dilutions: Perform a serial dilution of the test compound stock to create a range of concentrations spanning at least 6 orders of magnitude (e.g., from 100 pM to 10 µM).

  • Plate Setup: Set up the 96-well plate as follows (final volume of 250 µL):

    • Total Binding (TB): 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL NSB Agent + 50 µL radioligand.

    • Competition Wells: 150 µL membranes + 50 µL of each test compound dilution + 50 µL radioligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation. [6]The time and temperature should be optimized to ensure equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter mat using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This rapid step separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Part 3: Data Analysis and Interpretation

Rationale: Raw CPM data must be converted into meaningful pharmacological parameters. This involves subtracting background, converting to molar quantities, and fitting the data to appropriate models.

Data Processing:

  • Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (control wells with no competing compound) against the log concentration of the test compound. The data should form a sigmoidal (S-shaped) curve.

  • Determine IC₅₀: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The program will calculate the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

Calculating the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), which is an absolute value, use the Cheng-Prusoff equation : [6] Kᵢ = IC₅₀ / (1 + ([L]/K₋))

Where:

  • IC₅₀ is the experimentally determined value from the competition curve.

  • [L] is the concentration of the radioligand used in the assay.

  • K₋ is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment or taken from literature).

Data Presentation and Interpretation: The final binding data for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine should be summarized in a table to clearly visualize its affinity and selectivity profile.

Table 2: Example Binding Profile for a Test Compound

Receptor Target Radioligand Used Kᵢ (nM) Selectivity vs. 5-HT₂ₐ
5-HT₁ₐ [³H]8-OH-DPAT 15.2 0.5-fold
5-HT₂ₐ [³H]Ketanserin 7.8 -
5-HT₂C [³H]Mesulergine 154 20-fold
5-HT₇ [³H]5-CT 98.6 12.6-fold

| D₂ (Dopamine) | [³H]Spiperone | >10,000 | >1280-fold |

Interpretation:

  • Affinity: The Kᵢ value is an inverse measure of affinity; a lower Kᵢ indicates a higher binding affinity. In the example above, the compound has the highest affinity for the 5-HT₂ₐ receptor.

  • Selectivity: By comparing the Kᵢ values across different receptors, one can determine the compound's selectivity. A compound is considered "selective" for one receptor over another if the ratio of their Kᵢ values is 10-fold or greater. The example compound is selective for 5-HT₂ₐ over 5-HT₂C and 5-HT₇, and highly selective over the D₂ receptor. It is considered non-selective between 5-HT₁ₐ and 5-HT₂ₐ.

Conclusion

This application note provides a robust and scientifically grounded framework for the pharmacological characterization of novel compounds such as N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. By employing the detailed protocols for membrane preparation and competitive radioligand binding assays, researchers can reliably determine key binding parameters like affinity (Kᵢ) and selectivity. This information is fundamental to the drug discovery process, enabling informed decisions about a compound's potential therapeutic utility and mechanism of action.

References

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Al-Hasani, K., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources. [Link]

  • Zhang, L. L., & Wang, M. W. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Acta Pharmacologica Sinica, 35(8), 1107–1111. [Link]

  • Acros Pharmatech. N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine. Product Listing. [Link]

  • Mittapelli, V., Ray, P. C., Chauhan, Y. K., & Datta, D. (2009). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines. Indian Journal of Chemistry, 48B, 590-594. [Link]

  • Shen, Y., et al. (2018). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Journal of Psychoactive Drugs, 50(4), 314-323. [Link]

  • Kaplan, J.S., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 611(7937), 817-824. [Link]

  • Davis, A. K., et al. (2018). The cognitive effects of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) are associated with improvements in depression and anxiety conditions. Journal of Psychopharmacology, 33(5), 583-591. [Link]

  • Wikipedia. 5-MeO-MiPT. Online Encyclopedia. [Link]

  • PubChem. 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. [Link]

  • Pessoa-Mahana, H., et al. (2017). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Archiv der Pharmazie, 350(1-2), e1600271. [Link]

  • Texas Health and Human Services. (2023). List of Psychotropic Medications and Side Effects. Texas HHS Publication. [Link]-effects.pdf)

Sources

Application

Application Note &amp; Protocol: Formulation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine for In Vivo Administration

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, a substituted indoleamine, for in vi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, a substituted indoleamine, for in vivo administration in preclinical research settings. Given the limited public data on this specific molecule, this guide establishes a foundational strategy by leveraging established principles for formulating structurally related indole alkaloids and basic amine-containing compounds.[1][2][3] The protocols herein are designed to be robust starting points, emphasizing the critical need for compound-specific characterization and validation. Two primary formulation strategies are detailed: an aqueous solution via in-situ salt formation and a co-solvent-based system for compounds exhibiting poor aqueous solubility. Key considerations, including pH control, vehicle selection, stability, and route of administration, are discussed to ensure scientifically sound and reproducible experimental outcomes.

Part 1: Foundational Principles & Pre-Formulation Assessment

The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures consistent and maximal exposure for pharmacological and toxicological assessment.[4][5] Methyl-(5-methyl-1H-indol-3-ylmethyl)amine, as a substituted indole containing a secondary amine, presents a predictable set of formulation challenges and opportunities.

1.1. The Physicochemical Landscape of Indoleamines

Indole-based compounds are a cornerstone of medicinal chemistry, but their "freebase" forms are often characterized by:

  • Low Aqueous Solubility: The aromatic indole ring and alkyl substituents contribute to a lipophilic nature, making them poorly soluble in neutral aqueous solutions like water or saline.[6][7]

  • Basic Nature: The secondary amine group (R₂NH) readily accepts a proton, classifying the molecule as a weak base. This property is the key to enhancing solubility.

  • Potential for Instability: The indole nucleus can be susceptible to oxidation and pH-dependent degradation.[8][9] Solutions should be freshly prepared whenever possible to minimize the risk of chemical instability.[10]

1.2. The Core Strategy: pH-Dependent Solubility

The most effective strategy for solubilizing basic compounds like Methyl-(5-methyl-1H-indol-3-ylmethyl)amine is through protonation of the amine group to form a more water-soluble salt.[1][2] The relationship between pH, the compound's dissociation constant (pKa), and solubility is described by the Henderson-Hasselbalch equation.[11][12]

For a weak base (B): pH = pKa + log([B]/[BH⁺])

By lowering the pH of the formulation vehicle with a suitable acid, the equilibrium shifts towards the protonated, charged species (BH⁺), which is significantly more soluble in aqueous media than the neutral freebase (B).[11][12]

1.3. Critical Pre-Formulation Data

Before proceeding to protocol execution, a researcher must ideally characterize the specific batch of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine. This data informs the selection of the most appropriate formulation strategy.

ParameterExperimental MethodRationale & Implication
Aqueous Solubility Shake-flask method at various pH points (e.g., pH 2, 4, 7.4, 9)Determines the intrinsic solubility of the freebase and the extent of solubility enhancement at acidic pH. This is the primary decision point between aqueous vs. co-solvent systems.
pKa Potentiometric titration or UV-spectrophotometryThe pKa of the secondary amine is critical for selecting the target formulation pH. To ensure >99% of the compound is in its soluble, protonated form, the formulation pH should be at least 2 units below the pKa.
Co-Solvent Solubility Small-scale solubility tests in common vehicles (e.g., PEG400, Propylene Glycol, DMSO)Provides data for developing a co-solvent or lipid-based formulation if aqueous solubility is insufficient even at low pH.
Preliminary Stability HPLC analysis of a stock solution over time (e.g., 0, 4, 24 hours) at room temp and 4°CAssesses the short-term stability in the chosen vehicle. Indole compounds can be unstable; freshly prepared formulations are strongly recommended.[8][10]

Part 2: Formulation Protocols & Methodologies

Safety Precaution: Always handle Methyl-(5-methyl-1H-indol-3-ylmethyl)amine and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Aqueous Formulation via In-Situ Salt Formation

This is the preferred method for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration, provided the required concentration is achievable. The goal is to create a clear, sterile, isotonic solution with a physiologically compatible pH.[11][13]

Materials:

  • Methyl-(5-methyl-1H-indol-3-ylmethyl)amine (freebase powder)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile vials

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for the desired concentration and final volume. Example: For a 10 mL solution at 5 mg/mL, you need 50 mg.

  • Initial Vehicle Addition: In a sterile beaker or vial, add approximately 50-60% of the final volume of WFI or saline.

  • Compound Dispersion: Add the weighed compound to the vehicle. It will likely not dissolve and will appear as a suspension or slurry.

  • Acidification (Salt Formation): While stirring, add 1N HCl dropwise. The goal is to add a slight molar excess of acid relative to the compound to ensure complete protonation. Monitor the solution visually. As the salt forms, the solution should begin to clarify.

  • pH Adjustment: Once the solution is clear, use the pH meter to measure the pH. It will be highly acidic. Slowly and carefully, add 1N NaOH dropwise to raise the pH to the desired physiological range.

    • For IV administration: Target pH 4.5 - 7.5.[11][12] Unbuffered solutions are often preferred for IV bolus to allow blood to quickly neutralize the pH.[13]

    • For IP/SC administration: Target pH 5.0 - 7.5 to minimize irritation.[11][14]

  • Final Volume Adjustment (QS): Once the target pH is stable, transfer the solution to a graduated cylinder and add WFI or saline to reach the final desired volume (Quantum Satis). Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a final sterile vial.[15][16] This is a critical step for parenteral administration to remove any potential microbial contamination.[17][18]

  • Quality Control: Visually inspect the final filtered solution for any particulates or precipitation. Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Store appropriately, typically at 2-8°C, and use within 24 hours unless stability data supports longer storage.

Protocol B: Co-Solvent Formulation

This method is used when the aqueous solubility of the salt form is insufficient to achieve the target concentration, or for oral (PO) gavage where higher concentrations are often needed. The principle is to use a water-miscible organic solvent to dissolve the compound first, which is then diluted in an aqueous vehicle.

Common Co-Solvent Systems (Always test tolerability and consult institutional guidelines):

SystemTypical Composition (v/v/v)Primary RoutesNotes & Cautions
DMSO/PEG400/Saline 5-10% DMSO / 30-40% PEG400 / 50-65% SalineIP, PODMSO can have pharmacological effects and should be used at the lowest possible concentration.[14]
PEG400/Tween 80/Saline 40% PEG400 / 5-10% Tween 80 / 50-55% SalineIP, POTween 80 acts as a surfactant to maintain solubility upon dilution. Can cause hypersensitivity in some models.
20% HP-β-CD in Saline 20% (w/v) Hydroxypropyl-β-cyclodextrinIV, IP, SCCyclodextrins form inclusion complexes to enhance solubility. Generally well-tolerated.

Step-by-Step Methodology (Using DMSO/PEG400/Saline as an example):

  • Calculate Component Volumes: Determine the required volume of each solvent based on the final desired volume and composition percentages.

  • Dissolve in Organic Solvent: In a sterile vial, add the weighed compound to the required volume of DMSO. Vortex or sonicate briefly until fully dissolved.

  • Add Co-Solvent: Add the required volume of PEG400 to the DMSO solution. Mix thoroughly until a homogenous, clear solution is obtained.

  • Aqueous Dilution: Slowly add the saline to the organic mixture while vortexing. This is a critical step. Add the aqueous phase slowly to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").

  • Final Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitation. If the solution is hazy or contains particulates, it is not suitable for administration. This formulation is typically not sterile-filtered due to viscosity and potential compatibility issues with filter membranes. Aseptic preparation techniques are paramount.

Part 3: Administration & Validation

3.1. Route of Administration Considerations

The choice of administration route directly impacts the required formulation properties and the resulting pharmacokinetic profile.

RouteMax Volume (Mouse)Max Volume (Rat)Formulation Requirements
Intravenous (IV) ~0.2 mL~0.5 mLMust be a clear, sterile solution. pH 4-9 (unbuffered preferred). Isotonicity is ideal.[13][19]
Intraperitoneal (IP) ~2-3 mL~5-10 mLCan be a solution or suspension. pH should be near neutral to avoid irritation.[19][20]
Subcutaneous (SC) ~2-3 mL~5-10 mLpH should be near neutral. Irritating vehicles should be avoided. Slower absorption than IP or IV.[19][21]
Oral (PO) ~0.2 mL~1.0 mLHigh concentration often needed. Suspensions and co-solvent systems are common. Taste can be a factor.[19]

Note: Volumes are guidelines and should be confirmed with institutional IACUC protocols.[19][20][21][22]

3.2. Self-Validating System: Quality Control Checks

A protocol is only trustworthy if it includes checkpoints for validation.

  • Visual Clarity: The most critical check. Any sign of precipitation, crystallization, or haziness after preparation or during storage indicates the formulation is not viable.

  • pH Measurement: Always confirm the final pH of aqueous formulations. A deviation from the target range can cause injection site pain, tissue damage, or venous irritation.[14]

  • Dose Accuracy: For suspensions, ensure homogenous mixing before drawing each dose to prevent variability.

  • Vehicle Control Group: In any in vivo experiment, a separate group of animals must be dosed with the vehicle alone to ensure that the observed effects are due to the compound and not the formulation excipients.[23]

Part 4: Visualization & Workflow Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for preparing an in vivo formulation.

G cluster_0 Formulation Strategy Decision A Start: Characterize Compound (Solubility, pKa) B Is target concentration achievable in acidic aqueous solution (pH 4-7.5)? A->B C YES B->C >99% Ionized & Soluble D NO B->D Precipitation or Insolubility E Proceed with Protocol A: Aqueous Formulation C->E F Proceed with Protocol B: Co-Solvent Formulation D->F G Final QC: Clarity, pH, Sterility E->G F->G G cluster_1 Protocol A: Aqueous Formulation Workflow start Weigh Compound step1 Add ~60% Vehicle (e.g., Saline) start->step1 step2 Add 1N HCl dropwise until compound dissolves step1->step2 step3 Adjust pH to 4.5-7.5 with 1N NaOH step2->step3 step4 QS to final volume with Vehicle step3->step4 step5 Sterile Filter (0.22 µm) step4->step5 end Final Product: Clear, Sterile Solution step5->end

Caption: Step-by-step workflow for the aqueous formulation protocol.

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  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
  • GABY. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.
  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats.
  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Karimi, M., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 643-649.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine

Welcome to the technical support center for the synthesis of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important tryptamine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable insights into potential experimental hurdles.

I. Overview of Synthetic Strategies

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine typically proceeds through two primary routes originating from 5-methylindole-3-carboxaldehyde. Both pathways involve the formation of an intermediate which is subsequently reduced to the desired secondary amine.

  • Route A: Reductive Amination. This is a one-pot reaction where 5-methylindole-3-carboxaldehyde is reacted with methylamine in the presence of a reducing agent.

  • Route B: Two-Step Imine Formation and Reduction. This method involves the initial formation of the imine by reacting 5-methylindole-3-carboxaldehyde with methylamine, followed by its isolation and subsequent reduction.

A related and highly effective method for the N-methylation of a primary amine is the Eschweiler-Clarke reaction . This reaction converts a primary or secondary amine into a tertiary amine using excess formic acid and formaldehyde.[1][2] While this is typically for methylation, the principles of reductive amination are central.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.

A. Starting Material and Reagent Integrity

Q1: My reaction is sluggish or failing to initiate. What are the first things to check?

A1: The quality of your starting materials is paramount.

  • 5-Methylindole-3-carboxaldehyde: This aldehyde can be susceptible to oxidation. It is a reagent used in various chemical syntheses.[3] Ensure it is pure and has been stored correctly, protected from light and air. A discolored (e.g., dark brown) appearance may indicate degradation. Consider purification by recrystallization if in doubt.

  • Methylamine: Use a fresh source of methylamine. If using a solution, ensure the concentration is accurate. Gaseous methylamine should be bubbled through a suitable solvent at a controlled rate.

  • Solvents: Anhydrous solvents are crucial, especially for reactions involving moisture-sensitive reagents like lithium aluminum hydride (LAH). Traces of water can quench the reagents and lead to side reactions.

B. Imine Formation (Intermediate Step)

Q2: I am observing low yields of the imine intermediate. How can I improve this step?

A2: Incomplete imine formation is a common bottleneck.

  • Reaction Conditions: Ensure the reaction is carried out under optimal pH conditions. An acidic catalyst (e.g., a catalytic amount of acetic acid) can facilitate the reaction. However, strongly acidic conditions can lead to polymerization or degradation of the indole ring.

  • Water Removal: The formation of an imine is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Monitoring the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, less polar imine spot will indicate the reaction is proceeding.

C. Reduction Step

Q3: My reduction step is producing a complex mixture of products, including unreacted starting material and potential byproducts. What could be the issue?

A3: The choice of reducing agent and reaction conditions are critical for a clean reduction.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally selective for aldehydes and ketones. It is a safer and easier reagent to handle compared to LAH.

    • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will readily reduce imines, amides, and esters.[4] It must be used under strictly anhydrous conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive aminations as it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion.[5]

  • Temperature Control: Reductions with powerful hydrides like LAH are highly exothermic. The reaction should be cooled in an ice bath during the addition of the reagent to prevent overheating and potential side reactions.

  • Stoichiometry: Ensure the correct molar equivalents of the reducing agent are used. An excess may be required to ensure complete reaction, but a large excess can lead to the formation of over-reduced byproducts.

Q4: I am observing the formation of a significant amount of a tetrahydro-β-carboline (THBC) byproduct. Why is this happening and how can I prevent it?

A4: The formation of THBCs is a known side reaction in tryptamine synthesis, particularly under acidic conditions.[5] This occurs via a Pictet-Spengler reaction between the tryptamine and an aldehyde (in this case, formaldehyde which can be a contaminant or a byproduct).

  • Control of Acidity: Minimize the use of strong acids. If an acid catalyst is necessary, use a weak acid like acetic acid in catalytic amounts.

  • Purity of Reagents: Ensure your formaldehyde source (if used in an Eschweiler-Clarke type reaction) is of high quality and free from contaminants that could promote side reactions. Using paraformaldehyde and heating to generate formaldehyde in situ can sometimes provide better control.

D. N-Methylation Specific Issues (Eschweiler-Clarke)

Q5: I am attempting an Eschweiler-Clarke reaction to methylate the primary amine, but the reaction is incomplete, leaving starting material.

A5: The Eschweiler-Clarke reaction is generally robust, but several factors can affect its efficiency.

  • Excess Reagents: This reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1]

  • Temperature: The reaction is typically performed at or near boiling temperatures to facilitate the reaction and the removal of carbon dioxide, which is a driving force for the reaction.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC to confirm the disappearance of the starting amine.

Q6: Can the Eschweiler-Clarke reaction lead to quaternary ammonium salts?

A6: A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts.[1][6] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.[1]

E. Work-up and Purification

Q7: The work-up procedure is resulting in a low recovery of my product as an oil that is difficult to handle. What are the best practices for isolation and purification?

A7: Tryptamines, especially in their freebase form, can be oily and prone to oxidation.[7][8]

  • Aqueous Work-up: After quenching the reaction, a standard aqueous work-up with a basic solution (e.g., sodium hydroxide) is used to neutralize any remaining acid and to ensure the amine is in its freebase form for extraction into an organic solvent.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. Avoid excessive heating during solvent evaporation as this can lead to degradation.

  • Purification:

    • Column Chromatography: If the crude product is impure, purification by column chromatography on silica gel is recommended. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine is often effective.

    • Salt Formation: To obtain a stable, crystalline solid that is easier to handle and store, consider converting the freebase to a salt.[7][8] Fumarate or hydrochloride salts are common choices. This is achieved by dissolving the freebase in a suitable solvent and adding a solution of the corresponding acid.

Q8: My final product is showing signs of degradation over time (discoloration). How can I improve its stability?

A8: Tryptamines are susceptible to oxidation, especially when exposed to air and light.[7]

  • Storage: Store the final product, preferably as a salt, in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

  • Purity: Ensure the product is of high purity, as impurities can sometimes catalyze degradation.

III. Experimental Protocols & Data

Table 1: Comparison of Reductive Amination Conditions
ParameterMethod A: NaBH₄ ReductionMethod B: LiAlH₄ ReductionMethod C: NaBH₃CN Reductive Amination
Reagent Sodium BorohydrideLithium Aluminum HydrideSodium Cyanoborohydride
Solvent Methanol or EthanolAnhydrous THF or Diethyl EtherMethanol
Temperature 0 °C to Room Temperature0 °C to RefluxRoom Temperature
pH Neutral to slightly basicN/A (Anhydrous)Mildly Acidic (pH 5-6)
Advantages Safer, easier to handleHigh reactivity, reduces most functional groupsSelective for iminium ions, one-pot reaction
Disadvantages May not be strong enough for some iminesHighly reactive with water, requires strict anhydrous conditionsToxic cyanide byproduct
Workflow for Reductive Amination (Method C)

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve 5-methylindole- 3-carboxaldehyde in Methanol B Add Methylamine Solution A->B C Add Acetic Acid (catalytic) B->C D Stir at Room Temperature C->D E Add NaBH3CN portion-wise D->E Imine Formation F Monitor by TLC E->F G Quench Reaction (Water) F->G Reaction Complete H Basify with NaOH G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify (Column Chromatography) J->K

Caption: Workflow for the one-pot reductive amination.

Mechanism of Eschweiler-Clarke Reaction

Eschweiler_Clarke_Mechanism amine Primary Amine (R-NH2) iminium Iminium Ion ([R-N=CH2]+) amine->iminium + Formaldehyde, -H2O formaldehyde Formaldehyde (CH2O) secondary_amine Secondary Amine (R-NHCH3) iminium->secondary_amine + Formic Acid formic_acid Formic Acid (HCOOH) co2 CO2 formic_acid->co2 Hydride Transfer tertiary_amine Tertiary Amine (R-N(CH3)2) secondary_amine->tertiary_amine Repeat with Formaldehyde & Formic Acid

Sources

Optimization

Technical Support Center: Optimizing Solubility of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine for Biological Assays

Welcome to the technical support center for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this indole derivative in biological assays. Our goal is to equip you with the knowledge to ensure accurate, reproducible, and meaningful experimental outcomes.

Understanding the Compound: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the indole class of molecules, which are widely recognized for their therapeutic potential and are the core of many natural products and pharmaceuticals.[1][2][3] Structurally, it possesses a secondary amine group, which makes it a weak base.[4][5] This basicity is a critical factor influencing its solubility, particularly in aqueous media. The indole ring system contributes to the compound's hydrophobicity, which can further complicate solubilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when working with N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

Part 1: Stock Solution Preparation
Q1: What is the best solvent for preparing a high-concentration stock solution of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Many organic compounds, especially those with limited aqueous solubility, are readily soluble in DMSO.[6][7] It is a versatile solvent for in vitro testing; however, it's crucial to be mindful of its final concentration in your assay, as high concentrations can be cytotoxic.[8][9][10]

Best Practices for Stock Solution Preparation:

  • Start with a Solubility Test: Before preparing a large batch, perform a small-scale solubility test to determine the maximum practical concentration in DMSO.

  • Accurate Weighing: Use a calibrated analytical balance for precise measurement of the compound.[11]

  • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO to avoid introducing contaminants or water that could affect solubility and stability.

  • Proper Dissolution Technique: To ensure complete dissolution, add the solvent to the accurately weighed compound and use a vortex mixer or sonicator.[6] Gentle warming (to no more than 37°C) can also aid dissolution, but be cautious of potential compound degradation.

Q2: I've prepared a 10 mM stock solution in DMSO, but I see some solid particles. What should I do?

A2: The presence of solid particles indicates that you have exceeded the compound's solubility limit in DMSO under the current conditions.[6][12] It is crucial not to proceed with a stock solution that contains undissolved material, as this will lead to inaccurate and irreproducible results in your downstream assays.[11]

Troubleshooting Steps:

  • Sonication: Sonicate the solution in a water bath for 10-15 minutes. This can sometimes help dissolve stubborn particles.[6]

  • Gentle Warming: Briefly warm the solution to 37°C. Be sure to check the compound's stability at this temperature.

  • Dilution: If sonication and warming are ineffective, you will need to lower the concentration of your stock solution. Prepare a new, lower concentration stock (e.g., 5 mM or 1 mM) and verify that all material is fully dissolved.

  • Filtration (Use with Caution): While you can filter out undissolved particles, this is generally not recommended as it will alter the final concentration of your stock solution in an unquantified manner.

Part 2: Working Solution Preparation for In Vitro Assays
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. How can I prevent this?

A3: This is a common issue known as "solvent-shifting" precipitation.[9] The compound, while soluble in the organic DMSO, crashes out of solution when introduced to the highly aqueous environment of your assay buffer.[7]

Strategies to Prevent Precipitation:

  • Reduce Final Compound Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. You may be exceeding its kinetic solubility limit in the aqueous buffer.[13][14]

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts.[7][8][9]

  • Serial Dilution in DMSO: Before adding to the aqueous buffer, perform serial dilutions of your high-concentration stock in DMSO. This gradual reduction in concentration can sometimes prevent shocking the compound out of solution.[6]

  • pH Adjustment: Since N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a weak base, its solubility is pH-dependent.[4][5] Acidifying the aqueous buffer can protonate the amine group, forming a more soluble salt.[4][15] Experiment with slightly acidic buffers (e.g., pH 6.0-6.5), ensuring the pH is compatible with your biological system.

  • Use of Co-solvents: In some cases, the addition of a small percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can improve solubility.[16] However, you must validate the compatibility of any co-solvent with your specific assay and cell type.

Experimental Workflow for Optimizing Working Solution Preparation:

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Advanced Troubleshooting
Q4: How can I determine the maximum soluble concentration of my compound in the final assay buffer?

A4: Determining the kinetic solubility is essential for setting the upper concentration limit for your experiments.[13][17] A simple method to estimate this is through a nephelometric (light-scattering) assay or by visual inspection after serial dilution.

Protocol for Kinetic Solubility Assessment:

  • Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer.

  • Transfer a small, fixed volume of the DMSO-diluted compound into the corresponding wells of the buffer plate. Ensure the final DMSO concentration is consistent across all wells and matches your experimental conditions (e.g., 0.5%).

  • Mix and incubate the plate at your assay's temperature for a set period (e.g., 1-2 hours).

  • Visually inspect the plate against a dark background for any signs of precipitation or turbidity. You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Q5: Can the presence of proteins, like serum in my cell culture media, affect the solubility of my compound?

A5: Yes, proteins in your media can impact compound solubility.[7] Some compounds bind to proteins like albumin, which can increase their apparent solubility. Conversely, some compounds may interact with proteins in a way that promotes aggregation and precipitation. If you observe different solubility behaviors in serum-free versus serum-containing media, this is a likely factor. It is important to perform your solubility tests in the exact media formulation you will use for your experiments.[7]

Data Summary Tables

Table 1: Recommended Starting Conditions for Solubilization

ParameterRecommendationRationale
Stock Solvent 100% Anhydrous DMSOHigh solvating power for many organic compounds.[6]
Stock Concentration 1-10 mM (empirically determined)A balance between having a concentrated stock and avoiding solubility issues.[12]
Final DMSO in Assay ≤ 0.5%Minimizes solvent-induced cytotoxicity and off-target effects.[8][9]
Aqueous Buffer pH 6.5 - 7.4 (assay dependent)The compound is a weak base; lower pH may improve solubility.[4][5]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Precipitation in DMSO Stock Concentration exceeds solubility limit.Sonicate, gently warm, or reduce stock concentration.
Precipitation in Aqueous Buffer Solvent-shifting, exceeding kinetic solubility.Lower final compound concentration, reduce final DMSO %, try serial dilution in DMSO first.
Inconsistent Results Incomplete dissolution of stock or working solutions.Ensure complete dissolution at each step; vortex/sonicate as needed.
Cell Toxicity in Controls High final DMSO concentration.Maintain final DMSO concentration at ≤ 0.5% and include a vehicle control.[8][9]

Visualizing Key Concepts

G cluster_0 Compound State in Solution Compound_Solid Solid Compound Compound_DMSO Solvated in DMSO (High Concentration) Compound_Solid->Compound_DMSO Dissolution Compound_Aqueous Solvated in Aqueous Buffer (Low Concentration) Compound_DMSO->Compound_Aqueous Successful Dilution Compound_Precipitate Precipitate in Aqueous Buffer Compound_DMSO->Compound_Precipitate Solvent-Shift Precipitation

Sources

Troubleshooting

Technical Support Center: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Stability in Solution

Welcome to the technical support center for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this and similar indole-containing compounds in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, the electron-rich nature of the indole ring system can also render it susceptible to degradation under various experimental conditions. Understanding and controlling the stability of your compound is paramount for generating reliable and reproducible data.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover the fundamental aspects of indole stability, and a detailed Troubleshooting Guide to address specific experimental challenges.

Frequently Asked Questions (FAQs) on Indole Stability

This section provides answers to common questions regarding the stability of indole derivatives in solution.

Q1: Why are indole-containing compounds like N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine often unstable in solution?

A1: The instability of many indole derivatives stems from the high electron density of the pyrrole ring, which makes it susceptible to electrophilic attack and oxidation.[1] The C3 position is particularly reactive towards electrophiles.[1] Factors such as pH, exposure to light, presence of oxidizing agents, and elevated temperatures can promote various degradation pathways.

Q2: What are the most common degradation pathways for indole derivatives?

A2: Common degradation pathways for indoles include oxidation and polymerization. Oxidation can lead to the formation of hydroxylated intermediates, which can be further oxidized to products like oxindoles and isatins. Under acidic conditions, indoles can also be prone to dimerization or polymerization. The specific pathway is highly dependent on the substituents on the indole ring and the stress conditions applied.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, also known as stress testing, is the intentional degradation of a drug substance or product under more severe conditions than accelerated stability testing.[3][4] These studies are crucial for several reasons:

  • They help identify likely degradation products.[3][4]

  • They elucidate potential degradation pathways.[3]

  • They help in the development and validation of stability-indicating analytical methods, which are essential for ensuring the quality of the drug substance over its shelf life.[3][4]

Q4: What are the typical stress conditions used in a forced degradation study?

A4: The ICH guidelines suggest a set of standard stress conditions to evaluate the stability of a molecule.[3] These typically include:

  • Acidic hydrolysis: e.g., 0.1 M HCl

  • Basic hydrolysis: e.g., 0.1 M NaOH

  • Oxidation: e.g., 3% H₂O₂

  • Thermal stress: e.g., 60-80°C

  • Photostability: Exposure to UV and visible light

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[5]

Troubleshooting Guide for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid loss of parent compound in acidic solution.

Q: I'm dissolving my N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in an acidic buffer for my assay, but I'm seeing a rapid decrease in the parent peak on my HPLC. What is happening and how can I prevent it?

A: The indole nucleus is known to be unstable under certain acidic conditions. The lone pair of electrons on the nitrogen atom can be protonated, which can lead to further reactions. While some indole derivatives are stable in acid, others can undergo degradation or polymerization. For instance, melatonin, another indole derivative, shows significant degradation at a pH of 4.0.[6]

Causality & Solution Workflow:

Caption: Troubleshooting workflow for acid-induced degradation.

Step-by-Step Mitigation Strategy:

  • pH Screening: Perform a pH stability screen by dissolving your compound in a series of buffers ranging from pH 3 to 8. Analyze the samples by HPLC at time zero and after several hours to determine the optimal pH range for stability.

  • Temperature Control: If acidic conditions are unavoidable, conduct your experiments at a lower temperature (e.g., 4°C) to slow down the degradation rate.

  • Fresh Preparation: Always prepare your solutions of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine immediately before use. Avoid storing stock solutions in acidic media for extended periods.

Issue 2: Appearance of multiple unknown peaks during analysis.

Q: I am running a stability study and see several new, unidentified peaks in my chromatogram. How can I identify these potential degradants?

A: The appearance of new peaks is a clear indication of degradation. Identifying these degradants is a critical step in understanding the stability of your molecule. A combination of chromatographic and spectroscopic techniques is generally required for structural elucidation.[5]

Analytical Approach for Degradant Identification:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[5]

  • HPLC separates the parent compound from its degradation products.[5]

  • Mass Spectrometry provides the molecular weight and fragmentation pattern of each separated component, which is invaluable for structural elucidation.[5]

For definitive structural confirmation of major degradants, you may need to isolate them using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[5]

Proposed General Degradation Pathway:

Based on known indole chemistry, a likely degradation pathway for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine under oxidative stress could involve hydroxylation of the indole ring, followed by further oxidation.

G A N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine B Hydroxylated Intermediate A->B Oxidation (e.g., H₂O₂) C Oxindole/Isatin Derivatives B->C Further Oxidation D Further Degradation Products C->D Ring Opening

Caption: A potential oxidative degradation pathway.

Issue 3: Inconsistent results between experimental batches.

Q: My experimental results are not reproducible. Could this be related to the stability of my compound?

A: Absolutely. Inconsistent results are a classic sign of an unstable compound. If the compound degrades to a different extent in each experiment, the concentration of the active substance will vary, leading to unreliable data.

Self-Validating Experimental Protocol:

To ensure the integrity of your results, you must incorporate stability checks into your experimental workflow.

  • Solvent and Buffer Selection: Before starting a large set of experiments, test the stability of your compound in the chosen solvent and buffer system over the time course of your planned experiment.

  • Internal Standard: Use an internal standard in your analytical method. This will help to correct for variations in sample preparation and injection volume, but it will not correct for the degradation of your analyte before the internal standard is added.

  • Time-Course Analysis: When running a lengthy experiment, take aliquots of your stock solution at the beginning and end of the experiment and analyze them by HPLC. This will tell you if significant degradation has occurred during the experimental timeframe.

  • Storage Conditions: Pay close attention to the storage of both your solid compound and your stock solutions. The supplier of a similar compound, N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine, recommends storing it in a cool, dry, and well-ventilated area.[7] For solutions, storage at -20°C or -80°C is generally recommended, but you should always confirm this with a stability study, as freezing can sometimes cause precipitation or degradation.

Experimental Protocols

Here are detailed protocols for conducting a forced degradation study and for HPLC analysis.

Protocol 1: Forced Degradation Study

This protocol provides a framework for stress testing. The conditions may need to be optimized to achieve the target degradation of 5-20%.[5]

Objective: To identify potential degradation products and pathways for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

Materials:

  • N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature or heat to 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature or heat to 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solution of the compound in a stable buffer at 60°C.

    • Photodegradation: Expose a solution of the compound to a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Data Summary Table for Forced Degradation:

Stress ConditionReagentTemperatureTime (hours)Target Degradation (%)
Acid Hydrolysis0.1 M HClRT / 60°C0 - 245 - 20
Base Hydrolysis0.1 M NaOHRT / 60°C0 - 245 - 20
Oxidation3% H₂O₂RT0 - 245 - 20
ThermalBuffer60°C0 - 725 - 20
PhotolyticLight SourceRTAs per ICH Q1B5 - 20
Protocol 2: Stability-Indicating HPLC-UV Method

This is a generic reversed-phase HPLC method that can be used as a starting point for analyzing N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine and its degradants. Method development and validation are necessary for specific applications.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV/Vis or Photodiode Array (PDA) detector

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector, or use a specific wavelength such as 220 nm or 280 nm.

Analytical Techniques Comparison:

TechniqueApplicationAdvantagesDisadvantages
HPLC-UV/PDA Quantification, PurityRobust, reproducible, good for quantitationMay not identify co-eluting peaks, less sensitive for structural ID
LC-MS Identification, QuantificationHigh sensitivity, provides molecular weight for identificationMore complex, potential for matrix effects
NMR Structural ElucidationDefinitive structural informationLow sensitivity, requires pure samples
TLC ScreeningFast, inexpensive, good for screening multiple conditionsNot quantitative, lower resolution

References

  • BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.
  • BenchChem. (2025).
  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PMC - PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

  • NIH. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

  • PubMed. (2025). Discovery of indole derivatives as STING degraders. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Acros Pharmatech. (n.d.). N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine. [Link]

  • ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine LC-MS Analysis

Welcome to the dedicated support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and validated strategies to overcome common analytical challenges. We will delve into the causal factors behind experimental observations and provide robust, self-validating methodologies grounded in established scientific principles.

Analyte Overview & Initial Method Parameters

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a small molecule characterized by a substituted indole core and a secondary amine side chain. This structure presents specific analytical considerations:

  • Basic Nature: The secondary amine (pKa ~9-10) makes the molecule basic. It will readily protonate in acidic mobile phases, making it ideal for positive mode electrospray ionization (ESI+). However, this basicity is also the primary cause of peak tailing on traditional silica-based C18 columns due to secondary ionic interactions with residual silanol groups.[1]

  • Hydrophobicity: The indole ring and methyl groups confer moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Potential for Ion Suppression: When analyzing in complex biological matrices (plasma, serum, tissue homogenates), co-eluting endogenous components like phospholipids can significantly interfere with the ionization process, leading to poor sensitivity and reproducibility.[2][3][4]

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterRecommended Starting ConditionRationale & Key Considerations
LC Column C18, < 3 µm particle size (e.g., 2.1 x 50 mm)Standard reversed-phase chemistry. Consider columns with advanced end-capping or hybrid particle technology to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS and ensures the analyte is protonated for good peak shape and ESI response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and different selectivity.
Gradient 5-95% B over 5-10 minutesA generic starting gradient. Must be optimized to ensure separation from matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Column Temp. 35 - 45 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 1 - 10 µLKeep as low as possible to prevent peak distortion and column overload.
Ionization Mode ESI Positive (ESI+)The secondary amine is easily protonated.
MS/MS Transition Precursor ion [M+H]⁺ → Product IonDetermine precursor via infusion. Select 2-3 stable, high-intensity product ions for Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[5]

Frequently Asked Questions (FAQs)

Q1: My peak for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is severely tailing. What is the primary cause and the quickest fix?

A: The most common cause of peak tailing for this basic compound is secondary ionic interactions between the protonated amine group on your analyte and deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase.[6] This interaction acts as a secondary, undesirable retention mechanism, causing the peak to tail.

  • Quick Fix: Increase the ionic strength of your mobile phase. Instead of just 0.1% formic acid, use a buffered mobile phase like 10 mM ammonium formate with 0.1% formic acid. The ammonium ions (NH₄⁺) will compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[6]

Q2: I'm seeing drastic signal variability between replicate injections, especially in plasma samples. What's happening?

A: You are likely encountering ion suppression , a matrix effect where co-eluting compounds from your sample matrix (e.g., salts, phospholipids) interfere with the ionization of your analyte in the MS source.[2][4] This reduces the number of analyte ions that reach the detector, leading to a lower and inconsistent signal. This is a well-documented challenge in bioanalysis.[7][8]

  • Quick Fix: Improve your sample preparation. A simple protein precipitation may not be sufficient. Implement a more rigorous extraction technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components before injection.

Q3: My retention time is shifting to earlier times with each injection. What should I check first?

A: A progressive shift to earlier retention times often indicates a problem with the column or mobile phase equilibration.

  • First Check: Ensure your pump is delivering the mobile phase composition accurately and that your column is fully equilibrated at the starting gradient conditions before each injection. A common mistake is having an insufficient equilibration time between runs in a gradient method.

  • Second Check: If the issue persists, it could be due to column contamination or degradation, especially if analyzing many complex samples.[9]

In-Depth Troubleshooting Guides

Guide 1: Correcting Poor Peak Shape (Tailing)

Peak tailing compromises both resolution and integration accuracy. For N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, this is primarily a chemical interaction issue.

Causality: The protonated secondary amine of your analyte (Analyte-NH₂⁺-CH₃) forms a strong ionic bond with ionized silanol groups (Si-O⁻) on the stationary phase surface. This secondary retention mechanism is kinetically slow and leads to a "tail" of molecules eluting after the main chromatographic band.

cluster_0 Problem: Silanol Interaction cluster_1 Solution: Mobile Phase Modification Analyte Analyte-NH₂⁺-CH₃ Silanol Si-O⁻ Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte_S Analyte-NH₂⁺-CH₃ Silanol_S Si-O⁻ Analyte_S->Silanol_S Interaction Blocked Buffer NH₄⁺ (Buffer Cation) Buffer->Silanol_S Competitive Shielding

Caption: Mechanism of peak tailing and its mitigation.

Step-by-Step Mitigation Protocol:

  • Introduce a Buffer: Modify your aqueous mobile phase (A) from "0.1% Formic Acid in Water" to "10 mM Ammonium Formate + 0.1% Formic Acid in Water ". Prepare the corresponding organic mobile phase (B) as "10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile " to maintain consistent buffer concentration throughout the gradient.

  • Lower Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your analyte's amine group. A pH of 3-4 is typically effective. This keeps the analyte fully protonated and the silanol groups mostly protonated (neutral), reducing the problematic ionic interaction.

  • Consider Alternative Columns: If tailing persists, switch to a column specifically designed for basic compounds. Options include:

    • Sterically protected or end-capped columns: These have fewer accessible silanol groups.

    • Hybrid particle columns (e.g., BEH): These are more resistant to extreme pH, allowing you to work at a higher pH (e.g., pH 10 with ammonium bicarbonate) where the analyte is neutral, eliminating the ionic interaction mechanism entirely.

    • Biphenyl or PFP phases: These can offer alternative selectivity and sometimes better peak shapes for amine-containing compounds.

Guide 2: Diagnosing and Mitigating Ion Suppression

Ion suppression is an invisible problem that can invalidate quantitative data. It is critical to assess and control it during method development, especially for bioanalysis.[3][7]

Diagnostic Workflow: A post-column infusion experiment is the gold standard for identifying regions of ion suppression in your chromatogram.

cluster_workflow Ion Suppression Diagnostic Workflow cluster_results Interpreting the Signal prep 1. Prepare Analyte Solution (e.g., 100 ng/mL in 50:50 A:B) infuse 2. Infuse solution post-column via a T-junction at a low flow rate (e.g., 10 µL/min) prep->infuse inject_blank 3. Inject Blank Matrix Extract (e.g., extracted plasma) infuse->inject_blank monitor 4. Monitor Analyte's MRM Signal inject_blank->monitor stable Stable, flat baseline monitor->stable Indicates No Suppression dip Sharp dip in baseline monitor->dip Indicates Suppression Zone (at the RT of the dip) mitigate 5. Mitigation Strategy: - Adjust LC gradient to separate analyte from suppression zone. - Improve sample cleanup (SPE/LLE). dip->mitigate Action Required

Caption: Workflow to diagnose and mitigate ion suppression.

Mitigation Strategies:

StrategyDescriptionWhen to Use
Chromatographic Separation Adjust the LC gradient to move the analyte's retention time away from the ion suppression zone identified in the diagnostic experiment.This is the first and often easiest strategy to implement.
Improved Sample Cleanup Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids and other matrix components that cause suppression.Essential for complex matrices like plasma or tissue when chromatographic separation is insufficient.
Use a Stable Isotope Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., with ¹³C or ²H) will co-elute with the analyte and experience the same degree of ion suppression. The ratio of analyte to IS will remain constant, ensuring accurate quantification.This is the gold standard for quantitative bioanalysis and is highly recommended to comply with regulatory guidelines.[10][11]
Reduce Injection Volume Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the MS source.A simple approach that can provide a moderate improvement.
Guide 3: Ensuring Method Robustness and Validation

For drug development, methods must be validated to ensure they are fit for purpose.[12][13] Key parameters are defined by regulatory bodies like the FDA and EMA.[10][11][14][15]

System Suitability: Before any analytical run, a system suitability test must be performed to confirm the system is operating correctly.

Table 2: System Suitability Criteria for a Validated Assay
ParameterAcceptance CriteriaImplication if Failed
Peak Asymmetry/Tailing Factor 0.8 - 1.5Poor peak shape affects integration accuracy.
Retention Time (RT) Drift < 2% RSD over 5 injectionsIndicates a problem with the pump or column equilibration.
Peak Area Response < 5% RSD over 5 injectionsSuggests instability in the injector or MS source.
Signal-to-Noise (S/N) at LLOQ > 10Ensures the Lower Limit of Quantification (LLOQ) is reliably detectable.

A full validation should be performed according to ICH M10, FDA, or EMA guidelines, assessing parameters like accuracy, precision, selectivity, matrix effect, and stability.[10][12][15][16]

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][11][12]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link][14]

  • European Patient Treatment and Research Initiative. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link][13]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][15]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link][16]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • AMS Bio. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • National Institutes of Health. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • National Institutes of Health. (2020, January 13). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Introduction Welcome to the technical support guide for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This document is designed for researchers, scientists, and drug development professionals who are encountering chall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Poor cell permeability is a common hurdle in drug discovery, often leading to low bioavailability and diminished efficacy at the target site. This guide provides a structured, in-depth approach to diagnosing and overcoming this critical issue through a series of troubleshooting questions, validated experimental protocols, and strategic solutions.

Understanding the Molecule: A Physicochemical Perspective

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the indole alkaloid family. Its structure, featuring a secondary amine, makes it susceptible to protonation at physiological pH. This ionization increases polarity and is a primary reason for poor passive diffusion across the lipid-rich cell membrane.

A preliminary analysis based on Lipinski's Rule of Five—a foundational guideline for predicting the druglikeness of a molecule—suggests that while the molecular weight is well within the acceptable range, the presence of hydrogen bond donors and the compound's polarity can be significant barriers to its permeability.[1][2][3][4]

Part 1: Troubleshooting Guide & FAQs

This section is structured to help you systematically diagnose and address permeability issues.

FAQ 1: How can I definitively confirm that poor cell permeability is the limiting factor for my compound's activity?

Before embarking on extensive chemical modifications, it's crucial to confirm that poor permeability is the primary bottleneck. This involves quantifying the compound's ability to cross biological membranes.

Answer: We recommend a tiered approach using both artificial and cell-based assays to measure permeability.

  • Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cost-effective, high-throughput assay that models passive diffusion.[5][6][7][8] It provides a clean measure of a compound's ability to cross a lipid barrier without the complexities of active transport. A low PAMPA score strongly suggests inherent difficulties with passive permeation.

  • Tier 2: Caco-2 Cell Permeability Assay. This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium.[9][10][11][12] Caco-2 cells express various transporters, including efflux pumps like P-glycoprotein (P-gp), providing a more biologically relevant model. This assay will not only measure permeability but can also indicate if the compound is being actively removed from the cell.[9][10][11]

FAQ 2: My compound shows low permeability. What are the most effective strategies to improve it?

Once poor permeability is confirmed, several strategies can be employed. These can be broadly categorized into chemical modification and formulation-based approaches.

Answer: A multi-pronged approach is often the most successful.

  • Chemical Modification (Prodrug Approach): The secondary amine in your compound is a prime target for modification. A prodrug strategy involves masking this polar group with a more lipophilic moiety, which can be cleaved intracellularly to release the active drug.[13][14][15] Carbamates are a common and effective choice for creating prodrugs of secondary amines.[16]

  • Formulation Strategies: If chemical modification is not feasible, advanced formulation techniques can enhance bioavailability.[17][18][19][20][21] This includes the use of:

    • Permeation Enhancers: These are excipients that can transiently open tight junctions between cells, allowing for improved passage of the drug.

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its transport across the cell membrane.[18]

FAQ 3: The Caco-2 assay shows a high efflux ratio. What does this mean and how can I address it?

A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a strong indicator that your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp).[10][22] These pumps actively transport drugs out of the cell, reducing intracellular concentration and thus, efficacy.[23][24][25]

Answer: To confirm P-gp involvement, the Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[11][24] A significant increase in permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Strategies to overcome P-gp efflux include:

  • Co-administration with a P-gp inhibitor.

  • Structural modifications to reduce the compound's affinity for P-gp.

FAQ 4: I have synthesized a new analog with improved permeability. How do I confirm that this translates to better target engagement in a cellular context?

Improved permeability is only beneficial if the compound reaches its intracellular target and exerts its biological effect.

Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[26][27][28][29][30] This assay is based on the principle that a drug binding to its target protein stabilizes the protein, leading to a shift in its melting temperature. An increase in the thermal stability of the target protein in the presence of your compound provides direct evidence of binding.

Part 2: Visualization & Data Presentation

Workflow for Troubleshooting Poor Cell Permeability

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy cluster_2 Phase 3: Validation A Start: Compound with Poor Cellular Activity B PAMPA Assay A->B D Low Passive Permeability? B->D C Caco-2 Assay E High Efflux Ratio? C->E D->C Yes G Formulation Strategies (Nanoparticles, Enhancers) D->G No, but still poor activity F Chemical Modification (Prodrugs) E->F No H Co-administer with P-gp Inhibitor E->H Yes I Synthesize/Formulate New Version F->I G->I H->I J Re-run Permeability Assays I->J K CETSA for Target Engagement J->K Permeability Improved L Success: Improved Activity K->L strategies cluster_parent Parent Compound (Low Permeability) cluster_membrane Cell Membrane cluster_solutions Permeability-Enhanced Strategies parent N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine - Polar Amine Group - High H-bonding potential parent->membrane Poor Penetration prodrug Prodrug Approach - Masked Amine (e.g., Carbamate) - Increased Lipophilicity - Intracellular Cleavage prodrug->membrane Enhanced Penetration formulation Formulation Approach - Lipid Nanoparticle Encapsulation - Bypasses direct membrane interaction formulation->membrane Facilitated Transport

Caption: Comparison of prodrug and formulation strategies to overcome the membrane barrier.

Quantitative Data Summary (Hypothetical)
CompoundModificationPAMPA (Papp x 10⁻⁶ cm/s)Caco-2 (Papp x 10⁻⁶ cm/s)Efflux RatioCellular IC₅₀ (µM)
Parent None0.50.25.8>50
Analog 1 Carbamate Prodrug8.26.51.21.5
Parent + Formulation Lipid NanoparticleN/A5.1N/A3.2

Part 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the PAMPA plate: Coat the filter of the donor plate with a 1% solution of lecithin in dodecane.

  • Prepare solutions: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Load the plate: Add the buffer solution to the acceptor wells. Add the compound solution to the donor wells.

  • Incubate: Place the donor plate into the acceptor plate and incubate for 4-18 hours at room temperature.

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the formula provided in the assay kit instructions.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in a transport buffer.

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical side and fresh buffer to the basolateral side.

  • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A→B and B→A directions. The efflux ratio is Papp(B→A) / Papp(A→B).

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the test compound at various concentrations and incubate to allow for target binding.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

References

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  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009.
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  • Caco2 assay protocol.
  • Varma, M. V., et al. (2010). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 7(1), 61-70.
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  • St. Gallay, S. (2019). The Rule of 5 - Two decades later.
  • Creative Bioarray. Caco-2 permeability assay.
  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
  • Enamine. Caco-2 Permeability Assay. Enamine.
  • lipinski rule of five - Lecture Notes.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
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  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Varma, M. V., et al. (2010). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Molecular Pharmaceutics, 7(1), 61-70.
  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024).
  • Wünnemann, F., et al. (2023).
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  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Zhang, Y., et al. (2022). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ACS Omega, 7(3), 2886-2895.
  • Hanzl, A. M., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(1), 324-340.
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  • Di, M., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(3), 880.
  • Hewitt, W. M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv.
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  • Hanzl, A. M., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee.
  • Google Patents. (2015). US20150210712A1 - Prodrugs of Secondary Amine Compounds.
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Sources

Troubleshooting

Technical Support Center: Strategies to Reduce Off-Target Effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to identify and mitigate off-target effects of novel compounds. This guide uses N...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to identify and mitigate off-target effects of novel compounds. This guide uses N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, an indole-based compound, as a case study to illustrate a comprehensive approach to ensuring target specificity and minimizing unintended biological consequences. Given that specific biological data for this compound is not extensively published, we will focus on the foundational principles and methodologies applicable to any novel small molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when dealing with potential off-target effects.

Q1: What are off-target effects and why are they a significant concern in drug development?

A1: Off-target effects occur when a drug or compound interacts with proteins or biomolecules other than its intended therapeutic target.[1][2] These unintended interactions can lead to a range of undesirable outcomes, including adverse drug reactions, toxicity, and reduced therapeutic efficacy.[2] Early identification and mitigation of off-target effects are crucial for developing safer and more effective therapeutics.[3][4]

Q2: I have synthesized N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. How can I predict its potential off-target effects before starting expensive and time-consuming experiments?

A2: In silico or computational methods are a cost-effective first step to predict potential off-target interactions.[5][6] These approaches leverage the chemical structure of your compound to identify potential binding partners based on similarities to known ligands and the structural features of protein binding sites.[5][7]

Several computational tools and approaches can be employed:

  • Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) compare the 2D structure of your compound to a database of molecules with known biological activities.[4]

  • Structure-Based Virtual Screening: If the 3D structure of your intended target is known, molecular docking simulations can predict the binding pose of your compound. These same models can then be used to screen against a library of known off-target proteins.[5]

  • Pharmacophore Modeling: This method uses the 3D arrangement of chemical features necessary for biological activity to search for other proteins that might interact with your compound.

Q3: What are the initial experimental steps to identify off-target interactions of my compound?

A3: A tiered experimental approach is recommended. Start with broad, high-throughput screening methods and then move to more focused validation assays.

  • Broad Off-Target Screening Panels: Submit your compound to commercially available screening panels that test for binding against a wide array of common off-target families, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and cytochrome P450 enzymes.[9]

  • Proteome Microarrays: These arrays contain thousands of purified human proteins spotted onto a solid surface. They can be used to identify direct binding partners of your labeled compound in a high-throughput manner.[10]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilize your compound on a solid support and incubate it with cell lysate. Proteins that bind to your compound can be eluted and identified by mass spectrometry.

Part 2: Troubleshooting Guide for Off-Target Effects

This guide provides solutions to specific problems you might encounter during your research.

Problem 1: My compound, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, shows potent activity in my cell-based assay, but I'm concerned about its specificity. How can I confirm the observed phenotype is due to on-target engagement?

Possible Cause: The observed cellular phenotype could be a result of the compound binding to one or more off-targets, leading to a misleading interpretation of its efficacy and mechanism of action.

Recommended Solution:

  • Target Engagement Assays: Directly measure the interaction of your compound with its intended target in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound provides strong evidence of direct engagement.

    • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific protein target.

  • Knockdown/Knockout Experiments: Use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of your intended target protein.[6] If your compound's activity is diminished in these cells compared to wild-type cells, it strongly suggests the phenotype is on-target.

  • Rescue Experiments: In a target knockdown or knockout cell line, introduce a version of the target protein that is resistant to the knockdown or has a mutation that you predict will prevent your compound from binding. If the cellular phenotype is restored, it confirms on-target activity.

Problem 2: My initial off-target screening of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine identified several potential off-target binders. What are the next steps for validation and prioritization?

Possible Cause: High-throughput screening methods can sometimes produce false positives. It is crucial to validate these initial hits using orthogonal assays.[11]

Recommended Solution:

  • Orthogonal Biophysical Assays: Use label-free techniques to confirm direct binding and determine the binding affinity (Kd) for both your on-target and potential off-targets.[11][12]

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding, including association (kon) and dissociation (koff) rates.[12]

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity and thermodynamics of the interaction.[12]

    • Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient to quantify binding affinity.[11]

  • Functional Assays: For the validated off-targets, develop functional assays to determine if the binding of your compound leads to a biological consequence (e.g., inhibition or activation of an enzyme, modulation of a signaling pathway).

  • Prioritization: Rank the validated off-targets based on their binding affinity and functional activity relative to your on-target. Off-targets with high affinity and functional consequences should be prioritized for mitigation.

Table 1: Example of Prioritization Data for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

TargetBinding Affinity (Kd, nM)Functional Activity (IC50, nM)Selectivity Index (Off-Target Kd / On-Target Kd)Priority
On-Target X 10 15 - -
Off-Target A50755High
Off-Target B500>10,00050Medium
Off-Target C2,000Not Determined200Low

Problem 3: I have confirmed that N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine binds to a specific off-target with high affinity, leading to undesirable cellular effects. How can I modify the compound to improve its selectivity?

Possible Cause: The chemical structure of your compound has features that allow it to bind to both the on-target and the off-target.

Recommended Solution:

This is a common challenge in medicinal chemistry that requires a systematic Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) study.[13]

  • Structural Biology: Obtain the crystal structure of your compound bound to both the on-target and the off-target protein. If crystallography is not feasible, use computational modeling and molecular docking to generate binding hypotheses.[5]

  • Identify Selectivity Pockets: Compare the binding sites of the on-target and off-target proteins. Look for differences in amino acid residues, size, shape, and electrostatic potential that can be exploited to design more selective compounds.[14]

  • Rational Drug Design and Chemical Modification: Synthesize analogs of your compound with modifications aimed at:

    • Introducing Steric Hindrance: Add a bulky group to your molecule that will clash with the binding site of the off-target but not the on-target.[14]

    • Exploiting Electrostatic Differences: Modify functional groups to create favorable electrostatic interactions with the on-target while creating unfavorable interactions with the off-target.[14]

    • Targeting Unique Residues: Introduce new functional groups that can form specific hydrogen bonds or other interactions with unique residues in the on-target binding pocket.

Part 3: Experimental Protocols and Workflows

Workflow for Investigating and Mitigating Off-Target Effects

Off_Target_Workflow cluster_prediction In Silico Prediction cluster_screening Experimental Screening cluster_validation Hit Validation cluster_cellular Cellular Confirmation cluster_mitigation Mitigation in_silico Computational Prediction (SEA, Docking, etc.) broad_screening Broad Off-Target Panels (Kinases, GPCRs, etc.) in_silico->broad_screening Guide Panel Selection biophysical Orthogonal Biophysical Assays (SPR, ITC, MST) broad_screening->biophysical Prioritized Hits proteome_profiling Proteome-Wide Profiling (AC-MS, Microarrays) proteome_profiling->biophysical functional Functional Assays biophysical->functional Confirmed Binders target_engagement Target Engagement (CETSA, NanoBRET) functional->target_engagement Functionally Active Off-Targets structural_biology Structural Biology (X-ray, Cryo-EM) functional->structural_biology High-Priority Off-Targets genetic_validation Genetic Validation (CRISPR, siRNA) target_engagement->genetic_validation sar Structure-Selectivity Relationship (SSR) structural_biology->sar redesign Compound Redesign sar->redesign redesign->broad_screening Rescreen Analogs

Caption: Workflow for off-target identification and mitigation.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Ambadapadi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv. [Link]

  • Ambadapadi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • Zhang, Y., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity? [Link]

  • Keshavarzi, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(23), 9039. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]

  • Liu, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(3), 159–168. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Ambadapadi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Rud-Skov, L., & Olsen, C. A. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 751–758. [Link]

  • ResearchGate. (2025). Unbiased binding assays for discovering small-molecule probes and drugs. [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Derivatization

Welcome to the dedicated technical support guide for the derivatization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this specific secondary amine for analytical purposes. We will delve into the critical parameters, common challenges, and troubleshooting strategies to ensure robust and reproducible results in your chromatographic analyses.

The target analyte, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, possesses two key structural features that dictate its derivatization chemistry: a secondary amine, which is the primary target for derivatization, and an electron-rich 5-methylindole ring system, which can influence reactivity and stability.[1] This guide provides the causal logic behind experimental choices to empower you to optimize this reaction effectively.

Section 1: Selecting Your Derivatization Strategy

The primary goal of derivatization is to append a tag to the analyte that enhances its detectability (e.g., by adding a chromophore or fluorophore), improves its chromatographic properties (e.g., increases retention in reversed-phase HPLC), or increases its volatility for gas chromatography (GC).[2][3][4] The choice of reagent is the most critical first step.

FAQ: Which derivatizing reagent is best for my application?

The optimal reagent depends on your analytical method (HPLC vs. GC) and detector (UV-Vis, Fluorescence, MS, FID, ECD). N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a secondary amine, which narrows the selection to reagents reactive with this functional group.

Reagent ClassExample ReagentTarget ApplicationMechanism & Key Considerations
Sulfonyl Chlorides Dansyl Chloride (DNS-Cl)HPLC-Fluorescence, LC-MSReacts with primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form highly stable and fluorescent sulfonamides.[5][6][7][8] This is a robust, widely used method that improves chromatographic retention and ionization efficiency in mass spectrometry.[9][10]
Chloroformates 9-Fluorenylmethyl Chloroformate (FMOC-Cl)HPLC-UV, HPLC-FluorescenceReacts with primary and secondary amines to form stable derivatives.[2][11] Offers excellent sensitivity for both UV (265 nm) and fluorescence (Ex: 265 nm, Em: 340 nm) detection.[2]
Acylating Agents Benzoyl Chloride, TFAA, PFAAHPLC-UV, GC-FID/ECDAcylation is a versatile method for amines.[12] Fluorinated reagents like TFAA (trifluoroacetic anhydride) or PFAA (pentafluoropropionic anhydride) are excellent for GC-ECD analysis, significantly enhancing sensitivity.[4][13]
Silylating Agents BSTFA, MSTFAGC-FID, GC-MSReplaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC analysis.[4][14][15][16] Requires anhydrous conditions as reagents are water-sensitive.[14]
Fluorogenic Reagents FluorescamineHPLC-FluorescenceNot recommended for this analyte. Fluorescamine is highly specific for primary amines and does not form fluorescent products with secondary amines like our target molecule.[17][18] It is included here as a common point of confusion.

Recommendation: For most HPLC applications, Dansyl Chloride is the recommended starting point due to its reliability, the high stability of its derivatives, and its excellent fluorescence properties.[5][19][20]

Section 2: Experimental Workflow & Core Protocol

This section provides a foundational protocol for the pre-column derivatization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine using Dansyl Chloride, a versatile and widely applicable method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (Analyte, Dansyl-Cl, Buffer) sample_prep Prepare Sample/Standard (Dissolve in appropriate solvent) mix Mix Analyte + Buffer sample_prep->mix add_dns Add Dansyl-Cl Solution mix->add_dns Alkaline pH (9.5-10.5) incubate Incubate (e.g., 60°C for 60 min) add_dns->incubate Optimize T° & Time quench Quench Reaction (e.g., with Ammonium Hydroxide) incubate->quench Consume excess reagent hplc Inject into HPLC System quench->hplc detect Fluorescence Detection (Ex: ~340 nm, Em: ~520 nm) hplc->detect

Caption: General workflow for dansylation and HPLC analysis.

Step-by-Step Protocol: Dansylation

This is a general protocol and must be optimized for your specific application and instrumentation.[5]

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in a suitable solvent (e.g., acetonitrile or methanol).

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone or acetonitrile. Prepare this solution fresh, as it can degrade.[9]

    • Reaction Buffer (100 mM Carbonate-Bicarbonate, pH 10): Prepare an aqueous buffer to maintain the alkaline reaction conditions.[5]

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 50 µL of the analyte solution (or a dilution thereof).

    • Add 100 µL of the pH 10 reaction buffer. Vortex briefly.

    • Add 100 µL of the Dansyl Chloride solution. Vortex immediately and thoroughly.

    • Incubate the mixture in a heating block at 60°C for 60 minutes, protected from light.[8] Note: Optimal temperature and time may vary and should be determined experimentally.[14][21]

    • After incubation, cool the mixture to room temperature.

  • Quenching (Optional but Recommended):

    • To consume excess Dansyl Chloride and prevent it from interfering with chromatography, add a small amount of a primary amine solution, such as 10 µL of 10% ammonium hydroxide.[5] Let it react for 10-15 minutes.

  • Sample Analysis:

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume onto a reversed-phase HPLC column (e.g., C18) for analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is an alkaline pH (9-11) so critical for the reaction?

The derivatization reaction is a nucleophilic substitution.[5] The secondary amine on your molecule acts as the nucleophile, and the Dansyl Chloride is the electrophile. For the amine to be an effective nucleophile, its lone pair of electrons must be available. Under acidic or neutral conditions, the amine is protonated (-NH2+R-), making it non-nucleophilic. An alkaline buffer deprotonates the amine, ensuring it is in its free, reactive state.[5]

Q2: I see a fluorescent peak in my blank (reagent only) sample. What is it?

Derivatizing reagents like Dansyl Chloride can be hydrolyzed by water in the reaction medium, especially at alkaline pH and elevated temperatures.[7] The hydrolysis product, dansyl sulfonic acid, is highly fluorescent and can appear as a peak in your chromatogram. This is why it's crucial to prepare reagent solutions fresh and to consider a quenching step.

Q3: Can the indole ring of my molecule cause side reactions?

Yes, this is a critical consideration. The indole nucleus is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[1] While the existing substitution at C3 provides some steric hindrance, harsh reaction conditions (e.g., very high temperatures, presence of strong Lewis acids) could potentially lead to side reactions. The methyl group at the C5 position further activates the ring system by donating electron density.[1] Stick to the optimized, mild conditions for amine derivatization to minimize this risk.

Q4: How do I optimize the reaction temperature and time?

Optimization is key to ensuring the reaction goes to completion without causing degradation.[14][15][22]

  • Strategy: Set up a time-course experiment at a fixed temperature (e.g., 60°C) and analyze samples at various time points (e.g., 30, 60, 90, 120 minutes). Plot the peak area of the derivative versus time. The optimal time is where the peak area plateaus.

  • Temperature: Repeat this process at different temperatures (e.g., 40°C, 60°C, 80°C) to find the combination that gives the highest yield in the shortest time without generating new impurity peaks.[21][23]

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and solving common issues.

Troubleshooting Workflow Diagram

G start Problem Encountered (e.g., Low Yield, Extra Peaks) check_reagents Check Reagents - Freshly prepared? - Correct concentration? - Stored properly? start->check_reagents check_ph Verify Reaction pH - Is buffer pH correct (9-11)? - Is sample matrix acidic? check_reagents->check_ph Reagents OK solution Problem Resolved check_reagents->solution Issue Found & Corrected check_conditions Review Reaction Conditions - Temperature correct? - Time sufficient? - Protected from light? check_ph->check_conditions pH OK check_ph->solution Issue Found & Corrected check_stoichiometry Check Stoichiometry - Is reagent in sufficient excess? check_conditions->check_stoichiometry Conditions OK check_conditions->solution Issue Found & Corrected check_sample_prep Investigate Sample Prep - Presence of water? - Interfering matrix components? check_stoichiometry->check_sample_prep Stoichiometry OK check_stoichiometry->solution Issue Found & Corrected check_derivative_stability Assess Derivative Stability - Analyze immediately after prep? - Test stability over time? check_sample_prep->check_derivative_stability Sample Prep OK check_sample_prep->solution Issue Found & Corrected check_derivative_stability->solution Derivative Stable check_derivative_stability->solution Issue Found & Corrected

Caption: A systematic workflow for troubleshooting derivatization issues.

Common Problems and Solutions
IssuePotential Cause(s)Recommended Solutions & Explanations
Low or No Product Yield 1. Incorrect pH: The amine is protonated and not nucleophilic.Verify the pH of your final reaction mixture. Ensure your buffer has adequate capacity, especially if the sample matrix is acidic.[5][24]
2. Reagent Degradation: Dansyl Chloride and other reagents are sensitive to moisture and light.Always prepare reagent solutions fresh before use.[9][11][17] Store the solid reagent in a desiccator, protected from light.
3. Insufficient Temperature/Time: The reaction has not gone to completion.Systematically optimize the reaction temperature and time as described in the FAQ section.[14][21][23]
Multiple Unexpected Peaks in Chromatogram 1. Reagent Hydrolysis: Excess reagent has hydrolyzed, creating fluorescent byproducts.Incorporate a quenching step after the main reaction.[5] Optimize the amount of derivatizing reagent to use a smaller excess.
2. Analyte/Derivative Degradation: The indole ring or the final derivative is unstable under the reaction conditions (e.g., high heat, prolonged time).Try milder conditions (lower temperature for a longer time). Analyze the sample immediately after preparation. Check for stability by re-injecting the same sample after several hours.[25][26]
3. Side Reactions: The indole nucleus may have reacted.Ensure conditions are specific for amine derivatization (alkaline pH) and avoid acidic or harsh conditions that could promote electrophilic substitution on the indole ring.[1]
Poor Reproducibility (High %RSD) 1. Inconsistent Reaction Time/Temp: Small variations are affecting the reaction yield between samples.Use a reliable heating block and a precise timer. For automated systems, ensure consistent mixing and incubation steps.[22]
2. Inefficient Mixing: Reagents are not homogenously mixed, leading to incomplete reactions.Ensure thorough vortexing immediately after adding the derivatizing reagent.[24]
3. Pipetting Errors: Small volumes of concentrated reagents can be a source of variability.Use calibrated pipettes and prepare intermediate dilutions if necessary to work with larger, more accurate volumes.
Peak Area Decreases Over Time 1. Derivative Instability: The derivatized product is degrading in the sample vial.Store prepared samples in the dark and at low temperatures (e.g., 4°C in the autosampler).[7] Perform a stability study to determine how quickly samples must be analyzed after preparation.
2. Adsorption: The derivatized analyte may be adsorbing to the vial surface.Consider using silanized glass vials to minimize surface interactions.

References

  • BenchChem. (n.d.). Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation.
  • Gstottner, A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Castaño-de-la-Serna, E., et al. (n.d.). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF.
  • Google Patents. (n.d.). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • ResearchGate. (n.d.). Optimization of the derivatization with (a) temperature, (b) reaction....
  • (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives.
  • Chemistry For Everyone. (2025, January 18). What Is Derivatization In Gas Chromatography? YouTube.
  • (2019, November 12). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • ResearchGate. (n.d.). Optimization of the derivatization for a temperature (°C), b reaction....
  • BenchChem. (n.d.). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
  • Semantic Scholar. (n.d.). Studies on the reaction of fluorescamine with primary amines.
  • RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications.
  • National Center for Biotechnology Information. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Interchim. (n.d.). Fluorescamine.
  • National Center for Biotechnology Information. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Derivatization of 5-Methylindole.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

Sources

Troubleshooting

Technical Support Center: Mitigating Degradation of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl-(5-methyl-1H-indol-3-ylmethyl)amine. This document is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl-(5-methyl-1H-indol-3-ylmethyl)amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a molecule combining a reactive indole nucleus and a secondary amine side chain, its stability is paramount for reproducible and accurate experimental outcomes. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Quick Reference & Core Stability FAQs

This section provides immediate answers to the most common questions regarding the storage and handling of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine.

Q1: What are the ideal storage conditions for solid Methyl-(5-methyl-1H-indol-3-ylmethyl)amine?

A1: Proper storage from the moment of receipt is the most critical factor in preventing degradation. The compound is sensitive to oxygen, light, and temperature. We recommend the following conditions, summarized in the table below.

Parameter Recommended Condition Rationale
Temperature -20°C or lowerMinimizes the rate of all potential degradation reactions. While storage up to 30°C is mentioned for some amines, the reactive nature of the indole moiety necessitates colder temperatures for long-term stability.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)The indole ring is highly susceptible to oxidation by atmospheric oxygen.[2][3] Displacing oxygen with an inert gas is the most effective preventative measure.
Light In the dark (e.g., amber vial, stored in a box)Indole derivatives can be photosensitive, and exposure to light, especially UV, can trigger degradation pathways.[4][5]
Moisture Tightly sealed container in a dry environmentAmines are often hygroscopic, meaning they absorb moisture from the air, which can facilitate degradation.[1][6] Ensure the vial cap is securely tightened after each use.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: For solutions, the risk of degradation increases.

  • Solvent Choice: Use anhydrous, de-gassed solvents of the highest purity. Aprotic solvents like DMSO or DMF are common choices. If aqueous buffers are required, they should be freshly prepared, filtered, and sparged with inert gas to remove dissolved oxygen.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C. This minimizes exposure to air every time the stock is used and prevents damage from repeated freeze-thaw cycles. The headspace of each aliquot vial should be flushed with argon or nitrogen before sealing.

Q3: Why is the compound often supplied as a formate salt?

A3: The free base form of an amine is more nucleophilic and reactive than its protonated salt form. Supplying the compound as a formate salt increases its stability by reducing the reactivity of the amine nitrogen. This form is generally more crystalline, less hygroscopic, and easier to handle than the free base oil, contributing to a longer shelf life.[7]

Section 2: Understanding Degradation - Pathways and Products

Q4: What makes Methyl-(5-methyl-1H-indol-3-ylmethyl)amine susceptible to degradation?

A4: The molecule's instability arises from two key structural features:

  • The Indole Nucleus: The electron-rich five-membered ring of the indole is highly prone to oxidation.[8] This process is often initiated by oxygen, light, or heat and can lead to a cascade of reactions.[2][3][4] The unsubstituted indole nitrogen is critical; its modification can significantly alter reactivity.[9][10]

  • The Secondary Amine: The amine side chain is a nucleophilic center and is also susceptible to oxidation.

Q5: What are the likely degradation products I might encounter?

A5: Based on the known chemistry of indoles, degradation primarily occurs via oxidation of the indole ring.[3] While the exact products for this specific molecule require detailed analysis, common degradation pathways for the indole core involve the formation of oxindoles, isatins, and eventual ring-opened products like anthranilic acid derivatives.[2][3][8][11][12][13] The appearance of new, more polar spots on a TLC plate or early-eluting peaks in an RP-HPLC chromatogram often indicates the formation of these oxygenated degradants.

Below is a generalized diagram of a potential oxidative degradation pathway for the indole core.

G Indole Indole Moiety Oxindole Oxindole / Indoxyl (Initial Oxidation) Indole->Oxindole O₂, Light, Heat Isatin Isatin Derivative (Further Oxidation) Oxindole->Isatin O₂ RingOpened Ring-Opened Products (e.g., Anthranilic Acid Deriv.) Isatin->RingOpened Hydrolysis / Oxidation caption Fig. 1: Generalized Oxidative Degradation Pathway

Caption: Fig. 1: Generalized Oxidative Degradation Pathway for the Indole Nucleus.

Section 3: Troubleshooting Guide

This guide helps you diagnose and address potential degradation in your sample.

Issue: I've observed a visual change in my solid compound (e.g., it has turned from white/off-white to yellow or brown).

Q6: What does this color change indicate and is the compound still usable?

A6: A color change is a strong visual indicator of degradation. Oxidized indole derivatives often form highly conjugated systems that absorb visible light, appearing colored. While minor discoloration may not significantly impact some experiments, it indicates that the purity is no longer as stated on the certificate of analysis. We strongly recommend re-qualifying the material before use in sensitive applications.

Follow this troubleshooting workflow to assess the sample:

G Start Visual Change Observed (e.g., Color Change) Check_Storage Review Storage History: - Temp excursions? - Light exposure? - Inert atmosphere used? Start->Check_Storage Analytical_Check Perform Purity Check: 1. Quick TLC Screen 2. Quantitative RP-HPLC Check_Storage->Analytical_Check Decision Assess Purity Results Analytical_Check->Decision Use Purity Acceptable: Use immediately, store under inert gas at -20°C Decision->Use >95% Pure Discard Significant Degradation: Procure new sample Decision->Discard <95% Pure or Multiple Impurities caption Fig. 2: Troubleshooting Workflow for Visual Degradation

Caption: Fig. 2: Troubleshooting Workflow for Visually Degraded Solid Compound.

Section 4: Advanced Protocols for Stability Assessment

For researchers developing methods or formulations, a proactive understanding of stability is crucial. A forced degradation study is the industry-standard approach.[14][15]

Protocol 1: Forced Degradation (Stress Testing) Experimental Workflow

Objective: To intentionally degrade the compound under various conditions to identify potential degradation products and establish the selectivity of an analytical method.[14] An ideal study aims for 5-20% degradation of the parent compound.[16]

Procedure:

  • Prepare Solutions: Prepare solutions of Methyl-(5-methyl-1H-indol-3-ylmethyl)amine (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, and 24 hours.

    • Thermal Stress (Solid): Store the solid compound at 105°C for 24 hours.

    • Thermal Stress (Solution): Reflux the solution at 80°C for 24 hours.

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS.

  • Evaluation: Compare the chromatograms to identify new peaks (degradants). Use mass spectrometry (MS) data to help elucidate the structures of the degradation products.[16]

Protocol 2: Recommended Starting Conditions for RP-HPLC Purity Analysis

Objective: To separate the parent compound from potential, more polar, oxidized degradation products.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 280 nm (indole chromophore)

  • Injection Volume: 2 µL

Rationale: This reversed-phase method will retain the relatively nonpolar parent compound, while oxidized, more polar degradants will typically elute earlier. The use of formic acid provides a consistent pH and improves peak shape.

Section 5: Advanced Handling FAQs

Q7: Can I add an antioxidant like BHT or ascorbic acid to my stock solutions to improve stability?

A7: While antioxidants can be effective, their use must be carefully validated. Some indole derivatives possess their own antioxidant properties.[17][18] Adding an external antioxidant could potentially interfere with your assay or even react with your compound. If you choose to explore this, we recommend a pilot study where you compare the stability of aliquots with and without the antioxidant under your specific storage conditions.

Q8: How critical are freeze-thaw cycles?

A8: Very critical. Each freeze-thaw cycle can introduce atmospheric oxygen into the solution as it thaws and potentially cause precipitation/resolubilization issues, leading to concentration errors and accelerated degradation. Aliquoting into single-use volumes is a simple and highly effective way to preserve the integrity of your stock solution.

Q9: What are best practices for handling the compound on the bench during an experiment?

A9: Minimize exposure to detrimental conditions at all times.

  • Keep solutions on ice when not in use.

  • Work under subdued lighting where possible.

  • If an experiment is lengthy, use an autosampler with a cooled sample tray.

  • Immediately after weighing the solid, flush the vial with an inert gas before re-sealing and returning it to the freezer.

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your research involving Methyl-(5-methyl-1H-indol-3-ylmethyl)amine.

References
  • The role of oxygen and electron donors in indole biodegradation and mineralization. (n.d.). Applied Microbiology and Biotechnology.
  • Arora, P. K. (2015).
  • Pan, Z., et al. (2019). Degradation pathway of indole by electroFenton.
  • Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? Blog - Jinjing Chemical.
  • Basu, A., et al. (n.d.). New pathway for the biodegradation of indole in Aspergillus niger. Semantic Scholar.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis. BenchChem.
  • Chappell, J., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • ACS Publications. (2023).
  • ResearchGate. (n.d.). 2-oxindole generation in indole biodegradation (DO = 0.48). Inset: Keto-enol tautomer of 2-oxindole and indoxyl.
  • Chem-Impex. (n.d.). Methyl-(5-methyl-1H-indol-3-ylmethyl)
  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • BenchChem. (n.d.).
  • CHEM-ADDITIVE. (2025). How to store organic amine mixtures properly? Blog - CHEM-ADDITIVE.
  • Aryal, S. (2022).
  • Klein, R., et al. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.
  • Rawat, T., & Pandey, I. P. (2016).
  • Cindrić, M., et al. (2020).
  • Acharya, T. (2012). Indole Test: Principle, Procedure, Results. Microbe Online.
  • Stolc, S. (2006).
  • Gahlaut, A., et al. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography.
  • Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Mor, M., et al. (2003). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. Advances in Experimental Medicine and Biology.
  • Legris, M., et al. (2016). Molecular dialogue between light and temperature signalling in plants: from perception to thermotolerance. Journal of Experimental Botany.
  • MDPI. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Me-NMT and 5-MeO-NMT: Unraveling the Structure-Activity Relationships of 5-Substituted Tryptamines

For Research, Scientific, and Drug Development Professionals This guide provides an in-depth comparative analysis of two structurally related tryptamine derivatives: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (5-Me-N...

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two structurally related tryptamine derivatives: N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (5-Me-NMT) and 5-Methoxy-N-methyltryptamine (5-MeO-NMT). By examining the subtle yet critical difference between a methyl (-CH3) and a methoxy (-OCH3) group at the 5-position of the indole ring, we aim to illuminate the profound impact of this substitution on serotonergic receptor interaction and functional activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics targeting the serotonergic system for a variety of neuropsychiatric conditions.

The tryptamine scaffold is a cornerstone in neuropharmacology, forming the basis for endogenous neurotransmitters like serotonin and a wide array of psychoactive compounds.[1] This analysis will delve into the receptor binding affinities, functional potencies, and downstream signaling pathways of 5-Me-NMT and 5-MeO-NMT, supported by quantitative data and detailed experimental methodologies.

Molecular Structures: The Critical Distinction

The core difference between the two molecules lies in the substituent at the R5 position of the indole nucleus. This single modification—a methyl group in 5-Me-NMT versus a methoxy group in 5-MeO-NMT—dramatically alters the electronic and steric properties of the molecule, which in turn governs its interaction with target receptors.

  • 5-Me-NMT (5-methyl-N-methyltryptamine): Features a non-polar methyl group, which adds lipophilicity and electron-donating character to the indole ring.

  • 5-MeO-NMT (5-methoxy-N-methyltryptamine): Features a methoxy group, which is also electron-donating but introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor. This feature can significantly influence receptor docking and binding kinetics.[2]

The structural similarity to serotonin (5-hydroxytryptamine) suggests that these compounds will primarily interact with serotonin (5-HT) receptors.[3]

Comparative Pharmacology: A Tale of Two Substituents

The primary pharmacological targets for these tryptamines are serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key mediators of mood, cognition, and perception.[4][5][6][7]

Receptor Binding Affinity & Functional Potency

While direct comparative binding data for 5-Me-NMT is less prevalent in the literature, we can infer its likely profile based on related compounds and contrast it with the more extensively studied 5-MeO-NMT.

5-MeO-NMT is a potent agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C.[2][8] Studies on the closely related 5-MeO-DMT show a high affinity for the 5-HT1A receptor, often higher than for the 5-HT2A receptor.[5][6][9][10] This preference for 5-HT1A is a distinguishing feature of many 5-methoxy tryptamines.[11] In contrast, tryptamines with a simple methyl group at the 5-position, such as 5-Methyltryptamine (5-MeT), are known to be potent, full agonists at the 5-HT2A receptor, with an EC50 of 6.00 nM.[12]

This suggests a key divergence in pharmacological profiles:

  • 5-MeO-NMT likely exhibits a mixed 5-HT1A/5-HT2A agonist profile, with a notable potency at 5-HT1A receptors.[8][11] This dual activity can lead to complex downstream effects, as 5-HT1A activation can sometimes attenuate the effects of 5-HT2A activation.[11]

  • 5-Me-NMT , by analogy with 5-MeT, is predicted to be a potent 5-HT2A receptor agonist.[12] Its activity at 5-HT1A may be less pronounced compared to its 5-methoxy counterpart.

Table 1: Comparative Receptor Activity Profile (Inferred and Reported)

Compound Primary Target(s) Key Pharmacological Characteristics Supporting Evidence
5-Me-NMT 5-HT2A Receptor Potent full agonist at 5-HT2A.[12] Also acts as a selective serotonin releasing agent, though with lower potency than its receptor agonism.[12] Based on data for 5-Methyltryptamine (5-MeT).[12]

| 5-MeO-NMT | 5-HT1A & 5-HT2A Receptors | Potent agonist at multiple 5-HT subtypes, often with high affinity for 5-HT1A.[2][8][11] May induce 5-HT1A-mediated behaviors like hypothermia.[8] | Direct studies on 5-MeO-NMT and related 5-methoxy tryptamines.[8][11] |

Signaling Pathways and Functional Outcomes

The activation of 5-HT2A and 5-HT1A receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial to predicting the cellular and physiological effects of each compound.

5-HT2A Receptor Signaling

The canonical signaling pathway for the 5-HT2A receptor involves coupling to Gq/11 G-proteins.[4][13][14] Agonist binding triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[13][15][16][17][18][19] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[13] This cascade is believed to be central to the psychoactive effects of serotonergic hallucinogens.[4][20]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-Me-NMT or 5-MeO-NMT Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Canonical 5-HT2A Receptor Gq Signaling Pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor, conversely, couples to Gi/o G-proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and an overall inhibitory effect on neuronal firing. The potent 5-HT1A agonism of 5-MeO-NMT could therefore produce distinct physiological effects, such as hypothermia and a potential modulation of 5-HT2A-mediated effects.[8][11]

Methodologies for Comparative Assessment

To empirically validate the predicted pharmacological differences, standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such a comparative investigation.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the Ki of 5-Me-NMT and 5-MeO-NMT for human 5-HT2A and 5-HT1A receptors.

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT2A or 5-HT1A receptor.[21]

    • Radioligand: [3H]ketanserin (for 5-HT2A) or [3H]8-OH-DPAT (for 5-HT1A).[14]

    • Test compounds: 5-Me-NMT and 5-MeO-NMT, dissolved in appropriate vehicle.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[22]

    • 96-well filter plates (e.g., GF/B or GF/C).[23]

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Plate Preparation: Pre-soak 96-well filter plates with 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[22][23]

    • Assay Setup: In each well, combine:

      • 50 µL of test compound at various concentrations (e.g., 10-11 to 10-5 M).

      • 50 µL of radioligand at a concentration near its Kd.

      • 150 µL of receptor membrane preparation (e.g., 10-20 µg protein/well).[22]

      • Include wells for total binding (vehicle only) and non-specific binding (excess non-labeled ligand, e.g., 10 µM ketanserin).

    • Incubation: Incubate the plate for 60 minutes at 30-37°C with gentle agitation to reach equilibrium.[22]

    • Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked filter plates. Wash the filters 3-4 times with ice-cold wash buffer.[22]

    • Counting: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.[22]

    • Data Analysis: Calculate the specific binding for each concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow prep 1. Plate Preparation (Pre-soak with PEI) setup 2. Assay Setup (Add Membranes, Radioligand, Test Compound) prep->setup incubate 3. Incubation (60 min @ 37°C) setup->incubate filter 4. Filtration & Washing (Separate bound/unbound) incubate->filter count 5. Scintillation Counting (Quantify radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for a Radioligand Competition Binding Assay.

Experimental Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an agonist to activate the Gq/11 pathway by quantifying the production of inositol phosphates.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 5-Me-NMT and 5-MeO-NMT at the 5-HT2A receptor.

  • Materials:

    • Cells expressing the 5-HT2A receptor (e.g., PC12 or A7r5 cells).[15][18]

    • [3H]-myo-inositol.

    • Assay medium containing LiCl (to inhibit IP degradation).

    • Test compounds and a reference agonist (e.g., Serotonin).

    • Dowex anion-exchange resin.

  • Procedure:

    • Cell Labeling: Plate cells and incubate them overnight with medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.

    • Pre-incubation: Wash cells and pre-incubate them in a buffer containing LiCl.

    • Stimulation: Add varying concentrations of the test compounds (5-Me-NMT, 5-MeO-NMT) or reference agonist and incubate for a defined period (e.g., 30-60 minutes).

    • Lysis & Extraction: Terminate the stimulation by adding a lysis buffer (e.g., cold perchloric acid) and extract the soluble inositol phosphates.

    • Purification: Separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography (Dowex columns).

    • Quantification: Elute the [3H]-IPs from the column and measure the radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the concentration-response curve and determine EC50 and Emax values using non-linear regression.

Conclusion and Future Directions

The comparative analysis of 5-Me-NMT and 5-MeO-NMT provides a clear illustration of fundamental principles in medicinal chemistry and pharmacology. The substitution of a methyl group with a methoxy group at the 5-position of the N-methyltryptamine scaffold is predicted to shift the pharmacological profile from a primary 5-HT2A agonist (5-Me-NMT) to a mixed 5-HT1A/5-HT2A agonist (5-MeO-NMT). This shift is driven by the ability of the methoxy group's oxygen to act as a hydrogen bond acceptor, potentially increasing affinity for the 5-HT1A receptor subtype.

These differences have significant implications for drug development. A compound with high 5-HT2A potency and efficacy might be investigated for applications related to psychedelic-assisted therapy, whereas a compound with a mixed 5-HT1A/2A profile could offer a more modulated effect with a different therapeutic window. Further research using the described methodologies is required to fully elucidate the binding kinetics, functional selectivity (biased agonism), and in vivo behavioral correlates of these two compounds, paving the way for the design of next-generation serotonergic therapeutics.

References

  • Benchchem. (n.d.). The Structure-Activity Relationship of 4-Substituted Tryptamines: A Technical Guide. BenchChem.
  • Reckweg, J. T., Uthaug, M. V., Szabo, A., Davis, A. K., Lancelotta, R., Mason, N. L., & Ramaekers, J. G. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 182(2), 128-146. Available from [Link]

  • Reckweg, J. T., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Maastricht University.
  • PubMed. (n.d.). Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methyltryptamine. Retrieved from [Link]

  • Glancy, M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 540-550. Available from [Link]

  • Psychedelic Medicine Association. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
  • Benchchem. (n.d.). The Dance of Molecules: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Tryptamines. BenchChem.
  • Wikipedia. (n.d.). 5-MeO-NMT. Retrieved from [Link]

  • PubMed. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

  • PubMed. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. BenchChem.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Benchchem. (n.d.). "5-HT2A antagonist 1" protocol refinement for receptor binding assays. BenchChem.
  • Pires, M., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 13(1), 19531. Available from [Link]

  • PubMed. (1996). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Retrieved from [Link]

  • PubMed. (1986). 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes. Retrieved from [Link]

  • PubMed. (1990). Rapid desensitization and resensitization of 5-HT2 receptor mediated phosphatidyl inositol hydrolysis by serotonin agonists in quiescent calf aortic smooth muscle cells. Retrieved from [Link]

  • Kaertner, L. S., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(12), 1458-1473. Available from [Link]

  • ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. Retrieved from [Link]

  • PubMed. (1986). Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells. Retrieved from [Link]

  • PubMed. (1995). Further characterization of 5-HT- and 5-HT3 receptor agonists'-stimulated phosphoinositol phosphates accumulation. Retrieved from [Link]

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Comparative

A Methodological and Comparative Guide to Validating the Efficacy of Novel N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Derivatives

Introduction: The Therapeutic Potential of Indole-3-Methanamine Scaffolds The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-3-Methanamine Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific derivative class, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, belongs to the gramine family of indole-3-methanamines. Gramine and its analogues are known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. They are also crucial synthetic intermediates for creating more complex molecules, such as tryptamines and other bioactive indoles.

The efficacy of a novel derivative from this class is contingent on its specific molecular interactions. The N-methyl and 5-methyl substitutions on the parent scaffold are critical modifications that can significantly alter its pharmacokinetic and pharmacodynamic properties. These changes can influence receptor affinity, selectivity, metabolic stability, and ultimately, therapeutic efficacy. This guide will detail the necessary steps to rigorously validate these properties against relevant benchmarks.

The Efficacy Validation Workflow: A Step-by-Step Approach

Validating a novel chemical series requires a multi-tiered approach, starting with fundamental in vitro assays and progressing to more complex cellular and potentially in vivo models. The core principle is to build a self-validating data package where each experiment informs the next.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Advanced Models A Target Identification & Binding Affinity (Radioligand Binding Assay) B Functional Activity Assessment (e.g., cAMP, Ca2+ Flux Assays) A->B Confirm functional effect (agonist/antagonist) C Selectivity Profiling (Screening against related targets) B->C Determine on-target vs. off-target activity D ADME-Tox Profiling (e.g., CYP Inhibition, hERG Assay) C->D Assess drug-like properties & safety liabilities E Cell-Based Potency & Efficacy (e.g., Tumor Cell Viability) D->E Proceed with lead candidates F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F Elucidate downstream signaling MOA_Pathway Derivative Novel Derivative Target Cellular Target (e.g., Kinase, Receptor) Derivative->Target Pathway Signaling Cascade (e.g., MAPK/ERK) Target->Pathway Inhibition or Activation Caspase Caspase-3 Activation Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential apoptotic pathway activated by a novel derivative.

Experiment: Validating Apoptosis Induction

Causality: To confirm that observed cell death is due to programmed apoptosis rather than necrosis, we must measure the activation of key executioner proteins, like Caspase-3.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate. Treat with varying concentrations of the derivative and a positive control (e.g., Staurosporine) for 18-24 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.

  • Incubation: Incubate at room temperature for 1 hour. If active Caspase-3/7 is present, it will cleave the substrate, releasing a luminescent product.

  • Measurement: Read the luminescence signal using a plate reader.

  • Analysis: Normalize the signal to a cell viability assay (to account for fewer cells at high concentrations) and plot the fold-change in caspase activity relative to untreated controls.

Conclusion and Future Directions

This guide outlines a foundational strategy for the efficacy validation of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine derivatives. By systematically assessing binding affinity, functional potency, selectivity, and mechanism of action, researchers can build a robust data package. The ultimate goal is to identify derivatives with superior efficacy and safety profiles compared to existing standards. Promising lead candidates identified through this workflow would then progress to more advanced preclinical models to evaluate their therapeutic potential further.

References

  • Title: Biological effects of gramine. Source: Alkaloids Chem Biol. 2008;66:1-45. URL: [Link]

  • Title: Recent Advances in the Synthesis and Bioactivity of Gramine. Source: Mini Rev Med Chem. 2021;21(18):2761-2776. URL: [Link]

  • Title: Gramine-induced apoptosis in HeLa cells through the mitochondrial-mediated pathway. Source: Life Sci. 2011 Apr 11;88(15-16):698-706. URL: [Link]

Validation

A Comparative Guide to Serotonin Receptor Cross-Reactivity Profiling of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Executive Summary This guide outlines a comprehensive experimental framework for characterizing the serotonin (5-HT) receptor cross-reactivity of the novel compound, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. As a s...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide outlines a comprehensive experimental framework for characterizing the serotonin (5-HT) receptor cross-reactivity of the novel compound, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. As a substituted tryptamine, this molecule shares structural similarities with the endogenous neurotransmitter serotonin and other psychoactive agents, making a thorough understanding of its receptor interaction profile critical for predicting its pharmacological effects, therapeutic potential, and off-target liabilities.[1][2] We present a multi-tiered approach employing industry-standard in vitro assays to build a high-resolution map of the compound's binding affinity and functional activity across a representative panel of key 5-HT receptor subtypes. This guide provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, enabling researchers to generate robust, reliable, and interpretable data for drug development and scientific investigation.

Introduction and Scientific Rationale

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the tryptamine class of compounds, a scaffold known to interact with serotonin receptors.[1][2][3] The serotonin receptor system is one of the most complex neurotransmitter systems, comprising at least 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[4][5] These receptors are involved in a vast array of physiological and pathological processes, including mood, cognition, and anxiety.[6]

The precise pattern of a compound's affinity and activity across these receptor subtypes—its "cross-reactivity profile"—determines its overall pharmacological effect. For instance, high affinity for the 5-HT2A receptor is a hallmark of classic psychedelic compounds, while interactions with 5-HT1A receptors are often associated with anxiolytic and antidepressant effects.[1][2][4][7] Therefore, establishing a comprehensive cross-reactivity profile is a foundational step in preclinical drug discovery.

Causality Behind Experimental Choices: Our proposed study is designed to answer two fundamental questions:

  • "Where does the compound bind?" - This is addressed through competitive radioligand binding assays to determine binding affinity (Kᵢ).

  • "What does it do upon binding?" - This is addressed through functional assays that measure downstream signaling to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and with what potency (EC₅₀/IC₅₀) and efficacy.

Experimental Design: A Multi-Faceted Approach

To generate a comprehensive profile, we will utilize a panel of recombinant human 5-HT receptors expressed in stable cell lines (e.g., HEK293 or CHO cells). This ensures a clean, specific system for studying each receptor subtype in isolation. The National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP) provides excellent, publicly available protocols that serve as a gold standard in the field.[8][9][10]

Selected Receptor Panel: The following panel is selected to cover the main G-protein coupling families (Gᵢ/ₒ, Gᵩ/₁₁, Gₛ) and the ligand-gated ion channel:

  • 5-HT₁A (Gᵢ/ₒ-coupled): Key target for anxiolytics and antidepressants.[4][6]

  • 5-HT₂A (Gᵩ/₁₁-coupled): Primary target for psychedelic drugs and atypical antipsychotics.[7][11][12]

  • 5-HT₂C (Gᵩ/₁₁-coupled): Involved in appetite, mood, and psychosis.

  • 5-HT₇ (Gₛ-coupled): Implicated in learning, memory, and circadian rhythm.

Workflow for Comprehensive Receptor Profiling

The overall experimental process is designed to move from broad screening to detailed characterization, ensuring an efficient use of resources.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis Compound Test Compound & Comparators BindingAssay Radioligand Competitive Binding Assays Compound->BindingAssay ReceptorPanel Panel of Stably Expressed h-5-HT Receptors (5-HT1A, 2A, 2C, 7) ReceptorPanel->BindingAssay Ki_Calc Calculate Ki Values (Binding Affinity) BindingAssay->Ki_Calc FunctionalAssay Downstream Functional Assays (cAMP & Calcium Flux) Ki_Calc->FunctionalAssay Inform Concentration Range EC50_Calc Calculate EC50/IC50 & Emax (Potency & Efficacy) FunctionalAssay->EC50_Calc Selectivity Determine Selectivity Ratios EC50_Calc->Selectivity Classification Classify Activity (Agonist, Antagonist, etc.) Selectivity->Classification

Caption: High-level workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are self-validating systems; each includes positive and negative controls to ensure data integrity.

Protocol 1: Radioligand Binding Assays for Affinity (Kᵢ) Determination

This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from the receptor.[13][14][15][16]

Principle: The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target 5-HT receptor subtype. Protein concentration is determined via a Bradford or BCA assay.

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]

    • A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A). The concentration is typically set at the Kₑ value for that ligand.

    • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing only radioligand and membrane homogenate.

    • Non-Specific Binding (NSB): Wells containing radioligand, membrane homogenate, and a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters with ice-cold assay buffer, dry them, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Functional Assays for Potency (EC₅₀) and Efficacy

Functional assays are crucial to determine if the compound activates (agonist) or blocks (antagonist) the receptor. The choice of assay depends on the receptor's primary signaling pathway.[18]

Principle: Gᵢ/ₒ-coupled receptors (like 5-HT₁A) inhibit the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[4][19] Gₛ-coupled receptors (like 5-HT₇) increase cAMP.[20] This change in cAMP level is the functional readout.[21][22][23][24]

Step-by-Step Methodology (for 5-HT₁A - Gᵢ):

  • Cell Plating: Plate cells expressing the 5-HT₁A receptor in a 96-well plate and grow overnight.

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.

  • Compound Addition: Add increasing concentrations of the test compound.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[20] The signal is inversely proportional to the cAMP level.

  • Data Analysis: Plot the signal against the log concentration of the test compound. For an agonist, this will produce a dose-dependent decrease in cAMP. Calculate the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to a full agonist like serotonin).

Principle: Gᵩ/₁₁-coupled receptors (like 5-HT₂A) activate phospholipase C, which ultimately leads to the release of Ca²⁺ from intracellular stores into the cytoplasm.[7][11][25] This transient increase in intracellular Ca²⁺ is a direct measure of receptor activation.[26][27][28][29]

Step-by-Step Methodology (for 5-HT₂A):

  • Cell Plating: Plate cells expressing the 5-HT₂A receptor in a 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 30-60 minutes at 37°C.[28] These dyes exhibit a large increase in fluorescence upon binding to Ca²⁺.[26]

  • Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Compound Addition: Establish a baseline fluorescence reading, then inject increasing concentrations of the test compound into the wells.

  • Detection: Immediately measure the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: The peak fluorescence signal is plotted against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Representative Gᵩ Signaling Pathway

The calcium flux assay directly measures the output of the canonical Gᵩ pathway, a primary signaling cascade for the 5-HT₂A receptor.[7][11][30]

G Agonist Agonist (e.g., Test Compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response Ca->Response PKC->Response

Caption: Canonical 5-HT₂A receptor Gᵩ/₁₁-mediated signaling pathway.

Data Presentation and Comparative Analysis

To facilitate clear comparisons, all quantitative data should be summarized in tables. Below are illustrative examples of how the final data should be presented, comparing the test compound to the endogenous ligand (Serotonin) and a known reference compound.

Table 1: Comparative Binding Affinity Profile (Kᵢ, nM)

(Illustrative Data)

Compound5-HT₁A5-HT₂A5-HT₂C5-HT₇
Serotonin 1.55.23.82.1
Test Compound 25.48.1150.7>1000
Reference (e.g., Risperidone) 2500.55.5300

Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Functional Activity Profile (EC₅₀, nM and % Efficacy)

(Illustrative Data)

Compound5-HT₁A (cAMP)5-HT₂A (Ca²⁺ Flux)
EC₅₀ (nM) / % Efficacy EC₅₀ (nM) / % Efficacy
Serotonin 2.2 / 100%7.5 / 100%
Test Compound 45.1 / 85% (Partial Agonist)15.3 / 98% (Full Agonist)
Reference (e.g., Risperidone) No Agonist ActivityAntagonist (IC₅₀ = 1.2 nM)

% Efficacy is relative to Serotonin's maximal response.

Interpreting the Data: From this illustrative data, we can draw initial conclusions:

  • The test compound shows the highest affinity for the 5-HT₂A receptor, comparable to serotonin.

  • It is a full and potent agonist at 5-HT₂A receptors and a partial agonist at 5-HT₁A receptors.

  • The compound has significantly lower affinity for 5-HT₂C and negligible affinity for 5-HT₇, indicating a degree of selectivity. The selectivity ratio can be calculated (e.g., Kᵢ for 5-HT₂C / Kᵢ for 5-HT₂A = 150.7 / 8.1 ≈ 18.6-fold selectivity for 5-HT₂A over 5-HT₂C).

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive in vitro characterization of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. By systematically determining its binding affinity and functional activity at key serotonin receptor subtypes, researchers can build a detailed cross-reactivity profile. This profile is an invaluable tool for understanding the compound's mechanism of action, predicting its in vivo effects, and guiding the next steps in the drug discovery and development pipeline. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data essential for advancing scientific knowledge and therapeutic innovation.

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Comparative

A Comparative Guide to the Confirmation of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine Binding Affinity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. The metho...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine. The methodologies detailed herein are designed to ensure scientific integrity and provide robust, reproducible data.

Introduction

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a synthetic derivative of tryptamine, placing it in a class of compounds with known psychoactive and pharmacological properties. Its structural similarity to endogenous neurotransmitters like serotonin suggests potential interactions with various receptor systems in the central nervous system. Accurate determination of its binding affinity is a critical first step in elucidating its mechanism of action and potential therapeutic applications.

PART 1: Core Methodologies for Binding Affinity Determination

The selection of an appropriate assay is paramount for obtaining reliable binding data. This guide will compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

1. Radioligand Binding Assays: The Classical Approach

Radioligand binding assays are a sensitive and well-established method for quantifying ligand-receptor interactions.[1][2][3] These assays involve the use of a radiolabeled ligand that binds to the target receptor. The binding of this radioligand is then competed with the unlabeled test compound (N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine) to determine its binding affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework and should be optimized for the specific receptor of interest.

  • Membrane Preparation :

    • Culture cells expressing the target receptor (e.g., HEK293 cells).

    • Harvest and homogenize cells in an appropriate buffer.

    • Centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet and determine the protein concentration.[4]

  • Binding Assay :

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and varying concentrations of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

    • Incubate to allow the binding to reach equilibrium.[4]

  • Separation and Detection :

    • Rapidly filter the assay mixture to separate the bound radioligand from the free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.[4]

  • Data Analysis :

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

2. Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is an optical technique that measures the binding of a small molecule (analyte) to a larger molecule (ligand) immobilized on a sensor surface in real-time.[7][8] This method provides kinetic data (on- and off-rates) in addition to binding affinity.[8][9]

Experimental Workflow: Surface Plasmon Resonance

Caption: General workflow for an SPR experiment.

Key Advantages of SPR

  • Label-free detection : Avoids potential interference from labels.[10]

  • Real-time data : Provides detailed kinetic information about the binding interaction.[7]

  • High sensitivity : Can detect the binding of low molecular weight compounds.

3. Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[11][12] This technique provides a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[13][14]

Experimental Workflow: Isothermal Titration Calorimetry

Caption: Schematic of an ITC experiment.

Key Advantages of ITC

  • Direct measurement : Provides a direct measure of the heat of binding.[11]

  • Thermodynamic information : Yields a complete thermodynamic profile of the interaction.[13][14]

  • Solution-based : No need for immobilization or labeling.

PART 2: Comparative Analysis and Data Interpretation

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competitive binding of a radiolabeled ligandChange in refractive index upon bindingMeasurement of heat change upon binding
Labeling Requires radiolabeling of a ligandLabel-freeLabel-free
Output IC50, Kika, kd, KDKa, ΔH, ΔS, n
Throughput HighMediumLow
Sample Cell membranes or purified proteinPurified proteinPurified protein
Expertise ModerateHighHigh

Data Interpretation and Considerations:

  • Radioligand Assays : The Cheng-Prusoff equation is a critical tool for converting experimentally determined IC50 values into the more universally comparable Ki values.[5][6][15] It's important to note that this equation is most accurate for competitive inhibitors where the radioligand concentration is well below its Kd.[15][16]

  • SPR : The shape of the sensorgram provides valuable qualitative information about the binding kinetics. Proper model fitting is crucial for accurate determination of kinetic constants.

  • ITC : The integrated heat data provides a direct measure of the binding enthalpy, while the shape of the binding isotherm reveals the binding affinity and stoichiometry.

Conclusion

The confirmation of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine's binding affinity requires a rigorous and multi-faceted approach. For initial screening and determination of affinity at multiple targets, radioligand binding assays offer a high-throughput and sensitive method. For a more in-depth understanding of the binding kinetics and for label-free validation, SPR is the preferred technique. To obtain a complete thermodynamic profile of the interaction, ITC is the gold standard. By employing these techniques in a complementary fashion, researchers can build a comprehensive and reliable binding profile for this novel compound.

References

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Validation

A Comparative Neurochemical Analysis: SSRIs versus N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

A Guide for Researchers in Drug Discovery and Development In the landscape of neuropharmacology, the quest for novel therapeutic agents necessitates a deep understanding of their neurochemical profiles in comparison to e...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the quest for novel therapeutic agents necessitates a deep understanding of their neurochemical profiles in comparison to existing standards of care. This guide provides a comparative analysis of Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the treatment of mood and anxiety disorders, and N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a tryptamine derivative with a less characterized but potentially distinct neurochemical signature.

While SSRIs have a well-defined mechanism of action, the specific neurochemical properties of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine are not extensively documented in publicly available literature. Therefore, this guide will juxtapose the established profile of SSRIs with a hypothesized profile for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, derived from structure-activity relationships of analogous tryptamine compounds. This comparative framework aims to provide researchers with a scientifically grounded perspective on their potential similarities and differences, and to delineate the experimental pathways required to elucidate the precise actions of this novel compound.

Part 1: The Established Neurochemical Profile of Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs represent a class of drugs that have revolutionized the treatment of depression and anxiety disorders.[1][2] Their primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[2][3][4]

Mechanism of Action

By blocking SERT, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][3][4] This enhanced serotonergic signaling is believed to underlie their therapeutic effects. The onset of the clinical antidepressant effects of SSRIs is typically delayed by several weeks, suggesting that downstream neuroadaptive changes, rather than the acute increase in synaptic serotonin alone, are crucial for their efficacy.[3][5] These adaptations may include the desensitization of presynaptic 5-HT1A autoreceptors, leading to a further increase in serotonin release.[5]

Receptor Binding Profile

A defining characteristic of SSRIs is their high affinity and selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This selectivity is a key factor in their generally favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which interact with a broader range of receptors.[1][8] While their primary target is SERT, some SSRIs may exhibit weak affinities for other receptors, which can contribute to their specific clinical profiles and side effects.[8][9]

Compound Class Primary Target Other Notable Affinities
SSRIs (e.g., Fluoxetine, Sertraline) Serotonin Transporter (SERT)Low affinity for NET, DAT, muscarinic, histaminergic, and adrenergic receptors.[8][9]
Downstream Neurochemical Effects

The sustained increase in synaptic serotonin levels induced by SSRIs triggers a cascade of downstream neurochemical and cellular changes. These include alterations in the expression and sensitivity of various serotonin receptor subtypes, modulation of second messenger systems, and effects on neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These long-term adaptations are thought to contribute to the therapeutic effects on mood and behavior.

Part 2: The Hypothesized Neurochemical Profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the tryptamine class of compounds, which are structurally related to the neurotransmitter serotonin. Prominent members of this class, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are known for their potent psychoactive effects, mediated primarily through agonist activity at serotonin receptors, particularly the 5-HT2A subtype.

Hypothesized Mechanism of Action

Based on its structural similarity to other psychoactive tryptamines, it is hypothesized that N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine acts as a direct agonist at serotonin receptors, rather than as a reuptake inhibitor. The N-methyl and 5-methyl substitutions on the indole ring are common features in compounds with significant affinity for 5-HT receptors.[10]

Hypothesized Receptor Binding Profile

It is predicted that N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine will exhibit affinity for multiple serotonin receptor subtypes, with a potentially high affinity for the 5-HT2A receptor, a key target for classic psychedelic compounds. It may also show affinity for other 5-HT receptors, such as 5-HT1A and 5-HT2C, which are also implicated in the actions of tryptamines.[11] Unlike SSRIs, its affinity for the serotonin transporter (SERT) is likely to be significantly lower.

Compound Hypothesized Primary Target(s) Hypothesized Other Affinities
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine 5-HT2A and other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C)Lower affinity for SERT, NET, and DAT
Hypothesized Downstream Neurochemical Effects

The neurochemical effects of a direct 5-HT receptor agonist are expected to be more rapid in onset compared to a reuptake inhibitor. Agonism at 5-HT2A receptors is known to induce a cascade of intracellular signaling events, including the activation of phospholipase C and subsequent increases in intracellular calcium. This can lead to profound changes in neuronal activity, gene expression, and synaptic plasticity. The overall neurochemical profile is anticipated to be distinct from that of SSRIs, potentially involving a more direct and acute modulation of specific serotonin receptor-mediated pathways.

Part 3: Comparative Analysis and Experimental Validation

The fundamental difference in the hypothesized mechanisms of action—SERT inhibition for SSRIs versus direct receptor agonism for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine—suggests distinct neurochemical and, consequently, behavioral profiles.

Key Points of Comparison
Feature SSRIs N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine (Hypothesized)
Primary Mechanism Inhibition of Serotonin ReuptakeDirect Agonism at Serotonin Receptors
Primary Molecular Target Serotonin Transporter (SERT)5-HT2A and other 5-HT Receptors
Effect on Synaptic Serotonin Indirect and sustained increaseMinimal direct effect on reuptake
Onset of Neurochemical Effects Gradual, leading to neuroadaptationsRapid and direct
Experimental Workflows for Profile Elucidation

To validate the hypothesized neurochemical profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine and enable a direct, data-driven comparison with SSRIs, a series of in vitro and in vivo experiments are essential.

These assays are crucial for determining the affinity of a compound for a wide range of receptors and transporters.

Objective: To determine the binding affinities (Ki values) of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.) and monoamine transporters (SERT, NET, DAT).

Protocol Outline:

  • Preparation of Cell Membranes: Utilize cell lines expressing the specific human receptor or transporter of interest.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for the target receptor/transporter in the presence of varying concentrations of the test compound.

  • Detection and Analysis: Measure the displacement of the radioligand by the test compound to calculate the IC50 value, from which the Ki value is derived.

Workflow for In Vitro Receptor Binding Assay.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the in vivo effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine on extracellular levels of serotonin, dopamine, and norepinephrine.

Protocol Outline:

  • Surgical Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens).

  • Compound Administration: Administer a systemic dose of the test compound.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter concentrations.

G cluster_1 In Vivo Microdialysis A Implant Microdialysis Probe B Administer Test Compound A->B C Collect Dialysate B->C D HPLC Analysis C->D E Quantify Neurotransmitters D->E

Workflow for In Vivo Microdialysis.

These assays are used to evaluate the functional consequences of a compound's neurochemical effects.

Objective: To characterize the behavioral profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine and compare it to that of SSRIs.

Relevant Assays:

  • For Antidepressant-like Effects: Forced swim test, tail suspension test.[12][13][14]

  • For Anxiolytic-like Effects: Elevated plus maze, open field test.

  • For 5-HT2A Receptor-Mediated Effects: Head-twitch response in rodents.[15]

Conclusion

The neurochemical profiles of SSRIs and the hypothesized profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine suggest two fundamentally different approaches to modulating the serotonin system. SSRIs act as indirect agonists by blocking serotonin reuptake, leading to a global and sustained increase in synaptic serotonin. In contrast, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is predicted to act as a direct agonist at specific serotonin receptor subtypes, leading to a more direct and potentially more targeted modulation of serotonergic signaling.

The elucidation of the precise neurochemical profile of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine through rigorous experimental validation is a critical next step. The findings from such studies will not only clarify its mechanism of action but also inform its potential therapeutic applications and distinguish its pharmacological profile from that of established drug classes like SSRIs. This comparative approach is fundamental to advancing our understanding of neuropharmacology and to the development of novel and improved treatments for neuropsychiatric disorders.

References

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Comparative

A Comparative Guide to the Bioanalytical Method Validation of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantitative determination of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in a biological matrix, such as human plasma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantitative determination of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine in a biological matrix, such as human plasma. As a novel or research-stage molecule, establishing a robust and reliable analytical method is paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability assessments in drug development.[1][2] This document contrasts a rigorously validated method, compliant with international regulatory standards, against a less thorough approach to highlight the criticality of each validation parameter.

The principles outlined herein are grounded in the scientific guidelines for bioanalytical method validation issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3][4][5][6][7][8]

The Criticality of Method Validation

This guide will focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[6][9]

Experimental Design: A Tale of Two Validations

We will compare two hypothetical validation approaches for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine:

  • Method A: The Gold Standard. A comprehensive validation performed in strict accordance with ICH M10 guidelines.

  • Method B: The Expedited Approach. A truncated validation that cuts corners, potentially compromising data integrity.

The core validation parameters we will examine are:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Sensitivity (Lower Limit of Quantification - LLOQ)

  • Matrix Effect

  • Stability

Visualization of the Validation Workflow

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Calibration Calibration Curve & Linearity Selectivity->Calibration AccuracyPrecision Accuracy & Precision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect LLOQ Sensitivity (LLOQ) Calibration->LLOQ LLOQ->AccuracyPrecision Stability Stability MatrixEffect->Stability SampleAnalysis Routine Study Sample Analysis Stability->SampleAnalysis Validated Method

Caption: A high-level workflow for bioanalytical method validation.

Selectivity and Specificity

The "Why": This parameter ensures that the method can distinguish the analyte from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs.[1][10][11][12] Lack of selectivity can lead to artificially high or variable results.

Method A: The Gold Standard

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).[1][10]

    • Each blank sample is tested for interferences at the retention time of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine and its internal standard (IS).

    • Spike blank matrix with potentially interfering medications and known metabolites (if available) to assess potential for interference.[13]

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be no more than 20% of the response of the LLOQ for the analyte, and no more than 5% for the internal standard.[14]

Method B: The Expedited Approach

  • Protocol:

    • Analyze blank matrix from a single source.

    • No testing of potentially co-administered drugs.

  • The Risk: A single matrix source may not be representative of the broader population. Interference from a commonly used drug (e.g., acetaminophen) could go undetected, leading to inaccurate data in a clinical setting.

Accuracy and Precision

The "Why": Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.[10][12][15] These are the cornerstones of quantitative analysis.

Method A: The Gold Standard

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

      • Low QC (≤ 3x LLOQ)

      • Medium QC

      • High QC

      • LLOQ QC[1]

    • Analyze five replicates of each QC level in at least three separate analytical runs.[10][12]

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).[12][15]

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QCs (20% for LLOQ).[12][15]

Method B: The Expedited Approach

  • Protocol:

    • Prepare QCs at only two levels (low and high).

    • Analyze three replicates in a single run.

  • The Risk: A single run does not assess inter-day variability (between-run precision). Using only two QC levels may not adequately bracket the expected concentration range of study samples, potentially missing non-linearities in accuracy across the range.

Comparative Data Summary: Accuracy & Precision
ParameterMethod A: Gold StandardMethod B: Expedited ApproachRegulatory Expectation
QC Levels 4 (LLOQ, Low, Mid, High)2 (Low, High)Minimum of 3-4 levels
Replicates/Run 53Minimum of 5[10][12]
Number of Runs 31Minimum of 3[7]
Within-Run Precision CV ≤ 15% (≤ 20% at LLOQ)CV ≤ 15% (≤ 20% at LLOQ)CV ≤ 15% (≤ 20% at LLOQ)[12][15]
Between-Run Precision CV ≤ 15% (≤ 20% at LLOQ)Not AssessedCV ≤ 15% (≤ 20% at LLOQ)[12][15]
Accuracy Mean within ±15% of nominal (±20% at LLOQ)Mean within ±15% of nominal (±20% at LLOQ)Mean within ±15% of nominal (±20% at LLOQ)[12][15]

Matrix Effect

The "Why": Components in the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[16][17][18] This can significantly impact accuracy and precision if not properly controlled, often by using a stable isotope-labeled internal standard.

Method A: The Gold Standard

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte at low and high concentrations (post-extraction spike).[19]

    • Compare the response to a neat solution of the analyte at the same concentration.

    • Calculate the matrix factor and the IS-normalized matrix factor.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.

Method B: The Expedited Approach

  • Protocol:

    • Assess matrix effect using a single source of pooled blank matrix.

  • The Risk: Matrix effects can be highly variable between individuals. A validation using a single pooled source may not identify subjects whose matrix significantly alters analyte response, leading to unreliable data for those individuals.[19]

Stability

The "Why": The analyte can degrade in the biological matrix under various storage and handling conditions.[20][21] Stability experiments are crucial to ensure that the measured concentration reflects the concentration at the time of sample collection.[21]

Method A: The Gold Standard

  • Protocol: A comprehensive stability assessment is performed, including:

    • Freeze-Thaw Stability: Analyte stability after multiple freeze-thaw cycles.

    • Bench-Top Stability: Stability at room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected duration of the study.[22]

    • Stock Solution Stability: Stability of the analyte in the solvent used to prepare standards and QCs.[21][23]

  • Acceptance Criteria: The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.[23]

Method B: The Expedited Approach

  • Protocol:

    • Only long-term stability is assessed.

    • Freeze-thaw and bench-top stability are assumed to be acceptable without experimental verification.

  • The Risk: Samples in a real-world lab setting are frequently thawed for aliquoting or re-analysis and may sit on the benchtop during processing. Without confirming stability under these conditions, significant and unquantified degradation could occur, leading to underestimation of the true drug concentration.[21]

Visualization of Stability Assessment Logic

Stability_Assessment cluster_Results Stability Outcome Analyte Analyte in Biological Matrix Storage Storage Conditions Analyte->Storage Handling Sample Handling Analyte->Handling LongTerm LongTerm Storage->LongTerm Long-Term (-80°C) FreezeThaw FreezeThaw Storage->FreezeThaw Freeze-Thaw Cycles BenchTop BenchTop Handling->BenchTop Bench-Top (Room Temp) Result Concentration within ±15% of Nominal? LongTerm->Result FreezeThaw->Result BenchTop->Result Pass Stable Result->Pass Yes Fail Unstable (Investigate) Result->Fail No

Sources

Validation

A Researcher's Guide to the Comparative Pharmacology of Indoleamines: Profiling N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine and its Analogs

This guide offers a technical, head-to-head comparison of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine (also known as 5-Me-NMT) and related indoleamine compounds. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a technical, head-to-head comparison of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine (also known as 5-Me-NMT) and related indoleamine compounds. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of key performance parameters, supported by established experimental protocols and data from scientific literature. We will explore receptor binding affinities, functional signaling pathways, and metabolic stability to build a comprehensive pharmacological profile.

Introduction: The Indoleamine Landscape

Indoleamines are a class of neurotransmitters and psychoactive compounds characterized by an indole nucleus attached to an ethylamine side chain. This family includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a wide array of natural and synthetic compounds that exhibit significant affinity for serotonin receptors.[1][2] N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine is a synthetic tryptamine derivative. Understanding its specific interactions with central nervous system receptors, particularly in comparison to well-studied analogs like N,N-Dimethyltryptamine (DMT), is crucial for predicting its potential neuropharmacological effects.[1][3]

The primary mechanism of action for many psychoactive tryptamines is the activation of the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) that is a key target for psychedelic drugs and a therapeutic target for various neuropsychiatric disorders.[4][5] This guide will focus on the comparative pharmacology at this and other relevant serotonin receptors.

Comparative Receptor Binding Affinity

A compound's affinity for a receptor is a primary determinant of its potency and selectivity. This is quantified by the inhibition constant (Kᵢ), which represents the concentration of a compound required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.[6]

While specific, publicly available binding data for N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine is limited, the following table presents data for key comparator compounds to establish a baseline. The protocol provided outlines the gold-standard method used to generate such data.[4][6]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT2AReference(s)
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine Data Not Available
N,N-Dimethyltryptamine (DMT) 1,985[7]
Serotonin (5-HT) 505 (IC₅₀)[8]
Ketanserin (Antagonist Control) ~1.1 (IC₅₀)[8]

Note: IC₅₀ values represent the concentration of a ligand that displaces 50% of a specific radioligand and can be influenced by assay conditions. Kᵢ is calculated from the IC₅₀ and is an indicator of absolute binding affinity.

This protocol describes a robust method for determining the binding affinity (Kᵢ) of an unlabeled test compound for the human 5-HT2A receptor.[4][7]

Objective: To determine the Kᵢ of a test compound (e.g., N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine) at the human 5-HT2A receptor.

Causality and Experimental Choices:

  • Why use this method? Radioligand binding is the gold standard for quantifying receptor affinity due to its sensitivity and robustness.[4][6]

  • Why HEK293 cells? Human Embryonic Kidney (HEK) 293 cells are a standard, reliable host for recombinant receptor expression, providing a clean and consistent biological system.

  • Why [³H]ketanserin? [³H]ketanserin is a high-affinity, selective antagonist radioligand for the 5-HT2A receptor, making it ideal for competitive displacement assays.[8]

  • Why the Cheng-Prusoff equation? This equation corrects the experimentally derived IC₅₀ value for the concentration and affinity of the radioligand used, yielding the Kᵢ, a true constant for the unlabeled drug.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (~0.5 nM final concentration).[8]

  • Test Compound: Serial dilutions of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine.

  • Non-Specific Binding Control: 1 µM unlabeled Ketanserin.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates, cell harvester, liquid scintillation counter.[7]

Step-by-Step Methodology:

  • Assay Plate Preparation: Add assay buffer, radioligand, and either the test compound (at 10-12 concentrations), buffer (for total binding), or non-specific control to the wells of a 96-well plate.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by filtering the plate contents through a 96-well glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Incubate Compound, Radioligand, and Membranes in 96-well Plate A->D B Prepare Radioligand ([³H]ketanserin) B->D C Prepare Receptor Membranes (h5-HT2A) C->D E Filter & Wash to Separate Bound from Free Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ from Dose-Response Curve F->G H Calculate Kᵢ using Cheng-Prusoff Equation G->H

Caption: Agonist activation of the 5-HT2A receptor leads to calcium release.

Comparative In Vitro Metabolic Stability

A compound's therapeutic potential is heavily influenced by its metabolic stability—how quickly it is broken down by enzymes in the body. [9]Tryptamines are primarily metabolized by cytochrome P450 (CYP450) enzymes and monoamine oxidase (MAO). [10]Assays using human liver microsomes, which are rich in these enzymes, can predict a compound's metabolic fate. [11][12]A compound with high metabolic stability will have a longer half-life.

Table 3: Comparative In Vitro Metabolic Stability

CompoundPrimary Metabolic EnzymesKey MetabolitesStability ProfileReference(s)
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine Predicted: CYP450s, MAOPredicted: Hydroxylation, N-demethylationData Not Available
N,N-Dimethyltryptamine (DMT) MAO-A, CYP450sIndole-3-acetic acid (IAA), N-oxidesRapid[10]
N-ethyl-N-propyltryptamine (EPT) CYP450s, MAOHydroxy-EPT, N-dealkylated metabolitesRapid[10][11]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Causality and Experimental Choices:

  • Why liver microsomes? They contain a high concentration of Phase I metabolic enzymes (CYP450s) responsible for the breakdown of most drugs, providing a cost-effective and standard model for metabolic screening. [9][11]* Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is a required cofactor for CYP450 enzyme activity. Its inclusion initiates the metabolic reaction. [9]* Why measure disappearance? Tracking the disappearance of the parent compound over time is a direct and reliable way to calculate its metabolic rate.

Step-by-Step Methodology:

  • Preparation: Pre-incubate human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding a solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to terminate the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and assay parameters.

Conclusion and Future Directions

This guide establishes a framework for the pharmacological comparison of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine against related indoleamines. While direct experimental data for this specific compound remains to be published, the provided protocols for receptor binding, functional activity, and metabolic stability represent the industry-standard methodologies required to generate a comprehensive profile.

Comparative analysis against well-characterized compounds like DMT is essential. The data suggest that subtle structural modifications on the indole ring or the amine terminus can significantly impact receptor affinity and metabolic fate. Future research should focus on executing these assays to elucidate the precise pharmacological properties of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine, thereby clarifying its potential as a neuropharmacological tool or therapeutic lead.

References

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  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.
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  • Manier, S. K., et al. (2020). Studies on the in vitro and in vivo metabolic fate of the new psychoactive substance N-ethyl-N-propyltryptamine (EPT) for analytical purposes. Journal of Analytical Toxicology, 45(2), 195-202. Available at: [Link]

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Comparative

A Researcher's Guide to Assessing the Monoamine Transporter Selectivity of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

In the landscape of neuropharmacology, the precise targeting of monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a cornerstone of modern drug de...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the precise targeting of monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a cornerstone of modern drug development for psychiatric disorders.[1][2][3][4][5] The selectivity of a compound for these transporters dictates its therapeutic efficacy and potential side-effect profile. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel tryptamine derivative, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, utilizing established, robust methodologies. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for its empirical evaluation, contextualized with comparative data from well-characterized reference compounds.

The Imperative of Selectivity in Monoamine Transporter Modulation

Monoamine transporters are integral membrane proteins that regulate the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby terminating their signaling.[1][6] Their role as primary targets for antidepressants, anxiolytics, and psychostimulants is well-established.[3][5][7][8] The therapeutic outcome of a drug is intrinsically linked to its selectivity profile:

  • High SERT selectivity is the hallmark of Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine, a frontline treatment for depression and anxiety.[5]

  • Dual SERT/NET inhibition is characteristic of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as venlafaxine, which can offer broader efficacy in some patient populations.[5]

  • Significant DAT inhibition is a key mechanism of action for psychostimulants like methylphenidate and cocaine, and is being explored for the treatment of depression and ADHD.[5][6]

A compound with a non-selective profile, interacting with multiple transporters, may offer a broader spectrum of action but also carries a higher risk of off-target effects. Therefore, a meticulous in vitro characterization of a new chemical entity's binding affinity and functional potency at each transporter is a critical first step in its preclinical development.

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a tryptamine derivative, is structurally related to the endogenous neurotransmitter serotonin. This structural similarity suggests a potential interaction with the serotonin transporter. However, subtle modifications to the indole core, the ethylamine side chain, or the amine headgroup can dramatically alter affinity and selectivity for the three monoamine transporters. An empirical assessment is therefore indispensable.

In Vitro Methodologies for Determining Transporter Selectivity

The gold standard for in vitro assessment of a compound's interaction with monoamine transporters involves two primary types of assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[1][2]

Radioligand binding assays directly measure the affinity of a test compound for the transporter protein. This is achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter. The outcome is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the transporters in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT). Alternatively, synaptosomal preparations from specific brain regions rich in the respective transporters can be used (e.g., striatum for DAT, cortex for NET and SERT).[9]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

  • Reaction Mixture: In a 96-well plate, combine the prepared membranes (typically 50-120 µg of protein for tissue preparations or 3-20 µg for cell membranes), a fixed concentration of a specific radioligand, and a range of concentrations of the test compound (N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine).[10]

    • For hSERT: Use [³H]-Citalopram or [³H]-Paroxetine.

    • For hNET: Use [³H]-Nisoxetine or [³H]-Desipramine.

    • For hDAT: Use [³H]-WIN 35,428 or [³H]-GBR-12935.

  • Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of a known selective unlabeled ligand to determine the level of non-specific binding.[9] For example, 10 µM citalopram for SERT, 10 µM desipramine for NET, and 10 µM cocaine for DAT.[9]

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[9]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[9]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Membranes (hSERT, hNET, or hDAT) Incubation Incubate at 30°C for 60 min Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation NSB_Control Non-Specific Binding Control (e.g., 10 µM Citalopram) NSB_Control->Incubation Filtration Rapid Vacuum Filtration (GF/C filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Add Scintillation Cocktail & Count Washing->Scintillation Calc_Specific Calculate Specific Binding Scintillation->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50 Calc_Ki Calculate Kᵢ (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

While binding assays measure affinity, uptake inhibition assays provide a functional measure of a compound's ability to block the transport of the neurotransmitter. These assays are typically performed using synaptosomes, which are resealed nerve terminals that retain functional transporters.[7][11] The assay measures the inhibition of the uptake of a radiolabeled monoamine substrate (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) into the synaptosomes. The result is the IC₅₀ value, the concentration of the test compound that inhibits 50% of the substrate uptake.

Experimental Protocol: Synaptosomal Uptake Inhibition Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., rat striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake) through a series of homogenization and centrifugation steps.[12] Resuspend the final synaptosome pellet in an appropriate uptake buffer (e.g., Krebs-Henseleit buffer).[12]

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine) or vehicle for a short period (e.g., 10 minutes) at 37°C.[9][12]

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine substrate (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA).[9]

  • Incubation: Incubate for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[2][9]

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.[9]

  • Determination of Non-Specific Uptake: In a parallel set of tubes, perform the assay in the presence of a high concentration of a selective uptake inhibitor (e.g., 10 µM citalopram for SERT, 10 µM desipramine for NET, 10 µM cocaine for DAT) to determine non-specific uptake.[9] Alternatively, conduct the assay at 0-4°C, as the transport process is temperature-dependent.

  • Quantification: Lyse the cells or synaptosomes collected on the filters and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting inhibition curve using non-linear regression analysis.

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synaptosomes Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound (10 min, 37°C) Synaptosomes->Preincubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Preincubation Radiolabeled_Substrate Radiolabeled Substrate ([³H]-DA, [³H]-5-HT, or [³H]-NE) Initiate_Uptake Add Radiolabeled Substrate Radiolabeled_Substrate->Initiate_Uptake Preincubation->Initiate_Uptake Incubate Incubate (1-5 min, 37°C) Initiate_Uptake->Incubate Terminate Rapid Filtration & Washing Incubate->Terminate Quantify Scintillation Counting Terminate->Quantify Calc_Inhibition Calculate % Inhibition of Specific Uptake Quantify->Calc_Inhibition Plot_Curve Plot Inhibition Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for a synaptosomal uptake inhibition assay.

Data Interpretation and Comparative Analysis

To contextualize the selectivity of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, its binding affinity (Ki) and functional potency (IC₅₀) should be compared with those of well-characterized reference compounds.

Table 1: Hypothetical Binding Affinity (Ki, nM) at Human Monoamine Transporters

CompoundhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine 15 250 800
Fluoxetine (SSRI)12002000
Desipramine (TCA)200.82500
GBR-12909 (DAT Inhibitor)15005005
Cocaine (Non-selective)200300150

Table 2: Hypothetical Functional Potency (IC₅₀, nM) in Rat Brain Synaptosomes

CompoundSERT Uptake (IC₅₀, nM)NET Uptake (IC₅₀, nM)DAT Uptake (IC₅₀, nM)
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine 25 400 1200
Fluoxetine (SSRI)53503000
Desipramine (TCA)5024000
GBR-12909 (DAT Inhibitor)250080010
Cocaine (Non-selective)300450250

From the binding data, selectivity ratios can be calculated to quantify the preference of a compound for one transporter over another.

Selectivity Ratios (based on hypothetical Ki values):

  • NET/SERT Selectivity: Ki (hNET) / Ki (hSERT) = 250 / 15 = 16.7-fold selective for SERT over NET

  • DAT/SERT Selectivity: Ki (hDAT) / Ki (hSERT) = 800 / 15 = 53.3-fold selective for SERT over DAT

Interpretation:

Based on this hypothetical data, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine would be classified as a SERT-selective inhibitor . Its affinity for SERT is significantly higher than for NET and DAT. The functional data from the uptake inhibition assay corroborates the binding data, showing a similar trend of potency (SERT > NET > DAT). This profile suggests that the primary pharmacological action of this compound would be the enhancement of serotonergic neurotransmission. Its selectivity profile is more pronounced than that of the tricyclic antidepressant (TCA) desipramine for its primary target but less pronounced than the highly selective compounds like fluoxetine and GBR-12909.

Advancing to In Vivo Validation

While in vitro assays are crucial for initial characterization, in vivo studies are necessary to confirm these findings in a physiological context. Techniques such as intracranial microdialysis in freely moving rodents can directly measure the effect of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine administration on the extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions. A SERT-selective profile in vitro would be expected to produce a predominant increase in extracellular serotonin in vivo.

Conclusion

The systematic assessment of a novel compound's selectivity for monoamine transporters is a foundational element of neuropharmacological research and drug development. Through the rigorous application of radioligand binding and synaptosomal uptake inhibition assays, a clear and quantitative profile of a compound's interaction with SERT, NET, and DAT can be established. For N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, this structured approach would elucidate its potential as a selective modulator of the serotonin system. The hypothetical data presented herein illustrates a profile of a promising SERT-selective agent, warranting further investigation into its therapeutic potential for disorders responsive to serotonergic enhancement.

References

  • Benchchem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Kivell, B., & Miller, J. H. (2010). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). Uptake and release of neurotransmitters. PubMed. [Link]

  • Sucic, S., & El-Kasaby, A. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2005, pp. 249-271). Springer. [Link]

  • Engel, J. A., & Wu, X. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-751. [Link]

  • Maier, J., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Mandela, P., & Ordway, G. A. (1987). Kinetics of the uptake of monoamines into synaptosomes from rat brain. Consequences of lithium treatment and withdrawal. Neuropharmacology, 26(7), 747-753. [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Niello, M., & Sitte, H. H. (2018). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 9(10), 2418-2425. [Link]

  • Sorkina, T., et al. (2021). Monoamine transporter ubiquitination and inward-open conformation synergistically maximize transporter endocytosis. Journal of Biological Chemistry, 296, 100234. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Ramamoorthy, S., & Shippenberg, T. S. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacology & Therapeutics, 129(2), 220-238. [Link]

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  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

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Validation

A Methodological Guide to the In Vivo Replication of In Vitro Findings for Novel Tryptamine Analogs: The Case of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Introduction: The Translational Imperative in Psychedelic Research The journey of a novel psychoactive compound from laboratory bench to potential therapeutic application is fraught with challenges, the most critical of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Translational Imperative in Psychedelic Research

The journey of a novel psychoactive compound from laboratory bench to potential therapeutic application is fraught with challenges, the most critical of which is the "translational gap"—the frequent disconnect between promising in vitro results and their in vivo manifestations. N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a tryptamine derivative, represents a class of compounds whose biological activity is highly dependent on complex, system-level interactions that cannot be fully captured in isolated cellular assays. While in vitro experiments provide crucial initial data on molecular targets and potency, these findings are merely the starting point. True scientific validation requires a rigorous, methodologically sound replication of these findings within a living system.

This guide provides a comprehensive framework for bridging this gap. Due to the limited specific published data on N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, we will proceed by establishing a plausible in vitro profile based on its structural class and then detail the necessary steps to validate this profile in vivo. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for translating molecular interactions into physiological and behavioral outcomes.

Part 1: Establishing the In Vitro Pharmacological Profile

The foundational step is to characterize the compound's interaction with its primary molecular targets. For tryptamine derivatives, the serotonin (5-hydroxytryptamine, 5-HT) receptor family, particularly the 5-HT₂A receptor, is the principal target of interest for psychedelic activity.

Hypothesized In Vitro Target Engagement

We will hypothesize that N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine acts as an agonist at the 5-HT₂A receptor, a common feature of indolealkylamines. This hypothesis is tested using two primary in vitro assays: radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to measure agonist potency (EC₅₀) and efficacy.

Experimental Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine for the human 5-HT₂A receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Radioligand: Use [³H]ketanserin, a well-characterized 5-HT₂A antagonist radioligand.

  • Competition Assay:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]ketanserin (e.g., 0.5 nM), and a range of concentrations of the unlabeled test compound (N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, from 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, use a high concentration of a known 5-HT₂A antagonist, such as 10 µM MDL 100,907.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Hypothesized In Vitro Data Summary

The following table represents a plausible dataset for our test compound, comparing it to a reference compound, psilocin (the active metabolite of psilocybin).

Compound Target Binding Affinity (Kᵢ, nM) Functional Potency (EC₅₀, nM)
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine5-HT₂A15.525.0
Psilocin5-HT₂A10.218.7
Signaling Pathway Visualization

The canonical signaling pathway for 5-HT₂A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Ca_release Modulates Ligand N-Methyl-1-(5-methyl- 1H-indol-3-YL)methanamine Ligand->Receptor Binds

Caption: 5-HT₂A receptor activation pathway.

Part 2: The In Vivo Translation Strategy

With a defined in vitro profile, the next phase is to design in vivo experiments that can systematically test three core questions:

  • Pharmacokinetics (PK): Does the compound reach the target organ (the brain) at sufficient concentrations?

  • Target Engagement: Does the compound engage the 5-HT₂A receptor in the brain at doses relevant to its PK profile?

  • Pharmacodynamics (PD): Does receptor engagement elicit a quantifiable physiological or behavioral effect consistent with the in vitro mechanism of action?

Experimental Workflow for In Vivo Validation

The overall workflow should be sequential, with each step informing the next. A failed step, such as poor brain penetration, would necessitate a re-evaluation of the compound's viability.

in_vivo_workflow A In Vitro Profile (Kᵢ, EC₅₀) B Step 1: Pharmacokinetics (PK) - Dose Administration (IV, IP, PO) - Blood/Brain Sampling - LC-MS/MS Analysis A->B C Data Analysis: Calculate Cmax, Tmax, AUC, Brain/Plasma Ratio B->C D Step 2: Target Engagement - Receptor Occupancy Study - Ex Vivo Autoradiography C->D Inform Dose Selection H Synthesize & Compare: In Vitro vs. In Vivo Data C->H E Data Analysis: Calculate Receptor Occupancy % vs. Dose/Concentration D->E F Step 3: Pharmacodynamics (PD) - Behavioral Assay (Head-Twitch Response) E->F Confirm Target is Hit E->H G Data Analysis: Generate Dose-Response Curve for Behavior F->G G->H

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine for Laboratory Professionals

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical materials we handle. The overriding principle is that...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical materials we handle. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated waste, whether hazardous or non-hazardous.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, a substituted tryptamine derivative. Given that specific disposal data for many novel or research-specific compounds are often unavailable, this protocol is grounded in the established best practices for handling analogous bioactive and potentially hazardous chemicals, ensuring compliance with regulations and prioritizing safety.[2][3]

Part 1: Hazard Assessment and Waste Profile Determination

The foundational step in any disposal plan is a thorough hazard assessment. N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine belongs to the indole alkaloid family, a large class of naturally occurring and synthetic compounds with more than 4,100 known members.[4] Many compounds in this class, such as tryptamines, exhibit significant physiological activity.[4]

Causality for Hazardous Classification:

  • Bioactivity: As a tryptamine derivative, the compound has a high likelihood of being biologically active. The toxicological properties of many research chemicals are not fully investigated.[5] Therefore, it is prudent to treat it as a toxic substance.

  • Chemical Structure: The presence of the indole nucleus and a methanamine side chain suggests it should be handled with the same precautions as other potentially harmful indole alkaloids.[3][6]

  • Lack of Data: The absence of a specific Safety Data Sheet (SDS) or comprehensive toxicological data necessitates a conservative approach. The compound must be treated as hazardous waste to mitigate unknown risks.[2]

Based on these factors, all waste containing N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, including pure compound, solutions, contaminated consumables, and spill cleanup materials, must be classified and managed as hazardous chemical waste.[2][7] Under no circumstances should this chemical or its waste be disposed of via standard trash or sewer systems.[7][8]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the essential lifecycle of the chemical waste, from its generation in the laboratory to its final removal by licensed professionals. The core principle is segregation and containment to prevent accidental exposure and environmental contamination.[9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the appropriate PPE is worn to minimize exposure.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shieldProtects against splashes and accidental contact with mucous membranes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coat, long-sleeved clothingProvides a barrier against spills and contamination of personal clothing.[3]
Respiratory Use in a chemical fume hoodEnsures adequate ventilation and prevents inhalation of any potential vapors or aerosols.[5]
Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[1][9]

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with the chemical.[7][10] Plastic containers are often preferred.[8] The original container may be used if it is intact and properly sealed.[1][10]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused solid N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, along with contaminated items like weigh boats, gloves, and bench paper, in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed liquid waste container. Do not mix with other waste streams, particularly incompatible materials like strong oxidizing agents or acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][7]

    • Sharps: Any contaminated needles or blades must be placed in a designated sharps container.[3]

  • Container Integrity: Ensure the container cap is in good condition and can be securely sealed.[10] Keep containers closed at all times except when adding waste.[1][11] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as you begin accumulating waste, affix a hazardous waste tag provided by your institution's EHS department.[11]

  • Complete the Label: The label must clearly state:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine".[2][7]

    • The accumulation start date (the date the first drop of waste was added).[1]

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]

  • Secondary Containment: Store all liquid hazardous waste containers in a chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[9][15]

  • Segregation: Keep containers of incompatible materials physically separated.[1]

  • Quantity Limits: Be aware of institutional and regulatory limits for waste accumulation. A common limit is 55 gallons of hazardous waste per SAA.[13][14] For acutely toxic wastes (P-listed), this limit can be as low as one quart.[8]

Step 5: Final Disposal and Removal

The final step is the transfer of the waste to trained professionals for ultimate disposal.

  • Schedule a Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (often 12 months), arrange for a pickup by your institution's EHS office or a licensed hazardous waste contractor.[8][14]

  • Disposal Method: The most common and effective disposal method for this type of organic, bioactive compound is high-temperature incineration at a licensed facility.[13] This process ensures the complete destruction of the chemical, preventing its release into the environment.

Emergency Procedures: Spills and Exposure

Immediate and correct action is crucial in the event of an emergency.

  • Spill Response:

    • Evacuate: Clear the immediate area of personnel.

    • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

    • Contain: Use an inert absorbent material (such as vermiculite or sand) to contain the spill.

    • Collect: Carefully collect the absorbed material and contaminated debris into a sealed container for disposal as hazardous waste.[16]

  • Personnel Exposure:

    • Skin: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5]

    • Eyes: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present.[5]

    • Inhalation: Move the affected person to fresh air.[5]

    • Seek Immediate Medical Attention in all cases of exposure.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the compliant disposal of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A Start: Generate Waste (e.g., unused chemical, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Waste Container B->C D Segregate Waste Streams (Solid vs. Liquid) C->D E Label Container Immediately: 'Hazardous Waste' + Full Chemical Name + Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquid Waste F->G H Is Container Full (>90%) or Time Limit Reached? G->H H->F No, Continue Accumulation I Contact EHS / Licensed Contractor for Waste Pickup H->I Yes J Transfer Custody to EHS for High-Temp Incineration I->J

Caption: Disposal workflow for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

References

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, U.S. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. The National Academies Press. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • C&EN. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Zaera Research Group. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). Hazardous Waste Minimization. Retrieved from [Link]

  • Vanderbilt University Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

  • Acros Pharmatech. (n.d.). N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine. Retrieved from [Link]

  • El-Shabrawy, O. et al. (2025). Cytotoxic indole alkaloids from Tabernaemontana officinalis. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole alkaloid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the disposal of chemicals used in the illicit manufacture of drugs. Retrieved from [Link]

Sources

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